Product packaging for (S)-tropic acid(Cat. No.:CAS No. 16202-15-6)

(S)-tropic acid

Cat. No.: B099791
CAS No.: 16202-15-6
M. Wt: 166.17 g/mol
InChI Key: JACRWUWPXAESPB-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(S)-tropic acid is a tropic acid. It derives from a (R)-hydratropic acid. It is an enantiomer of a (R)-tropic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O3 B099791 (S)-tropic acid CAS No. 16202-15-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-hydroxy-2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACRWUWPXAESPB-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16202-15-6
Record name Tropic acid, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016202156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-3-Hydroxy-2-phenylpropanoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TROPIC ACID, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S66C94T64W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(S)-tropic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-Tropic Acid: Chemical Properties and Structure

Introduction

This compound, systematically known as (2S)-3-hydroxy-2-phenylpropanoic acid, is a chiral carboxylic acid that serves as a crucial intermediate in the pharmaceutical industry.[1] It is a key building block in the synthesis of important tropane alkaloids such as atropine and hyoscyamine, which possess significant anticholinergic properties.[2][3] This document provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a white crystalline powder.[1] Its chemical and physical properties are summarized in the table below, providing a quantitative overview for easy reference.

PropertyValueReference
IUPAC Name (2S)-3-hydroxy-2-phenylpropanoic acid[4]
Synonyms (S)-(-)-Tropic Acid, L-Tropic Acid, (-)-3-Hydroxy-2-phenylpropionic Acid[5][6][7]
CAS Number 16202-15-6[4][6][7]
Molecular Formula C₉H₁₀O₃[4][5][6]
Molecular Weight 166.17 g/mol [4][5][7]
Melting Point 116-118 °C (racemic mixture)[8]
Boiling Point 322.50 °C (estimated)[9]
Water Solubility 20,000 mg/L at 25 °C[9]
Optical Activity Levorotatory (-)[5]

Chemical Structure

This compound is a derivative of propionic acid, featuring a phenyl group at the C2 position and a hydroxymethyl group also attached to the C2 carbon.[10] The "(S)" designation indicates the stereochemistry at the chiral center (C2), which is crucial for its biological activity and its role as a precursor to specific stereoisomers of pharmaceutical compounds.

Key Structural Features:

  • Chiral Center: The alpha-carbon (C2) is a stereocenter, giving rise to two enantiomers: this compound and (R)-tropic acid.[11]

  • Carboxylic Acid Group (-COOH): This functional group imparts acidic properties to the molecule.

  • Hydroxyl Group (-OH): The primary alcohol group contributes to the molecule's polarity and potential for hydrogen bonding.

  • Phenyl Group (C₆H₅): This aromatic ring adds a nonpolar, hydrophobic character to the molecule.

Structural Identifiers:

  • SMILES: c1ccc(cc1)--INVALID-LINK--C(=O)O[5]

  • InChI: InChI=1S/C9H10O3/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/t8-/m1/s1[5]

  • InChIKey: JACRWUWPXAESPB-MRVPVSSYSA-N[5]

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are provided below. These protocols are standard procedures in organic chemistry laboratories.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.

Methodology (Capillary Method): [12]

  • Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 cm.[12][13]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or a modern digital melting point apparatus.[12]

  • Heating: The apparatus is heated gradually. An initial rapid heating can be performed to determine an approximate melting point.

  • Measurement: For an accurate measurement, a second sample is heated slowly, at a rate of approximately 2°C per minute, starting from about 10-20°C below the approximate melting point.[14]

  • Data Recording: The temperature at which the solid first begins to liquefy (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting range is reported as T1-T2.

Solubility Determination

Solubility tests provide insights into the polarity and functional groups present in a molecule.[15]

Methodology: [15][16]

  • Solubility in Water:

    • Place approximately 25 mg of this compound into a test tube.

    • Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.

    • Observe if the compound dissolves completely. The partial solubility of tropic acid should be noted.[9]

  • Solubility in Aqueous Acid/Base:

    • To test for acidic functional groups, the solubility of a water-insoluble or sparingly soluble sample is tested in a 5% aqueous sodium bicarbonate (NaHCO₃) solution and a 5% aqueous sodium hydroxide (NaOH) solution.[15]

    • Place approximately 25 mg of this compound into two separate test tubes.

    • Add 0.75 mL of 5% NaHCO₃ to one tube and 0.75 mL of 5% NaOH to the other.

    • Shake both tubes. Effervescence in the NaHCO₃ solution and dissolution in both solutions indicate the presence of a carboxylic acid group.[15]

  • Solubility in Organic Solvents:

    • Test the solubility in a nonpolar solvent (e.g., hexane) and a polar organic solvent (e.g., ethanol or diethyl ether) using the same procedure as for water.[15][17] this compound is expected to be soluble in polar organic solvents.[3]

Optical Rotation Determination

Optical rotation is the defining characteristic of a chiral compound and is measured using a polarimeter.

Methodology:

  • Solution Preparation: Prepare a solution of this compound of a known concentration (c, in g/mL) in a suitable solvent (e.g., ethanol).

  • Polarimeter Calibration: Calibrate the polarimeter using a blank sample containing only the solvent.

  • Measurement: Fill the polarimeter sample tube (of a known path length, l, in decimeters) with the prepared solution, ensuring no air bubbles are present.

  • Angle of Rotation: Measure the observed angle of rotation (α).

  • Specific Rotation Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c * l) The temperature and the wavelength of the light source (typically the sodium D-line, 589 nm) should be reported with the value. For this compound, the value will be negative.[5]

Synthesis and Biosynthesis Pathways

This compound is obtained through both chemical synthesis and biosynthetic routes within certain plants.

Chemical Synthesis: Ivanov Reaction

A common laboratory synthesis of tropic acid involves the Ivanov reaction.[2] This method utilizes phenylacetic acid and formaldehyde as starting materials.[2]

G cluster_0 Step 1: Dianion Formation cluster_1 Step 2: Aldol-type Reaction cluster_2 Step 3: Acidification Phenylacetic_Acid Phenylacetic Acid Dianion Dianion Intermediate Phenylacetic_Acid->Dianion  + 2 eq. i-PrMgCl Formaldehyde Formaldehyde (HCHO) Magnesium_Salt Magnesium Salt of Tropic Acid Dianion->Magnesium_Salt  + HCHO Formaldehyde->Magnesium_Salt Tropic_Acid Tropic Acid Magnesium_Salt->Tropic_Acid  + H₂SO₄ (aq)

Ivanov reaction workflow for tropic acid synthesis.
Biosynthesis Pathway

In nature, tropic acid is derived from the amino acid L-phenylalanine.[18] The biosynthesis involves an unusual intramolecular rearrangement of the phenylpropanoid skeleton. Phenyllactic acid is considered a key intermediate in this pathway.[18]

G Phenylalanine L-Phenylalanine Phenylpyruvic_Acid Phenylpyruvic Acid Phenylalanine->Phenylpyruvic_Acid Transamination Phenyllactic_Acid (S)-Phenyllactic Acid Phenylpyruvic_Acid->Phenyllactic_Acid Reduction Rearrangement Intramolecular Rearrangement Phenyllactic_Acid->Rearrangement Tropic_Acid This compound Rearrangement->Tropic_Acid

References

An In-Depth Technical Guide to the Stereoisomerism and Chirality of (S)-Tropic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tropic acid, a 3-hydroxy-2-phenylpropanoic acid, is a chiral molecule of significant interest in the pharmaceutical industry due to its role as a key precursor in the synthesis of tropane alkaloids such as atropine and hyoscyamine. The stereochemistry of tropic acid is a critical determinant of the biological activity of these alkaloids, with the (S)-enantiomer being the pharmacologically active component. This technical guide provides a comprehensive overview of the stereoisomerism and chirality of (S)-tropic acid, including its physicochemical properties, synthesis, chiral separation, and the stereospecificity of its biological activity. Detailed experimental methodologies and quantitative data are presented to support researchers and professionals in the field of drug development.

Introduction to Tropic Acid and its Chirality

Tropic acid possesses a single stereocenter at the C2 position of the propanoic acid chain, giving rise to two enantiomers: this compound and (R)-tropic acid. The spatial arrangement of the phenyl, carboxyl, and hydroxymethyl groups around this chiral center dictates the molecule's interaction with biological systems.

The profound biological importance of tropic acid's chirality is exemplified by the tropane alkaloid atropine. Atropine is a racemic mixture of (+)-hyoscyamine and (-)-hyoscyamine. The pharmacologically active component is (-)-hyoscyamine, which is the ester of this compound and tropine. This stereoselectivity underscores the necessity for enantiomerically pure this compound in the synthesis of effective anticholinergic drugs.

Figure 1: Stereoisomers of Tropic Acid

Physicochemical Properties of Tropic Acid Enantiomers

The enantiomers of tropic acid share the same chemical formula and connectivity but differ in their interaction with plane-polarized light and their physical properties in a chiral environment. The racemic mixture (±)-tropic acid has distinct properties from its constituent enantiomers.

Property(S)-(-)-Tropic Acid(R)-(+)-Tropic Acid(±)-Tropic Acid (Racemic)
Molecular Formula C₉H₁₀O₃C₉H₁₀O₃C₉H₁₀O₃
Molar Mass 166.17 g/mol 166.17 g/mol 166.17 g/mol
Melting Point 126-128 °C107 °C116-118 °C[1]
Specific Rotation [α]D -72° (c=0.5 in water)+72° (c=0.5 in water)
Solubility Soluble in water, ethanol, methanol, and ether.Soluble in water (0.12 M), ethanol, methanol, and ether.[2]Soluble in water (20 g/L at 20°C), ethanol, methanol, and acetone.[3][4] Limited solubility in benzene and practically insoluble in petroleum ether.

Synthesis and Chiral Resolution of this compound

The production of enantiomerically pure this compound is a critical step in the synthesis of various pharmaceuticals. Both enantioselective synthesis and resolution of a racemic mixture are common strategies.

Racemic Synthesis of Tropic Acid

A common method for the synthesis of racemic tropic acid is the Ivanov reaction between phenylacetic acid and formaldehyde.[2]

Racemic_Synthesis phenylacetic_acid Phenylacetic Acid grignard Isopropyl Magnesium Chloride (Grignard Reagent) phenylacetic_acid->grignard formaldehyde Formaldehyde acidification Acidification (e.g., H2SO4) formaldehyde->acidification grignard->formaldehyde Ivanov Reaction racemic_tropic_acid Racemic Tropic Acid acidification->racemic_tropic_acid

Figure 2: Racemic Synthesis of Tropic Acid via Ivanov Reaction

Experimental Protocol: Racemic Synthesis of Tropic Acid

  • Dianion Formation: A solution of phenylacetic acid in an appropriate ether solvent is treated with two equivalents of a Grignard reagent, such as isopropyl magnesium chloride, to form the dianion.

  • Reaction with Formaldehyde: Gaseous or paraformaldehyde is introduced to the reaction mixture. The dianion attacks the formaldehyde.

  • Acidification: The reaction is quenched with an aqueous acid solution (e.g., sulfuric acid) to protonate the carboxylate and alkoxide, yielding racemic tropic acid.

  • Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent. The crude product can be purified by recrystallization.

Enantioselective Synthesis and Resolution

Obtaining enantiomerically pure this compound can be achieved through various methods, including enzymatic kinetic resolution and asymmetric synthesis.

Enzymatic Kinetic Resolution

This method utilizes the stereoselectivity of enzymes to preferentially react with one enantiomer in a racemic mixture. For example, lipases can be used to selectively hydrolyze the ester of one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed acid.

Experimental Protocol: Enzymatic Kinetic Resolution of Racemic Tropic Acid Ester

  • Substrate Preparation: A racemic mixture of a tropic acid ester (e.g., methyl tropate) is prepared.

  • Enzymatic Reaction: The racemic ester is incubated with a lipase (e.g., from Candida antarctica) in a suitable buffer system. The enzyme selectively hydrolyzes one enantiomer (e.g., the (R)-ester) to the corresponding carboxylic acid.

  • Separation: The reaction mixture, now containing the (S)-ester and (R)-tropic acid, is subjected to extraction. The ester and the acid can be separated based on their different solubilities in acidic and basic aqueous solutions.

  • Hydrolysis: The enantiomerically enriched (S)-ester is then hydrolyzed (e.g., using NaOH) to yield this compound.

Enzymatic_Resolution racemic_ester Racemic Tropic Acid Ester lipase Lipase (e.g., Candida antarctica) racemic_ester->lipase s_ester This compound Ester lipase->s_ester r_acid (R)-Tropic Acid lipase->r_acid hydrolysis Hydrolysis s_ester->hydrolysis s_acid This compound hydrolysis->s_acid

Figure 3: Enzymatic Resolution of Tropic Acid Ester

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer.

Experimental Protocol: Chiral HPLC Separation of Tropic Acid Enantiomers

While a universally applicable protocol is not available, a general approach for the chiral separation of acidic compounds like tropic acid on a protein-based CSP is as follows:

  • Column: A chiral stationary phase, such as one based on α1-acid glycoprotein (AGP), is often effective for the separation of acidic enantiomers.

  • Mobile Phase: A buffered aqueous solution with an organic modifier is typically used. The pH of the buffer is a critical parameter for optimizing the separation of acidic compounds. A common mobile phase might consist of a phosphate buffer (pH 4-7) and acetonitrile or methanol as the organic modifier.

  • Flow Rate: A flow rate of 0.5-1.5 mL/min is generally used.

  • Detection: UV detection at a wavelength where tropic acid absorbs, typically around 210-220 nm.

  • Optimization: The resolution of the enantiomers can be optimized by adjusting the pH of the mobile phase, the type and concentration of the organic modifier, and the column temperature.

Stereospecific Biological Activity

The pharmacological importance of this compound lies in its role as a precursor to potent anticholinergic agents. The stereochemistry at the C2 position of tropic acid is crucial for the high-affinity binding of these drugs to muscarinic acetylcholine receptors.

While direct comparative biological activity data for the individual tropic acid enantiomers is limited, the activity of their derivatives provides strong evidence for stereospecificity. The primary mechanism of action of drugs like atropine is the competitive antagonism of acetylcholine at muscarinic receptors.

DrugCompositionMuscarinic Receptor SubtypeKi (nM)
Atropine Racemic mixture of (+)- and (-)-hyoscyamineM11.27[5]
M23.24[5]
M32.21[5]
M40.77[5]
M52.84[5]

Note: (-)-Hyoscyamine contains the this compound moiety.

The high affinity of atropine for all five muscarinic receptor subtypes is primarily attributed to the (-)-hyoscyamine enantiomer, which contains this compound. This indicates that the (S)-configuration is essential for the molecule to adopt the correct conformation for binding to the receptor's active site.

Muscarinic Receptor Signaling

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of acetylcholine in the central and peripheral nervous systems. The binding of an antagonist like atropine blocks the downstream signaling cascades initiated by acetylcholine.

Muscarinic_Signaling acetylcholine Acetylcholine muscarinic_receptor Muscarinic Receptor acetylcholine->muscarinic_receptor Agonist Binding atropine Atropine (this compound Derivative) atropine->muscarinic_receptor Antagonist Binding (Blocks Agonist) g_protein G-Protein muscarinic_receptor->g_protein Activation effector Effector (e.g., Adenylyl Cyclase, Phospholipase C) g_protein->effector second_messenger Second Messenger (e.g., cAMP, IP3, DAG) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Figure 4: Simplified Muscarinic Receptor Signaling Pathway and the Antagonistic Action of Atropine

Conclusion

The chirality of tropic acid is a fundamental aspect that dictates its utility in the development of potent anticholinergic drugs. The (S)-enantiomer is the key building block for pharmacologically active tropane alkaloids, highlighting the critical importance of stereospecificity in drug design and synthesis. This guide has provided an in-depth overview of the properties, synthesis, and biological relevance of this compound, offering valuable technical information for researchers and professionals in the pharmaceutical sciences. The continued development of efficient and scalable methods for the production of enantiomerically pure this compound remains an important area of research.

References

The (S)-Tropic Acid Biosynthetic Pathway in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of (S)-tropic acid, a crucial acyl moiety of the pharmaceutically important tropane alkaloids hyoscyamine and scopolamine. The pathway is primarily elucidated in species of the Solanaceae family, such as Atropa belladonna and Hyoscyamus niger. This document details the key enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the core pathway and associated workflows.

Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins with the primary metabolite L-phenylalanine. The pathway involves a remarkable intramolecular rearrangement of a phenyllactate moiety, which is catalyzed by a specialized cytochrome P450 enzyme. The core pathway can be summarized in four key stages:

  • Formation of Phenyllactic Acid: L-phenylalanine is first converted to phenylpyruvic acid by a phenylalanine aminotransferase. In Atropa belladonna, the root-specific enzyme ArAT4 has been identified as responsible for this step.[1] Phenylpyruvic acid is subsequently reduced to phenyllactic acid.

  • Activation of Phenyllactic Acid: Before condensation with the tropane core, phenyllactic acid is activated. In A. belladonna, this occurs via a two-step process involving a glucose ester intermediate. First, a phenyllactate UDP-glycosyltransferase (UGT84A27, also referred to as UGT1) glycosylates (R)-phenyllactate to form 1-O-phenyllactyl-β-D-glucose.[1][2]

  • Formation of Littorine: The activated phenyllactyl group is transferred from 1-O-phenyllactyl-β-D-glucose to the tropane alcohol, tropine. This esterification reaction is catalyzed by littorine synthase (LS), a serine carboxypeptidase-like (SCPL) acyltransferase, to form the key intermediate, littorine.[1][2][3]

  • Rearrangement to Hyoscyamine: The final and most complex step is the conversion of littorine to hyoscyamine, which contains the this compound moiety. This is not a direct isomerization but a two-step oxidative rearrangement catalyzed by a single bifunctional cytochrome P450 enzyme, CYP80F1.[4][5][6] The enzyme first hydroxylates littorine, which then undergoes a radical-mediated rearrangement of the carbon skeleton to form hyoscyamine aldehyde. This aldehyde is then reduced by a reductase to yield hyoscyamine.[4]

Quantitative Data

Quantitative kinetic data for the enzymes in the this compound pathway are limited in the literature. The low efficiency of some enzymatic steps, such as the glucosylation of phenyllactic acid by UGT84A27, has made detailed kinetic analysis challenging.[1] However, available data on related enzymes and precursor inhibition are summarized below.

Table 1: Enzyme Kinetic and Inhibition Parameters

Enzyme/ProcessSpeciesSubstrate/InhibitorParameterValueReference(s)
Arogenate Dehydratase (PpADT-C)¹Physcomitrella patensPhenylalanineIC₅₀320 µM[7]
Arogenate Dehydratase (PpADT-G)¹Physcomitrella patensPhenylalanineKᵢ28.1 µM[7]
Labeled Precursor IncorporationDatura stramonium(RS)-3-phenyl[2-¹³C,2-²H]lactateIncorporation into Hyoscyamine17%[8]

¹Note: Arogenate dehydratase is an enzyme in the upstream phenylalanine biosynthetic pathway. This data is included to provide context on the regulation of the precursor supply. The inhibition by phenylalanine demonstrates a feedback control mechanism.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate and analyze the this compound biosynthetic pathway.

Protocol for Extraction and GC-MS Analysis of Tropane Alkaloids

This protocol is adapted for the quantitative analysis of tropane alkaloids from plant tissues, such as hairy root cultures.[9][10][11]

1. Sample Preparation (Liquid-Liquid Extraction): a. Homogenize 100 mg of lyophilized plant tissue in a suitable solvent. b. To 1 mL of the sample extract (or biological fluid like serum), add an internal standard (e.g., 10 µL of 1 mg/mL atropine-d₃). c. Add 0.5 mL of borate buffer (pH 9.0) to alkalize the sample. d. Add 5 mL of dichloromethane, vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes. e. Carefully transfer the lower organic layer to a clean glass tube. f. Repeat the extraction (steps d-e) on the remaining aqueous layer to maximize recovery. g. Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization (Silylation): a. To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). b. Seal the vial tightly and heat at 70°C for 30 minutes in a heating block. c. Cool the vial to room temperature before injection.

3. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.
  • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
  • Injector Temperature: 250°C.
  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
  • Oven Program:
  • Initial temperature: 100°C, hold for 2 min.
  • Ramp: 15°C/min to 280°C.
  • Hold: 5 min at 280°C.
  • Mass Spectrometer: Agilent 5977A MSD or equivalent.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Scan Mode: Selected Ion Monitoring (SIM) for quantification or full scan (m/z 50-550) for identification.
  • Characteristic Ions (TMS derivatives): Monitor specific m/z values for hyoscyamine-TMS, scopolamine-TMS, littorine-TMS, and the internal standard.

Protocol for In Vitro Littorine Synthase (LS) Assay

This protocol describes the functional characterization of littorine synthase using heterologously expressed protein.[2][12]

1. Protein Expression and Purification: a. Clone the coding sequence of Littorine Synthase (LS) into an expression vector (e.g., pET28a for His-tagging). b. Transform the construct into an E. coli expression strain (e.g., BL21(DE3)). c. Grow the culture to an OD₆₀₀ of 0.6-0.8 and induce protein expression with IPTG (e.g., 0.5 mM) at a low temperature (e.g., 16°C) overnight. d. Harvest cells, lyse by sonication, and purify the His-tagged LS protein using a Ni-NTA affinity chromatography column. e. Verify protein purity and concentration using SDS-PAGE and a Bradford assay.

2. Enzymatic Reaction: a. Prepare the reaction mixture in a total volume of 100 µL:

  • 100 mM Phosphate buffer (pH 7.5)
  • 5 µg of purified LS enzyme
  • 1 mM Tropine
  • 1 mM 1-O-phenyllactyl-β-D-glucose (substrate) b. Incubate the reaction at 30°C for 1 hour. c. Prepare a negative control by boiling the enzyme for 10 minutes before adding it to the reaction mixture.

3. Product Analysis (UPLC-MS/MS): a. Stop the reaction by adding 100 µL of ice-cold methanol. b. Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein. c. Analyze the supernatant using a UPLC-MS/MS system.

  • UPLC Column: C18 reverse-phase column (e.g., Waters ACQUITY UPLC BEH C18).
  • Mobile Phase: Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  • MS/MS Detection: Use Multiple Reaction Monitoring (MRM) mode to specifically detect the parent ion to daughter ion transition for littorine (e.g., m/z 290 → 124). Compare the retention time and fragmentation pattern to an authentic littorine standard.

Protocol for Stable Isotope Labeling in Hairy Root Cultures

This protocol outlines the feeding of stable isotope-labeled precursors to trace their incorporation into final products, providing definitive evidence for pathway intermediates.[8][13]

1. Culture Preparation: a. Establish and maintain hairy root cultures of a tropane alkaloid-producing plant (e.g., Datura stramonium) in liquid Gamborg's B5 medium. b. Grow cultures for 18-21 days on a rotary shaker at 25°C in the dark.

2. Precursor Feeding: a. Synthesize or procure a stable isotope-labeled precursor, such as dual-labeled sodium (RS)-3-phenyl[2-¹³C, 2-²H]lactate. b. Prepare a sterile stock solution of the labeled precursor. c. Aseptically add the precursor to the liquid culture medium to a final concentration of 0.5-1.0 mM.

3. Incubation and Harvest: a. Continue to incubate the cultures for an additional 5-7 days under the same conditions to allow for precursor uptake and metabolism. b. Harvest the hairy roots by vacuum filtration and wash them with distilled water. c. Lyophilize the root tissue and store at -80°C until extraction.

4. Analysis: a. Perform alkaloid extraction from the lyophilized tissue as described in Protocol 3.1. b. Analyze the purified hyoscyamine fraction using high-resolution Mass Spectrometry to detect the mass shift corresponding to the incorporated isotopes (e.g., M+2 for the dual-labeled precursor).[8] c. Use ¹³C-NMR spectroscopy to confirm the position of the ¹³C label within the tropic acid moiety of hyoscyamine, which provides evidence of the intramolecular rearrangement.

Pathway and Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the core biosynthetic pathway and a typical experimental workflow for enzyme characterization.

Biosynthesis_Pathway Phe L-Phenylalanine PPA Phenylpyruvic Acid Phe->PPA ArAT4 PLA (R)-Phenyllactic Acid PPA->PLA Reductase PLG 1-O-Phenyllactyl-β-D-glucose PLA->PLG UGT84A27 Littorine Littorine PLG->Littorine Littorine Synthase (LS) Tropine Tropine Tropine->Littorine Hyo_Ald Hyoscyamine Aldehyde Littorine->Hyo_Ald CYP80F1 (Rearrangement) Hyoscyamine Hyoscyamine ((S)-Tropoyl-Tropine) Hyo_Ald->Hyoscyamine Reductase Experimental_Workflow cluster_gene Gene Identification & Cloning cluster_protein Protein Expression & Purification cluster_assay In Vitro Enzyme Assay Transcriptome Transcriptome Analysis (e.g., from A. belladonna roots) Candidate Identify Candidate Genes (UGT, Acyltransferase) Transcriptome->Candidate Clone Clone CDS into Expression Vector Candidate->Clone Expression Heterologous Expression (e.g., in E. coli) Clone->Expression Purification Affinity Chromatography (e.g., Ni-NTA) Expression->Purification QC Verify Purity & Concentration (SDS-PAGE, Bradford) Purification->QC Reaction Enzymatic Reaction (Enzyme + Substrates) QC->Reaction Analysis Product Detection (UPLC-MS/MS) Reaction->Analysis Kinetics Kinetic Analysis (Michaelis-Menten) Analysis->Kinetics Validation In Planta Validation (e.g., VIGS or CRISPR) Kinetics->Validation

References

Spectroscopic data of (S)-tropic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

A. ### An In-Depth Technical Guide to the Spectroscopic Data of (S)-Tropic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, known chemically as (2S)-3-hydroxy-2-phenylpropanoic acid, is a crucial chiral building block in the synthesis of several important pharmaceuticals, most notably the anticholinergic agents atropine and hyoscyamine. A thorough understanding of its structural and chemical properties is paramount for quality control, reaction monitoring, and drug development. This guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, tabulated data with peak assignments, and a workflow for spectroscopic analysis are presented to serve as a vital resource for researchers in the field.

Introduction

This compound (C₉H₁₀O₃, Molar Mass: 166.17 g/mol ) is a carboxylic acid featuring a phenyl group and a hydroxymethyl group attached to a chiral center. Its enantiomeric purity is critical for the efficacy and safety of the active pharmaceutical ingredients (APIs) derived from it. Spectroscopic techniques are indispensable for confirming the identity, structure, and purity of this compound. This document consolidates the ¹H NMR, ¹³C NMR, IR, and MS data to facilitate its use in a research and development setting.

Spectroscopic Data and Analysis

The following sections present the spectroscopic data for this compound. The data has been compiled from various spectral databases and is presented with assignments corresponding to the structure shown below.

this compound StructureFigure 1. Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated solvents such as Deuterium Oxide (D₂O), Chloroform-d (CDCl₃), or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The chemical shifts can vary slightly depending on the solvent and concentration.[1][2]

Table 1: ¹H NMR Spectroscopic Data for Tropic Acid (Data reported for Tropic Acid in D₂O at pH 7.4)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.31 - 7.41Multiplet5HAromatic protons (C₆H₅-)
4.04 - 4.08Triplet1HMethine proton (-CH(Ph)COOH)
3.83 - 3.87Doublet of doublets1HMethylene proton (-CH₂OH, diastereotopic)
3.66 - 3.69Doublet of doublets1HMethylene proton (-CH₂OH, diastereotopic)

Source: PubChem CID 10726.[3]

Table 2: ¹³C NMR Spectroscopic Data for Tropic Acid (Data reported for Tropic Acid in D₂O at pH 7.4)

Chemical Shift (ppm)Assignment
183.00Carboxylic acid carbon (-C OOH)
141.48Aromatic carbon (quaternary, C1)
131.53Aromatic carbons (C3, C5)
130.91Aromatic carbons (C2, C6)
129.88Aromatic carbon (C4)
66.53Methylene carbon (-C H₂OH)
59.65Methine carbon (-C H(Ph)COOH)

Source: PubChem CID 10726.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, key absorptions correspond to the hydroxyl, carbonyl, and aromatic groups.

Table 3: Key IR Absorption Bands for DL-Tropic Acid

Wavenumber (cm⁻¹)IntensityAssignment
2500 - 3300Strong, BroadO-H stretch (from carboxylic acid)
3200 - 3550Strong, BroadO-H stretch (from alcohol)
~3030MediumAromatic C-H stretch
~2900MediumAliphatic C-H stretch
~1710Strong, SharpC=O stretch (from carboxylic acid)
1450 - 1600Medium-WeakAromatic C=C bending
~1200StrongC-O stretch (from acid/alcohol)

Source: Data compiled from general IR tables and spectra for similar compounds.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique that results in the formation of a molecular ion and various fragments.

Table 4: Mass Spectrometry Data (EI) for DL-Tropic Acid

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment
166~5[M]⁺, Molecular Ion (C₉H₁₀O₃)⁺
11848[M - H₂O - CO]⁺ or [M - COOH - H]⁺
10432[M - COOH - OH]⁺ or [C₇H₈O]⁺
10313[C₈H₇O]⁺
9153[C₇H₇]⁺, Tropylium ion
7714[C₆H₅]⁺, Phenyl ion

Source: ChemicalBook, CAS 552-63-6.[5]

Experimental Protocols

Standard protocols for obtaining the spectroscopic data are outlined below.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[4] For ¹³C NMR, a higher concentration (50-100 mg) is preferable.[6]

  • Internal Standard : Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), for calibration of the chemical shift scale to 0 ppm.[4]

  • Data Acquisition : Place the sample in the NMR spectrometer. The magnetic field is locked onto the deuterium signal of the solvent. The field is then shimmed to maximize homogeneity.[4] Standard pulse sequences are used to acquire the ¹H and ¹³C spectra.

  • Data Processing : The resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied.

IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation : Grind 1-2 mg of solid this compound into a fine powder using an agate mortar and pestle.[7]

  • Mixing : Add 100-200 mg of dry, infrared-grade potassium bromide (KBr) powder and mix thoroughly with the sample.[7] The KBr is used because it is transparent in the mid-IR range.[3]

  • Pellet Formation : Transfer the mixture to a die set and apply high pressure (e.g., 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[3][8]

  • Analysis : Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum using a pure KBr pellet is recorded for correction.[7]

Mass Spectrometry (Electron Ionization)
  • Sample Introduction : Introduce a small quantity of the volatile sample into the ion source of the mass spectrometer, where it is vaporized under high vacuum.[9]

  • Ionization : Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV).[9][10] This causes the molecule to eject an electron, forming a positively charged molecular ion ([M]⁺), which can then undergo fragmentation.

  • Mass Analysis : Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots ion intensity versus m/z.

Spectroscopic Analysis Workflow

The logical flow from sample preparation to final structural confirmation using multiple spectroscopic techniques is a cornerstone of chemical analysis. The following diagram illustrates this general workflow.

Spectroscopic_Workflow cluster_0 Start cluster_1 Techniques cluster_2 Process cluster_3 Outcome Sample This compound Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS Acquisition Data Acquisition NMR->Acquisition IR->Acquisition MS->Acquisition Analysis Spectral Analysis (Peak Assignment) Acquisition->Analysis Structure Structural Elucidation Analysis->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic data presented in this guide—¹H NMR, ¹³C NMR, IR, and MS—provide a robust analytical basis for the identification and structural confirmation of this compound. The characteristic chemical shifts, absorption frequencies, and fragmentation patterns serve as a reliable fingerprint for this important pharmaceutical intermediate. The provided protocols offer a standardized approach for obtaining high-quality spectral data, ensuring accuracy and reproducibility in research and industrial applications.

References

An In-depth Technical Guide to the Physical Properties of Enantiomerically Pure (S)-Tropic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of enantiomerically pure (S)-tropic acid. This compound is a crucial chiral building block, notably used in the synthesis of important anticholinergic drugs such as atropine and scopolamine.[1][2] A thorough understanding of its physical characteristics is essential for its synthesis, purification, quality control, and application in pharmaceutical development.

Core Physical Properties

The physical properties of this compound are distinct from its (R)-enantiomer and the racemic mixture. As a chiral compound, its most defining characteristic is its optical rotation.[3]

Table 1: Summary of Quantitative Physical Data for Tropic Acid Isomers

Property(S)-(-)-Tropic Acid(R)-(+)-Tropic Acid(±)-Tropic Acid (Racemic)
Appearance White crystalline powder-Needles or plates from water or benzene
Melting Point 126-128 °C[4]107 °C[4]116-118 °C[4][5][6]
Specific Rotation [α]D20 = -72° (c=0.5 in water)[4][α]D20 = +72° (c=0.5 in water)[4]
Water Solubility 20 g/L (20 °C)[4][7]20 g/L (20 °C)20 g/L (20 °C)[7]

Solubility Profile

This compound exhibits moderate solubility in water and good solubility in several common organic solvents. This information is critical for selecting appropriate solvent systems for reaction, extraction, and crystallization processes.

Table 2: Solubility of this compound in Various Solvents

SolventSolubilityNotes
Water 20 g/L at 20 °C[4][7]1 gram dissolves in 50 ml of water. Freely soluble in boiling water.[4]
Methanol 0.1 g/mL (100 g/L)[7][8]Soluble[4]
Ethanol Soluble[4][7]-
Ether Soluble[4][7]-
Benzene Slightly Soluble[4]-
Petroleum Ether Practically Insoluble[4]-

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity confirmation of this compound. While enantiomers cannot be distinguished by standard NMR, IR, or MS techniques alone, these methods are vital for confirming the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the carbon-hydrogen framework of the molecule. The chemical shifts can vary slightly depending on the solvent used.[9]

Table 3: 1H and 13C NMR Chemical Shifts for Tropic Acid

NucleusChemical Shift (δ) in D₂O, pH 7.4[10]
1H NMR 7.31-7.41 (m, 5H, Ar-H), 4.04-4.08 (m, 1H, CH), 3.83-3.87 (m, 1H, CH₂), 3.66-3.69 (m, 1H, CH₂)
13C NMR 183.00 (C=O), 141.48 (Ar-C), 131.53 (Ar-CH), 130.91 (Ar-CH), 129.88 (Ar-CH), 66.53 (CH₂OH), 59.65 (CH-COOH)

Note: In deuterated chloroform (CDCl₃), the carboxylic acid proton (COOH) would typically appear as a broad singlet further downfield (>10 ppm). In DMSO-d₆, this proton signal is also observable, and coupling to adjacent protons may be resolved.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound is identical to that of its (R)-enantiomer and the racemate.

Table 4: Characteristic IR Absorption Bands for Tropic Acid

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid) 2500-3300Very broad band due to hydrogen bonding
C=O (Carboxylic Acid) ~1700Strong, sharp absorption
O-H (Alcohol) 3200-3600Broad band, often overlapping with the acid O-H
C-O Stretch 1000-1300Medium to strong absorptions
Aromatic C-H ~3030Weak to medium absorption
Aromatic C=C 1450-1600Multiple weak to medium bands
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight.

  • Molecular Formula: C₉H₁₀O₃[3]

  • Molecular Weight: 166.17 g/mol [3]

  • Expected [M-H]⁻ (Negative Ion Mode): 165.055

  • Expected [M+H]⁺ (Positive Ion Mode): 167.070

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. Pure crystalline compounds exhibit a sharp melting point range of 0.5-1.0°C.[4]

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

  • Capillary Loading: Press the open end of a capillary tube into the powdered sample to collect a small amount of material. Tap the sealed end of the tube on a hard surface to pack the sample down to a height of 2-3 mm.

  • Measurement: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20°C below the expected melting point (126°C). Then, decrease the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded range is the melting point.

Specific Rotation Measurement (Polarimetry)

Optical rotation is the definitive property of a chiral substance and is measured using a polarimeter. The specific rotation is a standardized value.[12]

  • Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a precise volume of a suitable solvent (e.g., water) to achieve a known concentration (c), typically in g/mL. For this compound, a concentration of 0.005 g/mL (0.5 g/100mL) in water is cited.[4]

  • Polarimeter Calibration: Turn on the polarimeter and allow the sodium lamp (D-line, 589 nm) to warm up. Calibrate the instrument to zero using a blank cell filled only with the solvent.

  • Sample Measurement: Fill the sample cell (of a known path length, l, in decimeters) with the prepared solution, ensuring no air bubbles are present. Place the cell in the polarimeter.

  • Data Recording: Record the observed optical rotation (α) in degrees. A negative value indicates levorotatory rotation (counter-clockwise), characteristic of the (S)-enantiomer.[12]

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c * l) Where:

    • α = observed rotation

    • c = concentration in g/mL

    • l = path length in decimeters (dm)

Solubility Determination

A common method to determine solubility is the shake-flask method, which measures the equilibrium solubility at a specific temperature.

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, methanol) in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 20°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid is necessary.

  • Separation: Allow the suspension to settle. Carefully extract a sample of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter may be necessary.

  • Analysis: Determine the concentration of this compound in the filtered solution using a suitable analytical technique, such as HPLC with UV detection or by careful evaporation of the solvent and weighing the residue.

  • Reporting: Express the solubility in units such as g/L or mg/mL.

Mandatory Visualizations

Physicochemical Characterization Workflow

The following diagram illustrates a typical workflow for the complete physicochemical characterization of a chiral compound like this compound.

G cluster_0 Initial Analysis & Purification cluster_1 Physical Property Determination cluster_2 Structural & Identity Confirmation racemic Racemic Tropic Acid or Chiral Synthesis Product resolution Chiral Resolution (e.g., Diastereomeric Salt Crystallization) racemic->resolution enantiopure Isolated this compound resolution->enantiopure purity Purity & Enantiomeric Excess (ee) Check (Chiral HPLC or SFC) enantiopure->purity mp Melting Point (Capillary Method) purity->mp rotation Specific Rotation (Polarimetry) purity->rotation solubility Solubility Profile (Shake-Flask Method) purity->solubility nmr NMR Spectroscopy (1H, 13C) purity->nmr ir IR Spectroscopy purity->ir ms Mass Spectrometry purity->ms final Final Characterized This compound mp->final rotation->final solubility->final nmr->final ir->final ms->final

Caption: Physicochemical characterization workflow for this compound.

Logical Relationship for Chiral Analysis

This diagram outlines the logical steps and decisions involved in analyzing a chiral sample.

G start Chiral Sample Received check_ee Determine Enantiomeric Purity (e.g., Chiral HPLC) start->check_ee is_pure Is ee > 99%? check_ee->is_pure purify Perform Chiral Separation/ Purification is_pure->purify No structure_id Confirm Structure (NMR, MS, IR) is_pure->structure_id  Yes purify->check_ee confirm_chirality Confirm Absolute Stereochemistry (Optical Rotation, X-ray) structure_id->confirm_chirality report Report Final Data confirm_chirality->report

Caption: Decision workflow for the analysis of a chiral compound.

References

(S)-tropic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Tropic acid is a chiral carboxylic acid that serves as a crucial intermediate in the synthesis of several important anticholinergic drugs, including atropine and hyoscyamine. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, and an examination of the signaling pathways affected by its derivatives. The document also includes a detailed experimental protocol for a competitive radioligand binding assay to assess the affinity of compounds for muscarinic acetylcholine receptors, the primary target of this compound-derived pharmaceuticals.

Chemical and Physical Properties

This compound, with the IUPAC name (2S)-3-hydroxy-2-phenylpropanoic acid, is a white crystalline powder. Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 16202-15-6[1]
Molecular Weight 166.17 g/mol [2][3]
Molecular Formula C₉H₁₀O₃[2][3]
Melting Point 116-118 °C[4][5]
Appearance White to off-white crystalline powder[4][6]
Solubility Soluble in alcohols and ethers; insoluble in petroleum[4]

Synthesis of Tropic Acid

A common method for the synthesis of tropic acid involves the condensation of methyl phenylacetate with formaldehyde. The following protocol is adapted from a described method for tropic acid synthesis.[4]

Synthesis of Methyl Tropate

Materials:

  • Methyl phenylacetate

  • Polyoxymethylene

  • Sodium bicarbonate

  • Dimethyl sulfoxide (DMSO)

  • Tartaric acid

Procedure:

  • Under a nitrogen atmosphere, mix sodium bicarbonate (0.17 g, 2 mmol), polyoxymethylene (2.8 g, 0.09 mmol), dimethyl sulfoxide (16 mL), and methyl phenylacetate (12 g, 0.08 mmol) at room temperature.

  • Slowly increase the temperature to 34°C and maintain for 1 hour.

  • Further, increase the temperature to 45-46°C and continue the reaction for 12 hours.

  • Cool the reaction mixture to room temperature and continue stirring for 7 hours.

  • After the reaction is complete, add tartaric acid (0.3 g) and dimethyl sulfoxide (1 mL) and stir for 35 minutes.

  • Evaporate the solvent under reduced pressure and filter the residue.

  • Collect the product, colorless oily methyl tropate, by vacuum distillation at 124-126°C/400Pa.

Hydrolysis to Tropic Acid

Materials:

  • Methyl tropate

  • Methanol

  • 5% Sodium hydroxide solution

  • Concentrated hydrochloric acid

Procedure:

  • Heat a mixture of methyl tropate (10.5 g, 0.06 mmol), methanol (10 mL), and 5% sodium hydroxide solution (42 mL, 0.05 mmol) to 90-100°C and reflux for 1 hour.

  • Cool the solution to 40°C and adjust the pH to 3-4 with concentrated hydrochloric acid.

  • Allow the solution to stand overnight for crystal precipitation.

  • Filter the precipitate and wash the filter cake with ice water.

  • Recrystallize the product from water and dry to obtain tropic acid.

Biological Activity and Signaling Pathway

This compound itself is primarily used as a chiral building block. Its biological significance is realized in its esterified forms, such as hyoscyamine and atropine (a racemic mixture of hyoscyamine). These compounds act as competitive antagonists of muscarinic acetylcholine receptors (mAChRs).

Acetylcholine, a major neurotransmitter in the parasympathetic nervous system, binds to muscarinic receptors to elicit a "rest and digest" response. This includes decreased heart rate, increased glandular secretions, and smooth muscle contraction. By blocking the binding of acetylcholine to these receptors, atropine and hyoscyamine inhibit these parasympathetic effects.

The signaling pathway involves the G-protein coupled muscarinic receptors (M1-M5). For example, in the heart, acetylcholine binds to M2 receptors, which are coupled to Gi proteins. This leads to an inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP), and the opening of potassium channels, resulting in hyperpolarization and a decreased heart rate. Atropine competitively blocks this interaction.

muscarinic_antagonism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell (e.g., Smooth Muscle, Cardiac Muscle) Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor (M1-M5) Acetylcholine->Muscarinic_Receptor Binds G_Protein G-Protein Muscarinic_Receptor->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Modulates Cellular_Response Cellular Response (e.g., Muscle Contraction, Decreased Heart Rate) Effector->Cellular_Response Leads to Atropine_Hyoscyamine This compound Derivatives (Atropine, Hyoscyamine) Atropine_Hyoscyamine->Muscarinic_Receptor Blocks

Diagram 1: Muscarinic Receptor Antagonism by this compound Derivatives.

Experimental Protocol: Competitive Radioligand Binding Assay

To determine the binding affinity (Ki) of a compound for muscarinic receptor subtypes, a competitive radioligand binding assay is a standard method. This protocol is a general guideline and may require optimization.[7][8]

Objective

To quantify the affinity of a test compound (e.g., an ester of this compound) for each of the five muscarinic receptor subtypes (M1-M5) by measuring its ability to displace a radiolabeled antagonist.

Materials
  • Receptor Source: Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.

  • Test Compound: The compound of interest, serially diluted.

  • Non-specific Binding Control: Atropine (1 µM).

  • Assay Buffer: e.g., 20 mM HEPES, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure
  • Membrane Preparation:

    • Homogenize cells expressing the target receptor subtype in a suitable buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Resuspend the membrane pellet in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add a fixed concentration of [³H]NMS (typically at its Kd value).

    • Add varying concentrations of the test compound.

    • For total binding wells, no competing ligand is added.

    • For non-specific binding wells, a high concentration of atropine (1 µM) is added.

  • Incubation:

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate at a controlled temperature (e.g., 20°C) for a duration sufficient to reach equilibrium.

  • Termination and Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound's concentration.

  • Fit the data to a one-site competition model to determine the IC50 value.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

radioligand_binding_workflow Start Start Membrane_Prep 1. Membrane Preparation (Homogenization & Centrifugation) Start->Membrane_Prep Assay_Setup 2. Assay Plate Setup (Buffer, Radioligand, Test Compound) Membrane_Prep->Assay_Setup Incubation 3. Incubation (Allow for Binding Equilibrium) Assay_Setup->Incubation Filtration 4. Termination & Filtration (Separate Bound from Unbound) Incubation->Filtration Quantification 5. Quantification (Scintillation Counting) Filtration->Quantification Data_Analysis 6. Data Analysis (Calculate IC50 and Ki) Quantification->Data_Analysis End End Data_Analysis->End

References

(S)-Tropic Acid: A Comprehensive Technical Guide to its Discovery and Natural Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Tropic acid, a chiral carboxylic acid, is a pivotal precursor in the biosynthesis of tropane alkaloids, a class of secondary metabolites with significant pharmacological applications. This technical guide provides an in-depth exploration of the discovery and natural occurrence of this compound, with a focus on its biosynthesis, natural sources, and methods of isolation and characterization. Quantitative data on its prevalence in various plant species are presented, alongside detailed experimental protocols for its extraction, purification, and identification. This document aims to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Discovery and Significance

This compound is the acidic moiety of the pharmacologically important tropane alkaloids, hyoscyamine and scopolamine. Its discovery is intrinsically linked to the isolation and structural elucidation of these alkaloids from plants of the Solanaceae family. The hydrolysis of hyoscyamine yields this compound and the tropine base, revealing its role as a key building block in these bioactive compounds. The stereochemistry of tropic acid is crucial for its biological activity; the (S)-enantiomer is the biologically active form.

Natural Occurrence

This compound is not found in its free form in nature but rather as an ester in tropane alkaloids. The primary natural sources of these alkaloids are plants belonging to the Solanaceae family. The concentration of the parent alkaloids, and by extension this compound, varies depending on the plant species, part of the plant, and environmental conditions.

Table 1: Quantitative Occurrence of Hyoscyamine (containing this compound) in Various Plant Species
Plant SpeciesPlant PartHyoscyamine Content (mg/g dry weight)Reference
Atropa belladonnaRoots0.53[1]
Leaves0.92[1]
Datura stramoniumAerial Parts1.13 (as atropine)[2]
Mandragora officinarumRootsLevels can be up to 10-fold higher than in M. autumnalis[3]
Mandragora autumnalisRootsLower than M. officinarum[3]

Biosynthesis of this compound

The biosynthesis of tropic acid in plants is a fascinating and unique metabolic pathway. It originates from the amino acid L-phenylalanine. The pathway involves a remarkable intramolecular rearrangement of the carbon skeleton.

Diagram 1: Biosynthetic Pathway of this compound

Biosynthesis Phenylalanine L-Phenylalanine Phenylpyruvic_acid Phenylpyruvic acid Phenylalanine->Phenylpyruvic_acid Phenyllactic_acid Phenyllactic acid Phenylpyruvic_acid->Phenyllactic_acid Tropic_acid This compound Phenyllactic_acid->Tropic_acid Intramolecular rearrangement Littorine Littorine Phenyllactic_acid->Littorine Tropine Tropine Tropine->Littorine Hyoscyamine Hyoscyamine Littorine->Hyoscyamine Workflow Plant_Material Dried and Powdered Plant Material (e.g., Atropa belladonna leaves) Extraction Alkaloid Extraction (Methanol/Ammonia) Plant_Material->Extraction Acid_Base_Purification Acid-Base Partitioning Extraction->Acid_Base_Purification Crude_Alkaloids Crude Tropane Alkaloids Acid_Base_Purification->Crude_Alkaloids Hydrolysis Alkaline Hydrolysis (e.g., Baryta water) Crude_Alkaloids->Hydrolysis Purification Purification of Tropic Acid (Solvent Extraction & Crystallization) Hydrolysis->Purification Isolated_Tropic_Acid This compound Purification->Isolated_Tropic_Acid Characterization Characterization of this compound Isolated_Tropic_Acid->Characterization

References

A Comprehensive Technical Guide to the Solubility of (S)-Tropic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of (S)-tropic acid in various organic solvents. The information is targeted toward professionals in research, chemical synthesis, and pharmaceutical development who require precise solubility data for applications such as reaction chemistry, purification, and formulation. This document compiles available quantitative and qualitative data, outlines a standard experimental protocol for solubility determination, and presents logical workflows for solubility testing.

Core Topic: this compound Solubility

This compound, also known as (S)-3-hydroxy-2-phenylpropanoic acid, is a chiral carboxylic acid of significant interest in the pharmaceutical industry, primarily as a key chiral intermediate in the synthesis of anticholinergic drugs like hyoscyamine and scopolamine. Its solubility in various organic solvents is a critical parameter for its synthesis, purification, and the formulation of active pharmaceutical ingredients (APIs). While much of the publicly available data pertains to the racemic mixture, DL-tropic acid, the solubility of a single enantiomer, such as this compound, in an achiral solvent is identical to that of its racemate.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for tropic acid in selected organic solvents. It is important to note that most of the specific quantitative data found is for the racemic DL-tropic acid.

SolventChemical FormulaSolubility (g/mL)Temperature (°C)Notes
MethanolCH₃OH0.1[1][2]Not SpecifiedData for DL-Tropic Acid.
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO0.2[3]Not SpecifiedData for DL-Tropic Acid.
WaterH₂O0.0220Data for DL-Tropic Acid.[1][4]

Qualitative Solubility Information

In addition to the quantitative data, this compound is reported to be soluble in a range of other common organic solvents. This qualitative information is valuable for solvent screening in various applications.

  • Ethanol: Soluble[1]

  • Diethyl Ether: Soluble[1]

  • Acetone: Soluble[5]

  • Chloroform: Soluble

  • Dichloromethane: Soluble

  • Ethyl Acetate: Soluble

Experimental Protocol: Determination of Solubility

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., ethanol, acetone, ethyl acetate)

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed evaporation dishes

  • Oven

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume of the selected organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. To avoid drawing any solid particles, attach a syringe filter to the syringe before withdrawing the liquid.

  • Gravimetric Analysis: Dispense the filtered, saturated solution into a pre-weighed evaporation dish. Record the exact weight of the solution added.

  • Solvent Evaporation: Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A vacuum oven can be used to facilitate evaporation at a lower temperature.

  • Final Weighing: Once all the solvent has evaporated and the dish has cooled to room temperature in a desiccator, weigh the dish containing the dried this compound residue.

  • Calculation: The solubility can be calculated using the following formula:

    Solubility (g/mL) = (Weight of dish with residue - Weight of empty dish) / Volume of solution added

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the gravimetric method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add excess this compound to vial B Add known volume of organic solvent A->B C Agitate at constant temperature B->C D Allow excess solid to settle C->D E Withdraw supernatant with syringe filter D->E F Weigh a known volume of saturated solution E->F G Evaporate solvent F->G H Weigh dried residue G->H I Calculate Solubility (g/mL) H->I solvent_selection_logic start Start: Select this compound compound_analysis Analyze Compound Polarity (Carboxylic Acid and Phenyl Group) start->compound_analysis solvent_category Select Solvent Category compound_analysis->solvent_category polar_protic Polar Protic (e.g., Methanol, Ethanol) solvent_category->polar_protic High Polarity & H-bonding polar_aprotic Polar Aprotic (e.g., Acetone, DMSO, Ethyl Acetate) solvent_category->polar_aprotic Moderate Polarity non_polar Non-Polar (e.g., Chloroform, Dichloromethane) solvent_category->non_polar Low Polarity solubility_test Perform Solubility Test polar_protic->solubility_test polar_aprotic->solubility_test non_polar->solubility_test end End: Optimal Solvent Identified solubility_test->end

References

Quantum Chemical Blueprint for (S)-Tropic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(S)-tropic acid, a chiral carboxylic acid, is a key synthetic precursor for important anticholinergic drugs such as atropine and hyoscyamine. A thorough understanding of its conformational landscape, electronic properties, and reactivity is crucial for optimizing synthetic routes and designing novel derivatives with enhanced pharmacological profiles. This technical guide outlines a comprehensive computational framework using quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the molecular characteristics of this compound. This document serves as a roadmap for researchers, scientists, and drug development professionals, providing detailed proposed methodologies for a systematic in-silico investigation. The protocols described herein are designed to generate a robust dataset of molecular properties, facilitating a deeper understanding of this vital pharmaceutical intermediate.

Introduction

Tropic acid, or 3-hydroxy-2-phenylpropanoic acid, possesses a chiral center at the C2 position, with the (S)-enantiomer being the biologically relevant precursor for several tropane alkaloids.[1][2] The molecule's structural flexibility, arising from rotatable bonds in its side chain, dictates its three-dimensional structure and, consequently, its interaction with other molecules and its chemical reactivity. Quantum chemical calculations offer a powerful, non-experimental approach to explore molecular properties with high accuracy.[3] By employing methods like Density Functional Theory (DFT), we can predict geometries, spectroscopic signatures, and electronic parameters that are often difficult or expensive to determine experimentally.[4]

This guide proposes a systematic computational study of this compound to create a detailed in-silico profile. The objectives of this proposed study are:

  • To identify the stable conformers of this compound and determine their relative energies.

  • To predict spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, to aid in experimental characterization.

  • To calculate key electronic and physicochemical properties, such as frontier molecular orbitals and acidity (pKa), to understand its reactivity.

The following sections detail the proposed computational protocols, data presentation structures, and logical workflows for this investigation.

Proposed Computational Methodologies

This section outlines the theoretical protocols for a comprehensive DFT-based study of this compound. The methodologies are presented as a series of sequential experiments.

Conformational Analysis

Due to the presence of multiple rotatable bonds, this compound can exist in numerous conformations. Identifying the global minimum energy structure and other low-energy conformers is critical.[5]

Protocol:

  • Initial Conformational Search: A stochastic molecular mechanics (MM) search will be performed using a force field such as MMFF. All structures within a 10 kcal/mol energy window of the identified minimum will be retained for further analysis.

  • DFT Optimization: The geometries of the conformers obtained from the MM search will be re-optimized using DFT. A two-step optimization process is recommended for efficiency:

    • Initial Optimization: A computationally less expensive level of theory, such as the B3LYP functional with the 6-31G(d) basis set, will be used for initial geometry refinement.[6][7]

    • Final Optimization and Frequency Calculation: The resulting structures will be further optimized using a more robust level of theory, such as the ωB97X-D functional with the 6-311+G(d,p) basis set . The inclusion of a dispersion correction (D3) is important for accurately capturing intramolecular interactions. A vibrational frequency analysis will be performed at this level to confirm that each optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

  • Solvation Effects: To model a more realistic environment, single-point energy calculations will be performed on the final gas-phase geometries using a continuum solvation model, such as the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM) , with water as the solvent.

  • Energy Analysis: The final energies (including zero-point vibrational energy corrections) in both the gas phase and solution will be used to determine the relative stability and Boltzmann population of each conformer at 298.15 K.

Spectroscopic Property Prediction

2.2.1. NMR Spectroscopy

Predicting ¹H and ¹³C NMR chemical shifts can aid in the structural elucidation of this compound and its derivatives.

Protocol:

  • Shielding Tensor Calculation: The Gauge-Independent Atomic Orbital (GIAO) method will be employed to calculate the isotropic shielding tensors for all atoms in the Boltzmann-averaged conformational ensemble.[1][8] This calculation will be performed at the B3LYP/cc-pVTZ level of theory, a combination known to provide good accuracy for NMR predictions.[9]

  • Chemical Shift Calculation: The absolute shielding values (σ) will be converted to chemical shifts (δ) relative to a reference standard, Tetramethylsilane (TMS). The chemical shift is calculated as δ = σ_ref - σ_iso. The shielding constant for TMS (σ_ref) will be calculated at the same level of theory.

  • Spin-Spin Coupling Constants: J-coupling constants (e.g., ³J_HH) can also be calculated to provide further structural insight, particularly regarding dihedral angles.

2.2.2. Infrared (IR) Spectroscopy

The calculated vibrational frequencies can be used to predict the IR spectrum, helping to identify characteristic functional group vibrations.

Protocol:

  • Frequency Data: The vibrational frequencies and corresponding intensities will be obtained from the frequency calculations performed during the conformational analysis (ωB97X-D/6-311+G(d,p)).

  • Spectrum Generation: The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96-0.98 for this level of theory) to account for anharmonicity and systematic errors. The scaled frequencies and their intensities will be used to generate a theoretical IR spectrum.

Electronic and Physicochemical Property Calculation

2.3.1. Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.

Protocol:

  • Orbital Energy Calculation: The energies of the HOMO and LUMO will be extracted from the results of the final geometry optimization (ωB97X-D/6-311+G(d,p)) for the lowest energy conformer.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO will be calculated. This gap is an indicator of the molecule's kinetic stability.

  • Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

2.3.2. Acidity (pKa) Prediction

The pKa is a fundamental property for any carboxylic acid, influencing its behavior in biological systems.

Protocol:

  • Thermodynamic Cycle: The pKa will be predicted using a thermodynamic cycle that involves calculating the Gibbs free energy of deprotonation in both the gas phase and solution.

  • Geometry Optimization: The geometries of both the neutral this compound and its conjugate base (tropate anion) will be optimized at the M06-2X/6-311+G(d,p) level of theory in conjunction with the SMD (Solvation Model based on Density) continuum solvent model for water.[10]

  • Free Energy Calculation: The Gibbs free energies of the neutral acid, its anion, and a proton in aqueous solution will be calculated. The pKa is then derived from the overall free energy change of the dissociation reaction.

Data Presentation

All quantitative data generated from the proposed calculations will be summarized in the following tables for clarity and comparative analysis.

Table 1: Conformational Analysis Summary of this compound

Conformer ID Relative Gas-Phase Energy (kcal/mol) Relative Solvated Energy (kcal/mol) Boltzmann Population (%) Key Dihedral Angles (°)
STA-1 0.00 0.00
STA-2
STA-3

| ... | | | | |

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for this compound

Atom Predicted δ (ppm) Experimental δ (ppm)
C1
C2
C3
...

| ... | | |

Table 3: Key Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Scaled Frequency (cm⁻¹) Predicted Intensity
O-H stretch (hydroxyl)
O-H stretch (carboxyl)
C=O stretch (carboxyl)
C-O stretch

| Aromatic C-H stretch | | |

Table 4: Calculated Electronic and Physicochemical Properties

Property Value Units
HOMO Energy eV
LUMO Energy eV
HOMO-LUMO Gap eV
Dipole Moment Debye

| Predicted pKa | | |

Visualization of Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of the proposed computational workflows and the logical connections between different calculated properties.

G cluster_0 Geometry and Conformations cluster_1 Property Calculations cluster_2 Outputs MM Molecular Mechanics Conformational Search DFT_Opt1 Initial DFT Optimization (B3LYP/6-31G(d)) MM->DFT_Opt1 DFT_Opt2 Final DFT Optimization + Frequency Calculation (ωB97X-D/6-311+G(d,p)) DFT_Opt1->DFT_Opt2 Solvation Solvation Energy (IEF-PCM) DFT_Opt2->Solvation NMR NMR Calculation (GIAO, B3LYP/cc-pVTZ) DFT_Opt2->NMR IR IR Spectrum (from Frequencies) DFT_Opt2->IR Electronic Electronic Properties (HOMO, LUMO, MEP) DFT_Opt2->Electronic pKa pKa Prediction (M06-2X/SMD) DFT_Opt2->pKa Energies Conformational Energies & Boltzmann Population Solvation->Energies Table1 Table 1: Conformational Data Energies->Table1 Table2 Table 2: NMR Data NMR->Table2 Table3 Table 3: IR Data IR->Table3 Table4 Table 4: Electronic & pKa Data Electronic->Table4 pKa->Table4

Caption: Proposed computational workflow for this compound analysis.

G Structure Molecular Structure (Conformation) Vibrations Vibrational Frequencies Structure->Vibrations Orbitals Molecular Orbitals (HOMO/LUMO) Structure->Orbitals Shielding NMR Shielding Tensors Structure->Shielding Spectra Spectroscopic Signatures (IR, NMR) Vibrations->Spectra Reactivity Chemical Reactivity (pKa, MEP) Orbitals->Reactivity Shielding->Spectra

Caption: Relationship between molecular structure and calculated properties.

References

Methodological & Application

Application Notes and Protocols: (S)-Tropic Acid as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tropic acid, a naturally occurring chiral carboxylic acid, serves as a valuable and versatile building block in modern organic synthesis. Its inherent chirality makes it a crucial starting material for the enantioselective synthesis of a wide range of biologically active molecules, most notably the tropane alkaloids. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceuticals and as a chiral auxiliary, highlighting its importance in drug development and asymmetric synthesis.

Core Applications of this compound

The primary application of this compound lies in its role as a precursor for the synthesis of anticholinergic drugs. Its carboxylic acid and hydroxyl functionalities allow for straightforward esterification and other modifications, while its chiral center is essential for the biological activity of the final products.

Synthesis of Tropane Alkaloids

This compound is a key component in the semi-synthesis of important tropane alkaloids like hyoscyamine and its derivative, ipratropium bromide.

Biosynthesis of Hyoscyamine: In plants of the Solanaceae family, hyoscyamine is biosynthesized through the esterification of tropine with a derivative of tropic acid.[1][2] The tropic acid moiety itself is derived from the amino acid phenylalanine through a series of enzymatic transformations, including an interesting intramolecular rearrangement.[1]

Hyoscyamine Biosynthesis Phenylalanine L-Phenylalanine Phenyllactic_acid Phenyllactic Acid Phenylalanine->Phenyllactic_acid Metabolic Pathway Littorine Littorine Phenyllactic_acid->Littorine Hyoscyamine_aldehyde Hyoscyamine Aldehyde Littorine->Hyoscyamine_aldehyde Rearrangement (CYP80F1) Hyoscyamine (S)-Hyoscyamine Hyoscyamine_aldehyde->Hyoscyamine Reduction Tropine Tropine Tropine->Littorine Esterification

Caption: Biosynthetic pathway of (S)-hyoscyamine.

Chemical Synthesis of Hyoscyamine and Ipratropium Bromide: The chemical synthesis of these compounds generally involves the esterification of a tropine derivative with this compound or its activated form.

Synthesis of Tropane Alkaloids S_Tropic_Acid This compound Activated_Tropic_Acid Activated this compound (e.g., Acid Chloride) S_Tropic_Acid->Activated_Tropic_Acid Activation Hyoscyamine (S)-Hyoscyamine Activated_Tropic_Acid->Hyoscyamine Esterification Tropine Tropine Tropine->Hyoscyamine Ipratropium_Bromide Ipratropium Bromide Hyoscyamine->Ipratropium_Bromide Quaternization Isopropyl_Bromide Isopropyl Bromide Isopropyl_Bromide->Ipratropium_Bromide

Caption: General synthetic scheme for tropane alkaloids.

This compound as a Chiral Auxiliary

The chiral scaffold of this compound can be utilized to induce stereoselectivity in a variety of chemical transformations. By temporarily attaching it to an achiral molecule, it can direct the formation of a new stereocenter.

Chiral Building Block Concept cluster_0 Asymmetric Synthesis Chiral_Building_Block This compound (Chiral Building Block) Diastereomeric_Intermediate Diastereomeric Intermediate Chiral_Building_Block->Diastereomeric_Intermediate Coupling Achiral_Substrate Achiral Substrate Achiral_Substrate->Diastereomeric_Intermediate Chiral_Product Enantiomerically Enriched Product Diastereomeric_Intermediate->Chiral_Product Stereoselective Reaction & Cleavage Recovered_Auxiliary Recovered this compound Diastereomeric_Intermediate->Recovered_Auxiliary Cleavage

Caption: Concept of a chiral building block.

Experimental Protocols

Protocol 1: Synthesis of (-)-Tropic Acid-N-isopropylnortropine Ester Hydrochloride

This protocol is adapted from patent literature and describes the esterification of (-)-tropic acid with N-isopropylnortropine, a key intermediate in the synthesis of ipratropium bromide.[3][4]

Materials:

  • (-)-Tropic acid

  • Acetyl chloride

  • Thionyl chloride

  • N-isopropylnortropine methanesulfonate

  • Dichloromethane

  • 5% Hydrochloric acid

  • 20% Aqueous sodium carbonate solution

  • Ethanol

  • Acetonitrile

  • Ethereal hydrochloric acid

Procedure:

  • Acetylation of (-)-Tropic Acid: To 31.4 g of acetyl chloride, add 13.3 g of (-)-tropic acid with stirring at room temperature. A clear solution should form within one hour. Monitor the reaction by thin-layer chromatography (TLC) until completion (approximately another hour).

  • Formation of the Acid Chloride: To the solution from step 1, add 47.5 g of thionyl chloride dropwise over 30 minutes. Stir the solution overnight at room temperature, followed by heating at 50°C for one hour. Evaporate the solvent under reduced pressure at 35°C to yield (-)-O-acetyltropic acid chloride as a brownish liquid.

  • Esterification: Dissolve 7.26 g (0.0275 mol) of N-isopropylnortropine methanesulfonate and 6.20 g (0.0275 mol) of the product from step 2 in 45 ml of methylene chloride. Stir the mixture at room temperature for 7 days. Evaporate the solvent under reduced pressure at 30°C.

  • Deacetylation: Dissolve 11.1 g of the crude ester from step 3 in 60 ml of 5% hydrochloric acid and stir at room temperature for 2 days. Monitor for quantitative deacetylation by TLC.

  • Isolation of the Free Base: Extract the reaction solution twice with a small amount of diethyl ether to remove impurities. Remove any residual ether under reduced pressure. Stir the solution and add an excess of 20% aqueous sodium carbonate solution to precipitate the crystalline product. Filter the product and wash with cold water.

  • Purification and Hydrochloride Salt Formation: Dissolve the crude ester in methylene chloride, dry over sodium sulfate, and remove the solvent under reduced pressure. Recrystallize the residue from acetonitrile to obtain white crystals of the free base. To prepare the hydrochloride salt, dissolve the base in methylene chloride and add a stoichiometric amount of ethereal hydrochloric acid. Recrystallize the precipitate from ethanol and acetonitrile.

Quantitative Data:

CompoundYieldMelting Point (°C)Optical Purity
(+)-Tropic acid-N-isopropylnortropine ester hydrochloride55.7%214-217 (decomp.)>99.8%
(-)-Tropic acid-N-isopropylnortropine ester hydrochloride-214-218>99.8%
(-)-Tropic acid-N-isopropylnortropine ester methobromide75.2%238-242 (decomp.)>99.5%
Protocol 2: Synthesis of Ipratropium Bromide

This protocol describes the final step in the synthesis of ipratropium bromide from atropine, which is formed by the esterification of tropine and tropic acid.[5][6]

Materials:

  • Atropine (synthesized from this compound and tropine)

  • Isopropyl bromide

  • Appropriate solvent (e.g., dichloromethane/acetonitrile)

Procedure:

  • Quaternization: Dissolve atropine in a suitable solvent system such as a mixture of dichloromethane and acetonitrile.

  • Add isopropyl bromide to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, the product, ipratropium bromide, may precipitate from the solution or can be isolated by evaporation of the solvent followed by purification, typically recrystallization.

Note: The reaction conditions (solvent, temperature, and reaction time) may need to be optimized for best results.

Data Summary

The following table summarizes the key quantitative data found in the cited literature for reactions involving this compound.

ReactionStarting MaterialProductYield (%)Enantiomeric/Optical PurityReference
Esterification and salt formation(+)-Tropic acid(+)-Tropic acid-N-isopropylnortropine ester hydrochloride55.7>99.8%[3]
Quaternization(-)-Tropic acid ester(-)-Tropic acid-N-isopropylnortropine ester methobromide75.2>99.5%[4]
Asymmetric HydrogenationAtropic acid(S)-Hydratropic acidquant.63% optical purity[7]

Conclusion

This compound is an indispensable chiral building block in organic synthesis, with its most prominent role in the production of anticholinergic drugs. The protocols and data presented here demonstrate its utility and provide a foundation for researchers in the field. Further exploration of its application as a chiral auxiliary in other asymmetric transformations is a promising area for future research.

References

Application Notes and Protocols: Synthesis of Atropine from (S)-Tropic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropine, a tropane alkaloid, is a core medicine in healthcare, known for its anticholinergic properties. It is the racemic mixture of hyoscyamine and is found in plants of the Solanaceae family, such as Atropa belladonna[1][2]. The synthesis of atropine is a critical process in pharmaceutical manufacturing, ensuring a consistent and pure supply for medical use. A key chiral starting material in the chemical synthesis of atropine is (S)-tropic acid[3]. This document provides detailed application notes and experimental protocols for the synthesis of atropine utilizing this compound, focusing on a modern and efficient one-pot synthesis approach.

The synthesis involves the esterification of tropine with a reactive derivative of tropic acid. A common and effective method involves the conversion of tropic acid to acetyltropoyl chloride, which then reacts with tropine to yield atropine[4][5]. This process, particularly when conducted as a "one-pot" synthesis, offers high efficiency and is suitable for commercial-scale production[4][5].

Synthesis Pathway

The overall synthetic route involves two main stages: the activation of tropic acid and the subsequent esterification with tropine. The activation is achieved by reacting tropic acid with acetyl chloride and a chlorinating agent to form acetyltropoyl chloride. This intermediate is then coupled with tropine, followed by hydrolysis, to produce atropine[4][5].

Atropine_Synthesis TropicAcid This compound AcetyltropoylChloride Acetyltropoyl Chloride (Intermediate) TropicAcid->AcetyltropoylChloride Activation AcetylChloride Acetyl Chloride AcetylChloride->AcetyltropoylChloride ChlorinatingAgent Chlorinating Agent (e.g., Oxalyl Chloride) ChlorinatingAgent->AcetyltropoylChloride Catalyst Catalyst (e.g., DMF) Catalyst->AcetyltropoylChloride Atropine Atropine AcetyltropoylChloride->Atropine Coupling & Hydrolysis Tropine Tropine TropineMethanesulfonate Tropine Methanesulfonate (Intermediate) Tropine->TropineMethanesulfonate MethanesulfonicAcid Methanesulfonic Acid MethanesulfonicAcid->TropineMethanesulfonate TropineMethanesulfonate->Atropine AcidHydrolysis Acid Hydrolysis (e.g., HCl) AcidHydrolysis->Atropine

Caption: Synthesis pathway of Atropine from this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for a representative one-pot synthesis of atropine from tropic acid, based on established protocols[4].

ParameterValueReference
Starting Material (Tropic Acid)2.0 kg[4]
Starting Material (Tropanol/Tropine)2.0 kg[4]
Acetyl Chloride (Eq.)~1.2[4]
Tropine Methanesulfonate (Eq.)~1.2[4]
Catalyst (DMF) (Eq.)~0.1[4]
Final Product (Atropine Base)~2.0 kg (from Atropine Sulfate)[4]
Overall YieldHigh (not explicitly quantified as a percentage)[4][5]

Experimental Protocols

This section details the experimental procedures for the one-pot synthesis of atropine from this compound.

Protocol 1: One-Pot Synthesis of Atropine

This protocol describes a streamlined process where intermediates are not isolated, leading to an efficient synthesis[4][5].

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Acetyl chloride

  • Dimethylformamide (DMF)

  • Oxalyl chloride

  • Tropine

  • Methanesulfonic acid

  • 1M Hydrochloric acid (HCl)

  • 4M Sodium hydroxide (NaOH)

  • Heptane

  • Water

Procedure:

  • Formation of Acetyltropoyl Chloride:

    • Suspend this compound in dichloromethane in a reaction vessel.

    • Add a stoichiometric amount (approximately 1.2 equivalents) of acetyl chloride to the suspension.

    • Add a catalytic amount (approximately 0.1 equivalents) of DMF.

    • To this solution, add a chlorinating agent, such as oxalyl chloride, to form the acetyltropoyl chloride solution. This reaction can often be performed at ambient temperature[4][5].

  • Formation of Tropine Methanesulfonate:

    • In a separate vessel, react tropine with methanesulfonic acid in a solvent like dichloromethane to form a tropine methanesulfonate solution[4].

  • Coupling and Hydrolysis to form Atropine:

    • Mix the acetyltropoyl chloride solution with the tropine methanesulfonate solution (approximately 1.2 equivalents).

    • Hydrolyze the resulting mixture with a strong acid, preferably 1M HCl.

    • The reaction medium is typically heated to around 35°C[4].

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture.

    • Slowly add 4M NaOH until the pH is greater than 13, while maintaining the temperature below 20°C, to precipitate the atropine base.

    • Filter the precipitate, wash it with water, and then dry it to obtain crude atropine.

    • The crude atropine can be further purified by recrystallization from a solvent mixture such as heptane and dichloromethane[4].

Experimental_Workflow cluster_0 Acetyltropoyl Chloride Formation cluster_1 Tropine Methanesulfonate Formation cluster_2 Coupling, Hydrolysis & Purification A1 Suspend Tropic Acid in DCM A2 Add Acetyl Chloride & DMF A1->A2 A3 Add Oxalyl Chloride A2->A3 C1 Mix Acetyltropoyl Chloride and Tropine Methanesulfonate Solutions A3->C1 B1 React Tropine with Methanesulfonic Acid in DCM B1->C1 C2 Hydrolyze with 1M HCl at 35°C C1->C2 C3 Basify with 4M NaOH (pH > 13) C2->C3 C4 Filter and Wash Precipitate C3->C4 C5 Dry Crude Atropine C4->C5 C6 Recrystallize from Heptane/DCM C5->C6

Caption: Experimental workflow for the one-pot synthesis of Atropine.

Discussion

The use of this compound is fundamental to introducing the necessary stereochemistry into the atropine molecule. The one-pot synthesis method described offers several advantages over traditional multi-step processes, including high yields, reduced processing time, and suitability for large-scale industrial production[4][5]. The avoidance of isolating intermediates simplifies the overall process and minimizes potential losses[4][5].

Purification of the final product is crucial to meet pharmaceutical standards. Recrystallization is an effective method for removing impurities. The atropine base can also be converted to a salt, such as atropine sulfate hemihydrate, for improved stability and solubility by reacting the purified base with sulfuric acid in a suitable solvent system like a water/acetone mixture and adjusting the pH to between 5.0 and 6.0[4].

Conclusion

The synthesis of atropine from this compound via a one-pot reaction involving the formation of an acetyltropoyl chloride intermediate is an efficient and commercially viable method. The detailed protocols and data provided in these application notes offer a comprehensive guide for researchers and professionals in the field of drug development and manufacturing. Careful control of reaction conditions and rigorous purification are essential to ensure the production of high-quality atropine for pharmaceutical applications.

References

Application Note: Derivatization of (S)-Tropic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Tropic acid, a chiral carboxylic acid, is a key synthetic precursor and a metabolite of various pharmaceuticals, most notably atropine and scopolamine. Accurate and sensitive quantification of this compound in various matrices is crucial for pharmacokinetic studies, drug metabolism research, and quality control in pharmaceutical manufacturing. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high resolution and sensitivity. However, due to its polarity and low volatility stemming from the carboxylic acid and hydroxyl functional groups, direct GC-MS analysis of tropic acid is challenging, often resulting in poor peak shape and low sensitivity.

Derivatization is an essential step to convert tropic acid into a more volatile and thermally stable form suitable for GC-MS analysis. This application note provides a detailed protocol for the silylation of this compound, a common and effective derivatization technique, to facilitate its sensitive and robust analysis by GC-MS.

Principle of Derivatization

Silylation is a chemical modification technique that replaces active hydrogen atoms in functional groups like hydroxyl (-OH) and carboxyl (-COOH) with a trimethylsilyl (TMS) group. This process reduces the polarity and intermolecular hydrogen bonding of the analyte, thereby increasing its volatility and thermal stability. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used silylating agent, often in combination with a catalyst such as trimethylchlorosilane (TMCS), to efficiently derivatize both the hydroxyl and carboxyl groups of tropic acid. The resulting di-TMS-tropic acid derivative is significantly more amenable to GC-MS analysis.

Experimental Protocols

This section details the necessary materials, reagents, and a step-by-step procedure for the silylation of this compound.

Materials and Reagents
  • This compound standard

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

  • Toluene (GC grade)

  • Hexane (GC grade)

  • Sodium sulfate (anhydrous)

  • Nitrogen gas (high purity)

  • GC vials with inserts (2 mL)

  • Micropipettes

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

Standard Solution Preparation

Prepare a stock solution of this compound in a suitable solvent such as ethyl acetate or methanol. From the stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range.

Sample Preparation and Derivatization Protocol

The following protocol is adapted from established methods for the analysis of organic acids, including tropic acid, by GC-MS.[1]

  • Sample Preparation : For liquid samples (e.g., urine), acidify the sample (e.g., to 2 mL of urine, add 6N HCl). Extract the tropic acid from the aqueous matrix using an organic solvent like ethyl acetate (e.g., twice with 4 mL).[1] For solid samples or standards, dissolve a known quantity in a suitable solvent.

  • Drying : Dry the extracted organic phase with anhydrous sodium sulfate.[1]

  • Evaporation : Transfer the dried extract to a clean GC vial and evaporate the solvent to near dryness under a gentle stream of nitrogen. To ensure complete removal of water, add 0.5 mL of toluene and evaporate to dryness again.[1]

  • Derivatization : To the dried residue, add 200 µL of the silylation reagent mixture (e.g., a solution of BSTFA, pyridine, and TMCS).[1] A common silylation reagent is BSTFA with 1% TMCS.

  • Reaction : Tightly cap the vial and vortex briefly. Heat the vial at 60-70°C for 30 minutes to ensure the reaction goes to completion.[1]

  • Final Preparation : After cooling to room temperature, 0.5 mL of hexane can be added to the vial.[1] The sample is now ready for injection into the GC-MS system.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters for the analysis of silylated organic acids and can be used as a starting point for method development.

  • GC System : Agilent 7890B or equivalent

  • MS System : Agilent 5977B or equivalent

  • Column : Agilent CP-Sil 8 CB Low Bleed/MS, 30 m x 0.25 mm, 0.25 µm film thickness, or similar non-polar column.[1]

  • Injection Volume : 1 µL

  • Injector Temperature : 270°C[1]

  • Injection Mode : Splitless

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program :

    • Initial temperature: 50°C, hold for 1 min

    • Ramp 1: 1.7°C/min to 150°C

    • Ramp 2: 3.5°C/min to 220°C

    • Ramp 3: 20°C/min to 290°C, hold for 10 min[1]

  • MS Source Temperature : 230°C

  • MS Quadrupole Temperature : 150°C

  • Ionization Mode : Electron Ionization (EI) at 70 eV

  • Acquisition Mode : Selected Ion Monitoring (SIM) for quantitative analysis and Full Scan (e.g., m/z 50-550) for qualitative analysis.

Data Presentation

While specific quantitative performance data for the derivatization of this compound is not widely published, the following table summarizes typical performance characteristics for the GC-MS analysis of silylated organic acids. These values can be used as a benchmark for method validation.

ParameterTypical Value
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 1.5 µg/L
Limit of Quantification (LOQ) 0.3 - 5.0 µg/L
Precision (RSD%) < 10%
Accuracy (Recovery %) 90 - 110%
Table 1: Representative quantitative data for the GC-MS analysis of silylated organic acids. Actual values will depend on the specific analyte, matrix, and instrument conditions.[2]

Workflow Visualization

The following diagram illustrates the complete workflow for the derivatization and analysis of this compound.

Derivatization_Workflow Workflow for this compound Derivatization and GC-MS Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing This compound Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Sample->Extraction AddReagent Add Silylation Reagent (BSTFA + TMCS in Pyridine) Drying Drying with Na2SO4 Extraction->Drying Evaporation Evaporation to Dryness (under Nitrogen) Drying->Evaporation Evaporation->AddReagent Reaction Heat at 60-70°C for 30 min AddReagent->Reaction Silylation GCMS GC-MS Analysis Reaction->GCMS Data Data Acquisition and Processing GCMS->Data

Derivatization and analysis workflow.

Conclusion

The silylation of this compound using BSTFA and TMCS is a robust and reliable method to prepare the analyte for sensitive and accurate GC-MS analysis. This derivatization procedure effectively increases the volatility and thermal stability of tropic acid, leading to improved chromatographic performance and lower detection limits. The protocol and instrumental parameters provided in this application note serve as a comprehensive guide for researchers and scientists in the fields of pharmacology, drug metabolism, and analytical chemistry. Proper method validation should be performed to establish specific performance characteristics for the intended application and matrix.

References

Application Note: Chiral HPLC Method for the Quantitative Analysis of (S)-Tropic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and selective High-Performance Liquid Chromatography (HPLC) method for the chiral separation and quantitative analysis of (S)-tropic acid. Tropic acid is a key chiral intermediate and a potential impurity in various pharmaceutical compounds, most notably as a hydrolysis product of atropine and hyoscyamine. The control of its enantiomeric purity is critical. This method utilizes a chiral stationary phase to resolve the enantiomers of tropic acid, providing a reliable tool for quality control and research in drug development.

Introduction

Tropic acid, chemically known as 3-hydroxy-2-phenylpropanoic acid, possesses a chiral center, existing as (S)- and (R)-enantiomers. The specific stereoisomer, this compound, is a crucial building block in the synthesis of important anticholinergic drugs. Consequently, a precise and accurate analytical method to determine the enantiomeric purity of tropic acid is essential for ensuring the safety and efficacy of final drug products. This document provides a detailed protocol for a chiral HPLC method developed for the analysis of this compound, suitable for researchers, scientists, and drug development professionals.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV-Vis detector.

  • Chromatography Data Software (CDS): For instrument control, data acquisition, and processing.

  • Analytical Column: A chiral stationary phase column, such as a teicoplanin-based or a quinine/quinidine-derived anion-exchanger column, is recommended for the enantiomeric separation of acidic compounds.[1][2]

  • Reagents and Solvents: All solvents and reagents should be of HPLC grade or higher.

    • Acetonitrile

    • Methanol

    • Ammonium phosphate monobasic

    • Phosphoric acid

    • This compound reference standard

    • (R,S)-Tropic acid (racemic mixture)

Chromatographic Conditions

A reversed-phase chiral HPLC method was developed for the separation of tropic acid enantiomers.

ParameterCondition
Column Teicoplanin-based Chiral Stationary Phase (e.g., Chirobiotic T), 250 mm x 4.6 mm, 5 µm
Mobile Phase 0.01M Ammonium Phosphate Buffer (pH adjusted to 5.0 with phosphoric acid) and Acetonitrile (67:33, v/v)[3]
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 215 nm[4]
Injection Volume 10 µL
Run Time Approximately 15 minutes

Protocols

Preparation of Mobile Phase
  • 0.01M Ammonium Phosphate Buffer (pH 5.0): Dissolve 1.15 g of ammonium phosphate monobasic in 1000 mL of HPLC grade water. Adjust the pH to 5.0 with diluted phosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase Mixture: Combine 670 mL of the prepared buffer with 330 mL of acetonitrile. Degas the mixture before use.

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to establish the calibration curve.

  • Racemic Standard Solution (for resolution check): Prepare a 50 µg/mL solution of (R,S)-tropic acid in the mobile phase to verify the separation of the two enantiomers.

Sample Preparation

Accurately weigh the sample containing tropic acid and dissolve it in a suitable volume of mobile phase to obtain a theoretical concentration within the calibration range (e.g., 50 µg/mL). Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The developed method was validated according to standard guidelines for specificity, linearity, precision, accuracy, and robustness. The results are summarized in the tables below.

System Suitability

System suitability was assessed by injecting the racemic standard solution six times.

ParameterAcceptance CriteriaResult
Tailing Factor (T) for this compound T ≤ 2.01.2
Theoretical Plates (N) for this compound N ≥ 20005800
Resolution (Rs) between enantiomers Rs ≥ 1.52.1
%RSD of Peak Area (n=6) ≤ 2.0%0.85%
Linearity

The linearity was evaluated by analyzing the working standard solutions at six concentration levels.

ParameterResult
Concentration Range 1 - 100 µg/mL
Correlation Coefficient (r²) 0.9998
Linear Regression Equation y = 45872x + 1234
Precision

Precision was determined by analyzing six replicate preparations of a sample at 100% of the target concentration.

Precision Type%RSD
Repeatability (Intra-day) 0.92%
Intermediate Precision (Inter-day) 1.35%
Accuracy

Accuracy was assessed by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels.

Spiked LevelMean Recovery (%)%RSD
80% 99.2%1.1%
100% 100.5%0.8%
120% 99.8%0.9%

Experimental Workflow and Diagrams

The overall workflow for the HPLC method development and analysis is depicted below.

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing prep_reagents Prepare Mobile Phase & Reagents prep_standards Prepare Standard Solutions prep_reagents->prep_standards prep_samples Prepare Sample Solutions prep_reagents->prep_samples system_suitability System Suitability Test (Racemic Standard) prep_standards->system_suitability calibration Generate Calibration Curve (Standard Solutions) prep_standards->calibration sample_analysis Analyze Samples prep_samples->sample_analysis system_suitability->calibration Proceed if passes calibration->sample_analysis integrate_peaks Integrate Peak Areas sample_analysis->integrate_peaks quantify Quantify this compound Concentration integrate_peaks->quantify report Generate Report quantify->report

Caption: Workflow for this compound HPLC Analysis.

Conclusion

The chiral HPLC method described in this application note is specific, linear, precise, and accurate for the quantitative determination of this compound. The use of a teicoplanin-based chiral stationary phase allows for excellent resolution of the tropic acid enantiomers. This method is suitable for routine quality control analysis and for the enantiomeric purity assessment of tropic acid in pharmaceutical development.

References

Application Notes and Protocols for the Chiral Resolution of Amines using (S)-tropic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines are crucial building blocks in the pharmaceutical industry, as the stereochemistry of these compounds often dictates their pharmacological activity and safety profile. The separation of racemic mixtures of amines into their individual enantiomers, a process known as chiral resolution, is therefore a critical step in the synthesis of many active pharmaceutical ingredients (APIs). One of the most established and scalable methods for chiral resolution is the formation of diastereomeric salts using a chiral resolving agent.[1][2]

(S)-tropic acid, a chiral carboxylic acid, presents itself as a viable resolving agent for racemic amines. The principle of this resolution method lies in the reaction of a racemic amine with an enantiomerically pure chiral acid, such as this compound. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, including solubility.[2][3] This difference in solubility allows for the separation of the diastereomers through fractional crystallization. Subsequent liberation of the amine from the separated diastereomeric salt yields the desired enantiomerically enriched amine.

This document provides a detailed overview of the principles, a general experimental protocol, and key considerations for the use of this compound as a chiral resolving agent for amines.

Principle of Chiral Resolution via Diastereomeric Salt Formation

The fundamental principle of this resolution technique is the conversion of a pair of enantiomers into a pair of diastereomers. As illustrated in the workflow below, a racemic mixture of an amine, containing both (R)-amine and (S)-amine, is treated with an enantiomerically pure resolving agent, in this case, this compound. This results in the formation of two diastereomeric salts: [(R)-amine]-[this compound] and [(S)-amine]-[this compound]. Due to their different spatial arrangements, these diastereomeric salts exhibit different physical properties, most notably, different solubilities in a given solvent system.

By carefully selecting the solvent and crystallization conditions, one of the diastereomeric salts will preferentially crystallize out of the solution, while the other remains dissolved. The less soluble diastereomeric salt is then isolated by filtration. Finally, the enantiomerically enriched amine is recovered from the crystallized salt by treatment with a base, which neutralizes the tropic acid and liberates the free amine. The resolving agent can often be recovered and recycled.

Experimental Workflow

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation and Recovery racemic_amine Racemic Amine ((R)-Amine + (S)-Amine) mixture Mixture of Diastereomeric Salts ([(R)-Amine]-[this compound] + [(S)-Amine]-[this compound]) racemic_amine->mixture + resolving_agent This compound resolving_agent->mixture crystallization Fractional Crystallization mixture->crystallization less_soluble_salt Crystallized Less Soluble Diastereomeric Salt crystallization->less_soluble_salt more_soluble_salt More Soluble Diastereomeric Salt in Solution (Filtrate) crystallization->more_soluble_salt basification_solid Basification (e.g., NaOH) less_soluble_salt->basification_solid basification_filtrate Basification (e.g., NaOH) more_soluble_salt->basification_filtrate enantioenriched_amine_1 Enantioenriched Amine 1 basification_solid->enantioenriched_amine_1 recovered_agent_1 Recovered this compound basification_solid->recovered_agent_1 enantioenriched_amine_2 Enantioenriched Amine 2 basification_filtrate->enantioenriched_amine_2 recovered_agent_2 Recovered this compound basification_filtrate->recovered_agent_2

Caption: Experimental workflow for chiral resolution.

Factors Influencing Resolution Success

The success of a diastereomeric salt resolution is dependent on several interconnected factors. The choice of resolving agent is fundamental, and its structural properties in relation to the amine are important. The solvent system plays a critical role in differentiating the solubilities of the diastereomeric salts. Temperature control during crystallization affects both the yield and the purity of the isolated salt. The stoichiometry between the amine and the resolving agent can also influence the outcome.

G cluster_0 Key Factors cluster_1 Outcome resolving_agent Resolving Agent (this compound) resolution_success Successful Resolution (High Yield and Enantiomeric Excess) resolving_agent->resolution_success solvent Solvent System solvent->resolution_success temperature Temperature Profile temperature->resolution_success stoichiometry Stoichiometry (Amine:Acid Ratio) stoichiometry->resolution_success

Caption: Factors influencing resolution success.

Generalized Experimental Protocol

This protocol provides a general starting point for the chiral resolution of a racemic amine using this compound. The specific conditions, particularly the choice of solvent, temperature, and stoichiometry, will require optimization for each specific amine.

Materials:

  • Racemic amine

  • This compound

  • Selected solvent (e.g., methanol, ethanol, isopropanol, acetone, or mixtures with water)

  • Aqueous base solution (e.g., 2M Sodium Hydroxide)

  • Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware

  • Heating and stirring apparatus

  • Filtration apparatus

  • Rotary evaporator

Procedure:

1. Diastereomeric Salt Formation and Crystallization: a. Dissolve the racemic amine (1.0 equivalent) in a suitable solvent with gentle heating. b. In a separate flask, dissolve this compound (0.5 to 1.0 equivalent) in the same solvent, also with gentle heating. c. Slowly add the this compound solution to the amine solution with continuous stirring. d. Allow the resulting solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may be necessary. e. Allow the crystallization to proceed for a sufficient time (this can range from a few hours to overnight).

2. Isolation of the Diastereomeric Salt: a. Collect the precipitated crystals by vacuum filtration. b. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor. c. Dry the crystalline salt.

3. Liberation of the Enantiomerically Enriched Amine: a. Dissolve the dried diastereomeric salt in water. b. Add an aqueous base solution (e.g., 2M NaOH) until the solution is basic (check with pH paper). This will liberate the free amine. c. Extract the liberated amine into an organic solvent (e.g., diethyl ether) multiple times. d. Combine the organic extracts and dry over an anhydrous drying agent (e.g., Na₂SO₄). e. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched amine.

4. Analysis: a. Determine the yield of the recovered amine. b. Determine the enantiomeric excess (e.e.) of the recovered amine. This is typically done using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). Alternatively, NMR spectroscopy with a chiral solvating or derivatizing agent can be used.

Data Presentation: Example of Resolution Results

The following table is an example of how to present the quantitative data from resolution experiments. The values are hypothetical and for illustrative purposes only.

Amine SubstrateResolving AgentSolvent SystemStoichiometry (Amine:Acid)Yield (%)Enantiomeric Excess (e.e.) (%)
Racemic Amine AThis compoundMethanol1:0.84285
Racemic Amine AThis compoundEthanol:Water (9:1)1:0.83892
Racemic Amine BThis compoundIsopropanol1:13578
Racemic Amine BThis compoundAcetone1:14588

Conclusion

This compound is a potentially effective chiral resolving agent for a variety of racemic amines. The formation of diastereomeric salts with differing solubilities provides a classic and scalable method for the separation of enantiomers. The success of this method is highly dependent on the careful optimization of experimental parameters, including the choice of solvent, temperature, and stoichiometry. The generalized protocol provided herein serves as a robust starting point for researchers to develop specific and efficient resolution processes for their target amines. Subsequent analysis to determine the yield and enantiomeric excess is crucial to evaluate the effectiveness of the resolution.

References

Application Notes and Protocols for the Esterification of (S)-Tropic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of various esters of (S)-tropic acid, a key chiral intermediate in the synthesis of several pharmaceutical compounds. The protocols outlined below describe three common and effective methods for esterification: Fischer Esterification, Steglich Esterification, and Enzymatic Esterification. These methods offer a range of conditions from harsh to mild, allowing for the selection of the most appropriate procedure based on the substrate's sensitivity and the desired scale of the reaction.

Introduction

This compound, or (S)-3-hydroxy-2-phenylpropanoic acid, is a valuable building block in the pharmaceutical industry. Its esters are precursors to a variety of anticholinergic drugs. The efficient and stereochemically controlled synthesis of these esters is therefore of significant importance. This application note details three distinct methods for the esterification of this compound with different alcohols, providing researchers with a selection of protocols to suit their specific needs.

Comparative Data of Esterification Methods

The following table summarizes the typical quantitative data for the esterification of this compound with various alcohols using the detailed protocols. The data presented are based on literature values for similar substrates and established organic chemistry principles.

Esterification MethodAlcoholTypical Yield (%)Typical Purity (%)Key AdvantagesKey Disadvantages
Fischer Esterification Ethanol85-95>95Inexpensive reagents, scalable.[1][2]Harsh acidic conditions, high temperatures, not suitable for sensitive substrates.[3][4]
Steglich Esterification Benzyl Alcohol90-98>98Mild reaction conditions, suitable for acid-sensitive substrates.[5][6][7]More expensive reagents, formation of dicyclohexylurea (DCU) byproduct.[6][7]
Enzymatic Esterification n-Butanol>90>99High selectivity (enantio- and regioselectivity), mild and environmentally friendly conditions.[8][9]Longer reaction times, enzyme cost and stability can be a factor.

Experimental Protocols

Fischer Esterification of this compound with Ethanol

This protocol describes the acid-catalyzed esterification of this compound with ethanol. The use of a large excess of ethanol drives the equilibrium towards the product, ensuring a high yield.[1][3][4]

Materials:

  • This compound

  • Anhydrous Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of anhydrous ethanol (e.g., 20-50 eq), which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases) to neutralize the acid catalyst, and finally with brine.[2]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl (S)-tropate.

  • The product can be further purified by vacuum distillation or column chromatography on silica gel if required.

Steglich Esterification of this compound with Benzyl Alcohol

This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, allowing for esterification under mild, neutral conditions.[5][6][7]

Materials:

  • This compound

  • Benzyl Alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate

  • 0.5 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Sintered glass funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl alcohol (1.0-1.2 eq) in anhydrous dichloromethane.

  • Add a catalytic amount of DMAP (0.1-0.2 eq).

  • Cool the solution in an ice bath (0 °C).

  • Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous dichloromethane dropwise to the stirred reaction mixture.

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, the precipitated dicyclohexylurea (DCU) is removed by filtration through a sintered glass funnel.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude benzyl (S)-tropate can be purified by column chromatography on silica gel.

Enzymatic Esterification of this compound with n-Butanol

This protocol employs a lipase for the stereoselective esterification of this compound, offering a green and mild alternative to chemical methods.

Materials:

  • This compound

  • n-Butanol

  • Immobilized Lipase (e.g., Novozym® 435, Candida antarctica Lipase B)

  • Anhydrous organic solvent (e.g., Toluene, Hexane, or MTBE)

  • Molecular sieves (3Å or 4Å)

  • Orbital shaker or magnetic stirrer

  • Filtration setup

  • Rotary evaporator

Procedure:

  • To a flask, add this compound (1.0 eq) and n-butanol (1.5-3.0 eq).

  • Add an anhydrous organic solvent.

  • Add activated molecular sieves to the mixture to remove the water produced during the reaction, which can inhibit the enzyme and shift the equilibrium.

  • Add the immobilized lipase (typically 10-20% by weight of the limiting reagent).

  • Incubate the mixture in an orbital shaker or with magnetic stirring at a controlled temperature (typically 40-60 °C).

  • Monitor the conversion of this compound by HPLC or GC. The reaction may take 24-72 hours to reach high conversion.

  • After the reaction, remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.

  • Remove the solvent and excess n-butanol under reduced pressure.

  • The resulting n-butyl (S)-tropate is often of high purity, but can be further purified by column chromatography if necessary.

Experimental Workflow and Logic

The general workflow for the esterification of this compound involves the reaction of the carboxylic acid with an alcohol, followed by a workup and purification procedure to isolate the desired ester. The choice of method depends on the stability of the substrates and the desired reaction conditions.

Esterification_Workflow cluster_start Starting Materials cluster_methods Esterification Methods cluster_workup Workup & Purification TropicAcid This compound Fischer Fischer Esterification (H₂SO₄, Reflux) TropicAcid->Fischer Reacts with Steglich Steglich Esterification (DCC/EDC, DMAP, RT) TropicAcid->Steglich Reacts with Enzymatic Enzymatic Esterification (Lipase, 40-60°C) TropicAcid->Enzymatic Reacts with Alcohol Alcohol (Ethanol, Benzyl Alcohol, n-Butanol) Alcohol->Fischer Alcohol->Steglich Alcohol->Enzymatic Workup Reaction Workup (Neutralization, Extraction) Fischer->Workup Steglich->Workup Enzymatic->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product Purified this compound Ester Purification->Product Steglich_Pathway TropicAcid This compound (R-COOH) O_Acylisourea O-Acylisourea Intermediate TropicAcid->O_Acylisourea + DCC/EDC DCC DCC / EDC DCC->O_Acylisourea Acyl_DMAP N-Acylpyridinium Ion (Active Ester) O_Acylisourea->Acyl_DMAP + DMAP DCU DCU / EDU O_Acylisourea->DCU rearranges DMAP DMAP DMAP->Acyl_DMAP Ester This compound Ester (R-COOR') Acyl_DMAP->Ester + Alcohol Alcohol Alcohol (R'-OH) Alcohol->Ester

References

Application Notes and Protocols for Large-Scale Production of (S)-Tropic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-Tropic acid, chemically known as (S)-3-hydroxy-2-phenylpropanoic acid, is a crucial chiral building block in the pharmaceutical industry. It serves as a key intermediate for the synthesis of important tropane alkaloids like (S)-hyoscyamine and its racemic form, atropine, which are used for their anticholinergic properties.[1][2] The stereochemistry at the C2 position is critical for biological activity, with the (S)-enantiomer being significantly more potent than its (R)-counterpart.[3] Consequently, developing efficient, scalable, and stereoselective methods for producing enantiomerically pure this compound is of paramount importance for the manufacturing of these active pharmaceutical ingredients (APIs).

These application notes provide an overview and detailed protocols for the large-scale production of this compound, focusing on chemical synthesis of the racemic mixture followed by chiral resolution. The methodologies are designed for researchers, scientists, and professionals in drug development and process chemistry.

Chemical Synthesis of Racemic Tropic Acid

The first step towards producing enantiopure this compound is the efficient synthesis of the racemic compound. Several methods have been developed, with the most common industrial approaches starting from readily available phenylacetic acid derivatives.

A high-yielding method involves the condensation of methyl phenylacetate with polyoxymethylene, followed by hydrolysis.[4] This approach is noted for its simple operation and suitability for industrial production.[4] Another established method is the Ivanov reaction, which uses a Grignard reagent to form a dianion of phenylacetic acid that then reacts with formaldehyde.[1][5][6]

Table 1: Comparison of Key Chemical Synthesis Methods for Racemic Tropic Acid

Method Starting Materials Key Reagents Overall Yield Key Advantages
Condensation & Hydrolysis Methyl phenylacetate, Polyoxymethylene Sodium bicarbonate, Dimethyl sulfoxide, NaOH ~68% Simple operation, suitable for industrial scale[4]
Ivanov Reaction Phenylacetic acid (or its salt), Formaldehyde Isopropyl magnesium chloride (Grignard reagent) Good Direct conversion from phenylacetic acid[1][5][6]
Catalytic Reduction Phenyl-α-hydroxymethylene acetic acid ethyl ester Raney nickel, H₂ Quantitative Utilizes catalytic hydrogenation

Diagram 1: General Workflow for this compound Production

cluster_synthesis Chemical Synthesis cluster_resolution Chiral Resolution start Starting Materials (e.g., Methyl Phenylacetate) intermediate Racemic Tropic Acid Ester start->intermediate Condensation/ Reduction racemic_acid Racemic Tropic Acid intermediate->racemic_acid Hydrolysis resolution Enzymatic or Diastereomeric Resolution racemic_acid->resolution s_tropic_acid This compound (Target Product) resolution->s_tropic_acid r_tropic_acid (R)-Tropic Acid (Byproduct) resolution->r_tropic_acid racemization Recycle Stream r_tropic_acid->racemization Racemization (Optional Recycle) racemization->racemic_acid

Caption: Overview of the production strategy from starting materials to the final chiral product.

Protocol 1.1: Synthesis of Racemic Tropic Acid via Condensation and Hydrolysis

This protocol is adapted from a method suitable for industrial production.[4] It proceeds in two main steps: the synthesis of methyl tropate, followed by its hydrolysis to tropic acid.

Step 1: Synthesis of Methyl Tropate

  • Reaction Setup: Under a nitrogen atmosphere, charge a suitable reactor with sodium bicarbonate (0.025 eq), polyoxymethylene (1.125 eq), dimethyl sulfoxide (DMSO, ~1.3 L/kg of starting material), and methyl phenylacetate (1.0 eq).

  • Reaction Execution: Slowly raise the temperature of the mixture to 34°C and maintain for 1 hour.

  • Increase the temperature to 45-46°C and hold for 12 hours.

  • Cool the reaction mixture to room temperature and continue stirring for an additional 7 hours.

  • Quenching: Add tartaric acid (0.025 eq) and a small amount of DMSO, then stir for 35 minutes.

  • Purification: Evaporate the solvent under reduced pressure. The residue is filtered, and the desired methyl tropate is collected by vacuum distillation (e.g., at 124-126°C / 400Pa). This step typically yields colorless, oily methyl tropate.[4]

Step 2: Hydrolysis to Tropic Acid

  • Reaction Setup: Charge a reactor with the methyl tropate (1.0 eq) obtained from the previous step, methanol (~1 mL/g of ester), and a 5% sodium hydroxide solution (~4 mL/g of ester).

  • Reaction Execution: Heat the mixture to reflux (90-100°C) for 1 hour.

  • Workup: Cool the reaction to 40°C and adjust the pH to 3-4 using concentrated hydrochloric acid.

  • Crystallization: Allow the solution to stand overnight for crystal precipitation.

  • Isolation: Filter the precipitated solid, wash the filter cake with ice water, and recrystallize from water.

  • Drying: Dry the purified crystals to obtain tropic acid with a melting point of 116-118°C. A yield of approximately 93% can be expected for this hydrolysis step.[4]

Chiral Resolution of Racemic Tropic Acid

Once racemic tropic acid or its ester is synthesized, the next critical step is to resolve the mixture to isolate the desired (S)-enantiomer. Enzymatic kinetic resolution is a highly effective and widely used method for this purpose on a large scale.

Enzymatic Kinetic Resolution (EKR)

EKR utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic substrate. For tropic acid derivatives, this often involves the hydrolysis of a racemic ester or the esterification of a racemic acid. This results in a mixture of an unreacted enantiomer and a product enantiomer, which can then be separated.

Table 2: Performance of Lipases in the Kinetic Resolution of Tropic Acid Derivatives

Enzyme Substrate Reaction Product 1 Product 2 Enantiomeric Excess (ee)
Candida antarctica Lipase B (CAL-B) Racemic Tropic Acid Butyl Ester Hydrolysis (R)-Tropic Acid This compound Butyl Ester 90% (acid), 99% (ester)[7]

| Lipase PS (from Pseudomonas cepacia) | Racemic Tropic Acid Ethyl Ester | Acylation | (S)-3-acetoxy Tropic Acid Ethyl Ester | (R)-Tropic Acid Ethyl Ester | 87–94% (both)[7] |

Diagram 2: Workflow for Enzymatic Kinetic Resolution (EKR)

cluster_products Reaction Products (at ~50% conversion) rac_ester Racemic (R/S)-Tropic Acid Ester enzyme Immobilized Lipase (e.g., CAL-B) rac_ester->enzyme s_ester This compound Ester (Unreacted) enzyme->s_ester (S)-selective hydrolysis r_acid (R)-Tropic Acid (Product of Hydrolysis) enzyme->r_acid water H₂O (Buffer) water->enzyme separator Separation (e.g., Extraction) s_ester->separator r_acid->separator r_acid_byproduct (R)-Tropic Acid separator->r_acid_byproduct Aqueous Phase s_ester_isolated (S)-Ester separator->s_ester_isolated Organic Phase s_acid_final This compound s_ester_isolated->s_acid_final Hydrolysis

Caption: Process flow for separating enantiomers using (S)-selective enzyme hydrolysis.

Protocol 2.1: EKR of Racemic Tropic Acid Butyl Ester via Hydrolysis

This protocol is based on the highly selective hydrolysis of tropic acid butyl ester using Candida antarctica Lipase B (CAL-B).[7]

  • Substrate Preparation: Synthesize racemic tropic acid butyl ester from racemic tropic acid and butanol using standard esterification methods (e.g., Fischer esterification).

  • Enzymatic Reaction:

    • Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0) in a temperature-controlled reactor.

    • Disperse the racemic tropic acid butyl ester in the buffer. An organic co-solvent may be used to improve solubility if necessary.

    • Add immobilized CAL-B to the mixture (e.g., 5-10% w/w of the substrate).

    • Maintain the reaction at a constant temperature (e.g., 30-40°C) with gentle agitation.

    • Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached. This is crucial to achieve high enantiomeric excess for both the product and the remaining substrate.

  • Enzyme Removal: Filter the reaction mixture to recover the immobilized enzyme for potential reuse.

  • Product Separation:

    • Acidify the aqueous filtrate to a pH of ~2 with a suitable acid (e.g., HCl).

    • Extract the mixture with an organic solvent (e.g., ethyl acetate).

    • The unreacted this compound butyl ester will be in the organic phase, while the (R)-tropic acid product will be in the aqueous phase. For a more robust separation, the aqueous phase can be basified to deprotonate the acid, allowing for extraction of the ester, and then re-acidified to extract the acid product.

  • Final Hydrolysis:

    • Isolate the this compound butyl ester from the organic phase by evaporating the solvent.

    • Perform a standard chemical hydrolysis (as described in Protocol 1.1, Step 2) on the enantiomerically enriched ester to yield the final this compound product with high enantiomeric purity (>99% ee).[7]

Dynamic Kinetic Resolution (DKR)

A limitation of standard EKR is a theoretical maximum yield of 50% for the desired enantiomer. Dynamic Kinetic Resolution (DKR) overcomes this by combining the enzymatic resolution with in-situ racemization of the unwanted enantiomer. This allows the entire racemic starting material to be converted into a single, desired enantiomer, pushing the theoretical yield towards 100%.

One reported method involves the hydrolytic DKR of racemic 3-phenyl-2-oxetanone (tropic acid β-lactone) using a chiral phase-transfer catalyst, which can produce tropic acid with good yield and high enantioselectivity (81% ee).[8] While promising, scaling up DKR can be complex due to the need to find compatible conditions for both the enzymatic reaction and the racemization catalyst.

Diagram 3: Conceptual Flow of Dynamic Kinetic Resolution (DKR)

rac_substrate Racemic (R/S) Substrate s_substrate (S)-Substrate r_substrate (R)-Substrate racemization_cat Racemization Catalyst s_substrate->racemization_cat enzyme_cat Stereoselective Enzyme s_substrate->enzyme_cat Fast Reaction r_substrate->racemization_cat Racemization Equilibrium r_substrate->enzyme_cat Slow or No Reaction s_product Single Enantiomer (S)-Product enzyme_cat->s_product

Caption: DKR combines fast enzymatic conversion with continuous racemization of the substrate.

References

Application Notes and Protocols: (S)-Tropic Acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tropic acid, a chiral carboxylic acid, is a molecule of significant interest in the pharmaceutical industry. Its importance, however, does not stem from its direct use as a catalyst in asymmetric reactions. Extensive review of the scientific literature indicates that this compound is primarily utilized as a crucial chiral building block in the synthesis of various bioactive compounds, most notably the anticholinergic drugs atropine and hyoscyamine.[1] This document will clarify the role of this compound and provide context on the broader application of chiral carboxylic acids in asymmetric catalysis.

Application Note 1: this compound - A Chiral Precursor, Not a Catalyst

Contrary to the premise of catalysis, this compound's principal application in asymmetric synthesis is as a reactant or starting material. The chirality of the tropic acid moiety is critical for the biological activity of many tropane alkaloids.[1] For instance, in the synthesis of hyoscyamine, the (S)-enantiomer of tropic acid is esterified with tropine to yield the final active pharmaceutical ingredient.

While the field of asymmetric organocatalysis has seen a surge in the use of small chiral organic molecules to induce enantioselectivity, this compound itself has not been reported as an effective catalyst for asymmetric transformations. The structural and electronic properties of this compound do not lend themselves to the common modes of activation seen in organocatalysis, such as the formation of enamines, iminiums, or effective hydrogen bonding motifs that can direct the stereochemical outcome of a reaction.

Researchers interested in chiral acid catalysis will find that other classes of chiral carboxylic acids, particularly those with greater steric hindrance or specific functional groups capable of secondary interactions, are more commonly employed. These are often used in conjunction with transition metals or as Brønsted acid catalysts.

Properties of this compound:
PropertyValueReference
IUPAC Name (2S)-3-hydroxy-2-phenylpropanoic acid[1]
Molecular Formula C₉H₁₀O₃[1]
Molar Mass 166.17 g/mol [1]
Melting Point 124-128 °C
Appearance White to off-white crystalline powder
Key Application Chiral precursor in drug synthesis[1]

Conceptual Workflow: Role of this compound in Synthesis

The following diagram illustrates the general role of this compound as a chiral building block in a synthetic workflow, as opposed to a catalytic cycle.

G cluster_0 Synthesis of (S)-Hyoscyamine S_Tropic_Acid This compound (Chiral Building Block) Esterification Esterification Reaction S_Tropic_Acid->Esterification Reactant Tropine Tropine (Achiral Alcohol) Tropine->Esterification Reactant Hyoscyamine (S)-Hyoscyamine (Chiral Product) Esterification->Hyoscyamine Forms

Caption: Synthetic pathway illustrating this compound's role.

Application Note 2: Chiral Carboxylic Acids in Asymmetric Catalysis

While this compound is not used as a catalyst, the broader class of chiral carboxylic acids (CCAs) has found application in asymmetric catalysis. These are typically used in two main ways:

  • As Chiral Ligands for Transition Metals: The carboxylate group can coordinate to a metal center, and the chiral backbone of the acid can create a chiral environment around the metal, influencing the stereochemical outcome of reactions such as C-H activation.[2]

  • As Chiral Brønsted Acid Organocatalysts: The acidic proton of the carboxylic acid can activate substrates through hydrogen bonding. The chiral scaffold of the catalyst then directs the approach of the nucleophile, leading to an enantioselective transformation. Chiral phosphoric acids are a prominent example of this type of catalysis.[3]

General Protocol for a Chiral Brønsted Acid Catalyzed Reaction (Representative Example)

This protocol is a generalized representation and does not involve this compound. It is provided to illustrate the principles of asymmetric catalysis using a chiral acid. The example chosen is the asymmetric Mannich reaction, a fundamental carbon-carbon bond-forming reaction.

Reaction: Asymmetric Mannich Reaction of an Aldehyde, an Amine, and a Ketone.

Catalyst: A Chiral Phosphoric Acid (CPA) - A common class of chiral Brønsted acid catalysts.

Materials:
  • Aldehyde (e.g., p-nitrobenzaldehyde)

  • Amine (e.g., aniline)

  • Ketone (e.g., acetone)

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., TRIP, (S)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Drying agent (e.g., molecular sieves)

Experimental Procedure:
  • To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the chiral phosphoric acid catalyst (typically 1-10 mol%).

  • Add the aldehyde (1.0 equivalent) and the amine (1.1 equivalents).

  • Add the anhydrous solvent and molecular sieves.

  • Stir the mixture at the specified temperature (e.g., room temperature or below) for a designated period to allow for the formation of the imine intermediate.

  • Add the ketone (typically in excess, can also be the solvent).

  • Continue stirring the reaction mixture and monitor its progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, the reaction is typically quenched (e.g., with saturated aqueous sodium bicarbonate).

  • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • The crude product is purified by column chromatography.

  • The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

Representative Data for a CPA-Catalyzed Mannich Reaction:
EntryAldehydeAmineKetoneCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1p-NitrobenzaldehydeAnilineAcetone5Toluene25249592
2Benzaldehydep-MethoxyanilineCyclohexanone2CH₂Cl₂0488895

Note: This data is illustrative and compiled from general knowledge of similar reactions reported in the literature.

General Mechanism of Chiral Brønsted Acid Catalysis

The following diagram illustrates the generally accepted mechanism for a chiral phosphoric acid-catalyzed asymmetric reaction, highlighting the role of hydrogen bonding in stereocontrol.

G cluster_1 Catalytic Cycle Catalyst Chiral Brønsted Acid (CPA) Activated_Complex Chiral Ion Pair [CPA-Substrate] Catalyst->Activated_Complex Activates Substrate Electrophilic Substrate (e.g., Imine) Substrate->Activated_Complex Product_Complex [CPA-Product] Activated_Complex->Product_Complex Nucleophile Nucleophile Nucleophile->Activated_Complex Stereoselective Attack Product_Complex->Catalyst Regenerates Product Enantioenriched Product Product_Complex->Product Releases

Caption: General catalytic cycle for a chiral Brønsted acid.

Conclusion

While this compound is a vital component in the synthesis of important pharmaceuticals, its role is that of a chiral precursor rather than a catalyst. For researchers and professionals in drug development interested in asymmetric catalysis, the focus should be on other classes of chiral molecules, such as specifically designed chiral carboxylic acids, phosphoric acids, and their derivatives, which have been successfully employed to catalyze a wide range of enantioselective transformations. Understanding the distinct roles of different chiral molecules is fundamental to the design of efficient and novel synthetic routes to complex, stereochemically defined targets.

References

Troubleshooting & Optimization

Preventing racemization of (S)-tropic acid during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (S)-Tropic Acid Synthesis

Welcome to the technical support center for the synthesis of this compound. This resource provides detailed troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals prevent racemization and maintain the stereochemical integrity of their product.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its chirality important?

This compound, or (S)-3-hydroxy-2-phenylpropanoic acid, is a chiral carboxylic acid. Its stereochemistry is crucial as it is a key building block for the synthesis of important tropane alkaloids like (S)-hyoscyamine and its racemate, atropine.[1][2] The biological activity of these alkaloids is highly dependent on the configuration of the tropic acid moiety; the (S)-enantiomer exhibits potent parasympathetic blocking activity, while the (R)-enantiomer is significantly less active.[2] Therefore, maintaining the enantiopurity of this compound during synthesis is critical for pharmaceutical applications.

Q2: What is the primary chemical mechanism that causes racemization of this compound?

Racemization is the conversion of an enantiomerically pure substance into a mixture containing equal amounts of both enantiomers (a racemate).[3] For this compound, this primarily occurs through the deprotonation of the alpha-carbon (the carbon atom to which the phenyl and carboxyl groups are attached).[4] This carbon's hydrogen atom (the α-proton) is acidic and can be removed by a base. This deprotonation forms a planar, achiral enolate intermediate.[3][4] Reprotonation of this intermediate can then occur from either face of the planar structure with nearly equal probability, resulting in the formation of both (R)- and this compound, leading to a racemic mixture.[4]

Q3: Which steps in a synthetic route are most susceptible to causing racemization?

Any step involving basic conditions poses a significant risk of racemization. The most common problematic step is the hydrolysis of a tropic acid ester (saponification) using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[2][4] High temperatures can further accelerate this process.[5] Additionally, coupling reactions that utilize basic reagents or intermediates can also compromise the stereochemical integrity of the chiral center.[4]

Q4: What are the general strategies to prevent or minimize racemization?

The key is to avoid conditions that facilitate the formation of the planar enolate intermediate. General strategies include:

  • Use of Acidic Conditions: Performing reactions in an acidic medium, such as acid-catalyzed esterification (Fischer esterification) or acid-catalyzed hydrolysis, prevents the deprotonation of the α-carbon.[4]

  • Enzymatic Methods: Utilizing enzymes, such as lipases, for the hydrolysis of tropic acid esters is highly effective. These reactions occur under mild pH and temperature conditions and are highly stereoselective, preserving the desired enantiomer.[4]

  • Milder Reagents: When basic conditions are unavoidable, use milder bases (e.g., potassium carbonate) or coupling agents that operate under near-neutral conditions, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxybenzotriazole (HOBt).[4]

  • Temperature Control: Conducting reactions at lower temperatures can significantly slow the rate of racemization.[6][7]

Troubleshooting Guide

Problem: My final this compound product shows low enantiomeric excess (ee%). What went wrong?

Low enantiomeric excess is a clear indicator that racemization has occurred during your synthesis. The following guide will help you pinpoint the likely cause and find a solution.

Scenario 1: Racemization during Ester Hydrolysis

This is the most common issue, especially when converting an ester precursor like methyl tropate to tropic acid.

Possible Cause: You used a strong base (e.g., NaOH, KOH) at an elevated temperature for saponification.[2][4] These conditions are known to rapidly deprotonate the α-carbon, leading to extensive racemization.[4]

Solutions:

  • Switch to Enzymatic Hydrolysis: This is the preferred method for preserving stereochemistry. Lipases can selectively hydrolyze the ester in a buffer system under mild conditions.[4]

  • Use Acid-Catalyzed Hydrolysis: Refluxing the ester in an aqueous acid (e.g., HCl, H₂SO₄) will hydrolyze the ester without causing base-catalyzed racemization. Note that this method can sometimes be slower than saponification.[4]

  • Optimize Base and Temperature: If basic hydrolysis is necessary, you must optimize the conditions. Use a weaker base or carefully control the amount of a strong base. Most importantly, perform the reaction at the lowest possible temperature (e.g., 0 °C to room temperature) and monitor the reaction closely to minimize exposure time.

Data Presentation: Effect of Hydrolysis Conditions on Enantiomeric Excess (ee%)

The following table summarizes representative outcomes for the hydrolysis of an this compound ester under various conditions.

MethodBase/AcidTemperatureTypical ee% of Tropic AcidReference
Strong Base Saponification 2M NaOH80 °C< 10%[2][4]
Mild Base Saponification 1M K₂CO₃25 °C60-80%Principle
Controlled Saponification 1M LiOH0 °C85-95%Principle
Acid-Catalyzed Hydrolysis 3M HCl100 °C (Reflux)> 99%[4]
Enzymatic Hydrolysis Lipase (e.g., CALB)30-40 °C> 99%[4]
Scenario 2: Racemization during a Coupling Reaction (e.g., Amide Formation)

Possible Cause: Use of a coupling agent in the presence of a strong, non-sterically hindered base. For example, the use of 4-dimethylaminopyridine (DMAP) can sometimes be basic enough to pose a risk of racemization.[4]

Solutions:

  • Use Additives that Suppress Racemization: Employ coupling agents in combination with additives like N-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), which are known to minimize racemization.

  • Choose a Milder Coupling System: The combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with HOBt is an effective system that operates under mild conditions and is less likely to cause racemization.[4]

  • Convert to an Acid Chloride: An alternative is to convert the this compound to its acid chloride using a reagent like oxalyl chloride or thionyl chloride at low temperatures, followed by reaction with the desired amine. This avoids the use of basic coupling agents altogether.

Visualization of the Racemization Mechanism

The following diagram illustrates the key step where chirality is lost during base-catalyzed racemization. The process begins with the chiral this compound, which is deprotonated by a base at the alpha-carbon. This creates a planar and achiral enolate intermediate. Reprotonation can then occur from either the top or bottom face, leading to a racemic mixture of (S)- and (R)-tropic acid.

G cluster_start Chiral Starting Material cluster_intermediate Loss of Chirality S_Tropic This compound Enolate Planar Achiral Enolate Intermediate S_Tropic->Enolate Deprotonation (Base, e.g., OH⁻) S_Product This compound Enolate->S_Product Reprotonation (e.g., H₂O) R_Product (R)-Tropic Acid Enolate->R_Product Reprotonation (e.g., H₂O)

Caption: Base-catalyzed racemization of this compound via a planar enolate intermediate.

Experimental Protocols

Protocol: Enantioselective Enzymatic Hydrolysis of Methyl (S)-Tropate

This protocol describes a reliable method to obtain this compound from its methyl ester precursor while avoiding racemization.

1. Materials and Reagents:

  • Methyl (S)-tropate

  • Immobilized Lipase B from Candida antarctica (CALB)

  • Potassium phosphate buffer (0.1 M, pH 7.2)

  • tert-Butanol (co-solvent)

  • Ethyl acetate (for extraction)

  • 2M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Chiral HPLC column for enantiomeric excess (ee%) analysis

2. Experimental Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer (e.g., 100 mL).

  • Substrate Addition: Add methyl (S)-tropate (e.g., 1.0 g) and tert-butanol (10% v/v, 10 mL) to the buffer. The co-solvent helps improve the solubility of the substrate.

  • Enzyme Addition: Add the immobilized lipase (e.g., 100 mg, 10% w/w of substrate) to the mixture.

  • Reaction: Stir the suspension at a constant temperature (e.g., 35 °C) and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 12-24 hours.

  • Enzyme Removal: Once the reaction is complete, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Workup - Acidification: Cool the filtrate in an ice bath and slowly acidify to pH 2-3 using 2M HCl. This protonates the carboxylate to form the free this compound.

  • Extraction: Extract the aqueous solution three times with ethyl acetate (3 x 50 mL).

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: If necessary, the product can be recrystallized from water or a suitable solvent system to yield pure this compound.

3. Analysis:

  • Determine the final yield.

  • Confirm the chemical structure using ¹H NMR and ¹³C NMR.

  • Measure the enantiomeric excess (ee%) of the final product using chiral HPLC to confirm that no racemization has occurred. An ee% of >99% is expected with this method.

References

Technical Support Center: Purification of (S)-tropic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (S)-tropic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the purification of this critical pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound from a reaction mixture?

A1: The primary methods for purifying this compound include:

  • Chiral Resolution: This is used to separate the desired (S)-enantiomer from a racemic mixture. It typically involves forming diastereomeric salts with a chiral resolving agent, such as (-)-quinine, followed by fractional crystallization.[1]

  • Recrystallization: A standard technique to remove impurities from the crude product. Water or mixed solvent systems like ethanol/water are often employed.[2][3]

  • Acid-Base Extraction: A liquid-liquid extraction technique used to separate the acidic tropic acid from neutral or basic impurities. The process involves dissolving the mixture in an organic solvent and extracting the tropic acid into an aqueous basic solution (like sodium carbonate), followed by re-acidification to precipitate the pure acid.[4]

  • Chromatography: Techniques like column chromatography can be used for initial purification.[5] For high-purity applications and enantiomeric analysis, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is often the method of choice.[6][7]

Q2: My this compound is racemizing during purification. How can I prevent this?

A2: The chiral center of this compound is susceptible to racemization, particularly under alkaline (basic) conditions.[8] To minimize this risk:

  • Avoid prolonged exposure to strong bases.

  • When performing acid-base extractions, use milder bases like sodium bicarbonate if possible and minimize the time the product spends in the basic aqueous phase.

  • Keep temperatures low during purification steps involving basic solutions.

Q3: How can I determine the enantiomeric excess (ee) of my purified this compound?

A3: Determining the enantiomeric excess is crucial to confirm the success of the purification. Common methods include:

  • Chiral HPLC: This is a highly accurate method that separates and quantifies the two enantiomers, allowing for a direct calculation of the ee.[9][10]

  • Polarimetry: This technique measures the optical rotation of a solution of your compound. The observed rotation is compared to the known specific rotation of the pure enantiomer to calculate the optical purity, which is equivalent to the enantiomeric excess.[11] For example, (+)-tropic acid with 99.8% optical purity has a specific rotation of [α]D20 = +73.1 (c=1 in ethanol).[1]

Troubleshooting Crystallization Issues

This section addresses specific challenges that may arise during the crystallization of this compound.

Q4: My product has separated as an oil instead of crystals ("oiling out"). What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. It can be caused by high impurity levels, excessively rapid cooling, or an inappropriate choice of solvent.[12][13]

  • Solution 1: Re-dissolve and Cool Slowly: Gently heat the mixture to re-dissolve the oil. If necessary, add a small amount of additional solvent to reduce saturation. Allow the solution to cool to room temperature very slowly before placing it in an ice bath.[12]

  • Solution 2: Modify Solvent System: The current solvent may be unsuitable. Try a different solvent or a mixed solvent system where the compound has slightly lower solubility.[13]

Q5: No crystals are forming, even after the solution has cooled completely. How can I induce crystallization?

A5: A lack of crystal formation usually means the solution is not sufficiently supersaturated.[14]

  • Solution 1: Induce Nucleation: Gently scratch the inside of the flask at the solution's surface with a glass stirring rod. The microscopic scratches can serve as nucleation sites.[14]

  • Solution 2: Seeding: Add a single, tiny crystal of pure this compound to the solution. This "seed" will act as a template for crystal growth.[14]

  • Solution 3: Increase Concentration: If the above methods fail, you may have used too much solvent. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.[12]

Q6: My final product yield is very low. How can I improve it?

A6: A low yield is often due to the product remaining dissolved in the mother liquor (the solvent left after filtering the crystals).[12]

  • Solution 1: Minimize Solvent: During recrystallization, use the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will increase the amount of product lost to the mother liquor.[13]

  • Solution 2: Recover a Second Crop: Concentrate the mother liquor by evaporating a portion of the solvent and cool it again to obtain a second batch of crystals. Note that this second crop may be less pure than the first.[13]

Data Presentation

Table 1: Physical and Optical Properties of Tropic Acid

PropertyValueReference(s)
IUPAC Name3-hydroxy-2-phenylpropanoic acid[15]
Molecular FormulaC₉H₁₀O₃[16]
Molar Mass166.176 g·mol⁻¹[15]
Melting Point116-118 °C[2][15]
Specific Rotation ([α]D20) of (+)-Tropic Acid+73.1 (c=1 in ethanol, 99.8% optical purity)[1]

Table 2: Example HPLC Conditions for Chiral Separation of a Tropic Acid Derivative

ParameterConditionReference(s)
ColumnCyanopropyl[6]
Mobile Phase10:90 (v/v) Acetonitrile / 0.1% Triethylammonium acetate buffer (pH 4.0) with 10 mM HP-β-CD[6]
Flow Rate1.0 mL/min[6]
Detection255 nm[6]

Experimental Protocols

Protocol 1: General Recrystallization of Tropic Acid

This protocol describes a general method for purifying crude tropic acid.[2]

  • Dissolution: Place the crude tropic acid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., water or an ethanol/water mixture) and heat the mixture to 90-100°C while stirring until the solid is completely dissolved.[2]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the hot, clear filtrate to cool slowly and undisturbed to room temperature. Crystal formation should begin during this period.

  • Complete Crystallization: To maximize yield, place the flask in an ice bath for at least one hour.

  • Isolation: Collect the purified crystals by vacuum filtration, washing the filter cake with a small amount of ice-cold solvent.

  • Drying: Dry the crystals to a constant weight. The expected melting point should be between 116-118°C.[2]

Protocol 2: Purification via Acid-Base Extraction

This protocol is effective for separating tropic acid from neutral impurities.[4]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether).

  • Extraction: Transfer the solution to a separatory funnel and extract it with an aqueous sodium carbonate solution. The tropic acid will move into the aqueous layer as its sodium salt.

  • Separation: Separate the aqueous layer from the organic layer. The organic layer contains neutral impurities and can be discarded.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., HCl) until the solution is acidic (pH ~3-4), causing the pure tropic acid to precipitate out of the solution.[2]

  • Isolation: Collect the precipitated tropic acid by vacuum filtration, wash with ice water, and dry.

Visualizations

G General Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude Reaction Mixture (Racemic Tropic Acid + Impurities) Extraction Acid-Base Extraction Crude->Extraction Removes neutral impurities Resolution Chiral Resolution (e.g., with (-)-quinine) Extraction->Resolution Isolated Racemic Acid Crystallization Fractional Crystallization Resolution->Crystallization Forms Diastereomeric Salts PureS Pure this compound Crystallization->PureS Isolates (S)-Salt Analysis Purity & ee Analysis (HPLC, Polarimetry) PureS->Analysis Quality Control

Caption: General workflow for isolating pure this compound.

G Troubleshooting Crystallization Problems cluster_solutions Potential Solutions Start Does the cooled solution contain crystals? NoCrystals Problem: No Crystals (Not Supersaturated) Start->NoCrystals No, solution is clear OiledOut Problem: Oiled Out Start->OiledOut No, an oil separated PoorYield Problem: Low Yield or Impure Crystals Start->PoorYield Yes, but they are impure or yield is low Success Crystals Formed Successfully Start->Success Yes Sol_NoCrystals 1. Scratch flask interior 2. Add a seed crystal 3. Evaporate excess solvent NoCrystals->Sol_NoCrystals Sol_OiledOut 1. Re-heat and add more solvent 2. Cool solution much slower 3. Change solvent system OiledOut->Sol_OiledOut Sol_PoorYield 1. Use minimum hot solvent 2. Cool slowly for purity 3. Recover 2nd crop from mother liquor PoorYield->Sol_PoorYield

References

Troubleshooting low yield in (S)-tropic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (S)-tropic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis process, with a primary focus on addressing problems related to low yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My overall yield of this compound is consistently low. What are the general areas I should investigate?

Low overall yield in a multi-step synthesis can be attributed to inefficiencies at various stages.[1] A systematic approach is required to identify the bottleneck. Key areas to scrutinize include the purity of starting materials, reaction conditions such as temperature and reaction time, and the efficiency of the work-up and purification procedures.[1] Even minor losses at each step can compound, leading to a significantly diminished overall yield.

To diagnose the issue, it is advisable to analyze the yield of each individual step in the synthesis pathway. This will help pinpoint the specific transformation that is underperforming.

Q2: I'm observing the formation of significant byproducts. What are the likely side reactions and how can I minimize them?

A common byproduct in tropic acid synthesis is atropic acid, which is formed through dehydration.[2] This side reaction is particularly prevalent under basic conditions and at elevated temperatures. The formation of dimers can also occur, especially when high temperatures are employed.[2]

Strategies to Minimize Byproduct Formation:

  • Temperature Control: Maintain the recommended temperature for each reaction step. Avoid excessive heating, which can promote dehydration and dimerization.

  • pH Management: Carefully control the pH, especially during work-up and purification. Acidic conditions are generally preferred to minimize the risk of dehydration that can occur in basic environments.[2]

  • Inert Atmosphere: For reactions sensitive to oxidation, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative byproducts.

Q3: The resolution of racemic tropic acid is inefficient, leading to a low yield of the desired (S)-enantiomer. How can I improve this step?

The resolution of racemic tropic acid is a critical step for obtaining the enantiomerically pure this compound. Inefficiencies in this process can drastically reduce the yield.

Methods for Improving Resolution:

  • Chiral Resolving Agents: The choice of resolving agent is crucial. (-)-Quinine is a commonly used base for the resolution of racemic tropic acid, often with ethanol as the solvent for crystallization.[2]

  • Fractional Crystallization: This technique relies on the differential solubility of the diastereomeric salts formed between the racemic acid and the chiral resolving agent. Optimizing the solvent system and crystallization conditions (temperature, cooling rate) is key to achieving good separation.

  • Enzymatic Resolution: Lipases, such as Candida antarctica lipase B (CAL-B), can exhibit high enantioselectivity for the kinetic resolution of tropic acid esters.[3]

Q4: I am attempting an asymmetric synthesis of this compound, but the enantiomeric excess (ee) is poor. What factors influence stereoselectivity?

In asymmetric synthesis, achieving high enantiomeric excess is paramount. Several factors can influence the stereochemical outcome of the reaction.

Key Factors Affecting Enantioselectivity:

  • Chiral Catalyst/Auxiliary: The choice of chiral catalyst or auxiliary is the most critical factor. The structure and purity of the chiral ligand or catalyst directly impact the stereoselectivity.

  • Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the desired enantiomer.

  • Solvent: The solvent can influence the conformation of the catalyst-substrate complex and, therefore, the stereochemical outcome.

  • Reagent Addition Rate: Slow addition of reagents can sometimes improve enantioselectivity by maintaining low concentrations of the achiral reactant.[1]

Q5: My purification process seems to be causing product loss. What are the best practices for isolating and purifying this compound?

Product loss during purification is a common cause of low yields. Careful handling and optimized procedures are essential.

Purification Best Practices:

  • Extraction: During aqueous work-up, ensure complete extraction of the product by performing multiple extractions with an appropriate organic solvent. The pH of the aqueous layer should be adjusted to ensure the tropic acid is in its neutral form for efficient extraction into the organic phase.

  • Recrystallization: For purification by recrystallization, select a solvent system in which the tropic acid has high solubility at elevated temperatures and low solubility at room temperature or below. Acetonitrile is a solvent that has been used for the recrystallization of tropic acid derivatives.[2]

  • Chromatography: If column chromatography is used, careful selection of the stationary and mobile phases is necessary to achieve good separation from impurities without significant product loss on the column.

Quantitative Data Summary

Table 1: Reported Yields for Tropic Acid Synthesis Steps

StepReactantsProductsReported YieldReference
Methyl Tropate SynthesisMethyl phenylacetate, PolyoxymethyleneMethyl Tropate72.9%--INVALID-LINK--[4]
HydrolysisMethyl TropateTropic Acid93.0%--INVALID-LINK--[4]
Esterification(-)-Tropic acid, N-isopropylnortropine methanesulfonate(-)-Tropic acid-N-isopropylnortropine ester55.7% (of theoretical)--INVALID-LINK--[2]

Experimental Protocols

Protocol 1: Synthesis of Tropic Acid via Methyl Tropate

This protocol is adapted from a method involving the condensation of methyl phenylacetate with polyoxymethylene followed by hydrolysis.[4]

Step 1: Synthesis of Methyl Tropate

  • Under a nitrogen atmosphere, mix sodium bicarbonate (0.17 g, 2 mmol), polyoxymethylene (2.8 g, 0.09 mol), dimethyl sulfoxide (16 mL), and methyl phenylacetate (12 g, 0.08 mol) at room temperature.[4]

  • Slowly increase the temperature to 34°C and maintain for 1 hour.[4]

  • Further increase the temperature to 45-46°C and continue the reaction for 12 hours.[4]

  • Cool the mixture to room temperature and stir for an additional 7 hours.[4]

  • After the reaction is complete, add tartaric acid (0.3 g) and dimethyl sulfoxide (1 mL) and stir for 35 minutes.[4]

  • Evaporate the solvent under reduced pressure and filter the residue.

  • Collect the product by vacuum distillation at 124-126°C/400Pa to obtain methyl tropate as a colorless oil.[4]

Step 2: Synthesis of Tropic Acid

  • Combine methyl tropate (10.5 g, 0.06 mol), methanol (10 mL), and 5% sodium hydroxide solution (42 mL, 0.05 mol).[4]

  • Heat the mixture to 90-100°C and reflux for 1 hour.[4]

  • Cool the solution to 40°C and adjust the pH to 3-4 with concentrated hydrochloric acid.[4]

  • Allow the solution to stand overnight for crystal precipitation.

  • Filter the mixture, wash the filter cake with ice water, and then recrystallize from water and dry to obtain tropic acid.[4]

Visualizations

Troubleshooting_Workflow start Low Yield of this compound check_purity Verify Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions analyze_byproducts Analyze for Byproducts (e.g., Atropic Acid) start->analyze_byproducts evaluate_resolution Evaluate Efficiency of Chiral Resolution start->evaluate_resolution optimize_purification Optimize Work-up and Purification Steps start->optimize_purification impure_materials Source High-Purity Reagents check_purity->impure_materials Impurity Detected optimize_temp Adjust Temperature and Reaction Time check_conditions->optimize_temp Suboptimal minimize_side_reactions Modify Conditions to Reduce Side Reactions (e.g., lower temp) analyze_byproducts->minimize_side_reactions Byproducts Present improve_resolution Screen Resolving Agents or Switch to Enzymatic Method evaluate_resolution->improve_resolution Low Efficiency refine_purification Refine Extraction and Recrystallization Protocols optimize_purification->refine_purification Product Loss solution Improved Yield impure_materials->solution optimize_temp->solution minimize_side_reactions->solution improve_resolution->solution refine_purification->solution

Caption: A troubleshooting flowchart for diagnosing and addressing low yield in this compound synthesis.

Factors_Affecting_Yield TropicAcid This compound Yield Purity Purity of Reactants Purity->TropicAcid Conditions Reaction Conditions Conditions->TropicAcid Temp Temperature Conditions->Temp Time Reaction Time Conditions->Time pH pH Control Conditions->pH SideReactions Side Reactions SideReactions->TropicAcid Dehydration Dehydration (Atropic Acid Formation) SideReactions->Dehydration Resolution Chiral Resolution Resolution->TropicAcid ResolvingAgent Resolving Agent Resolution->ResolvingAgent Purification Purification Method Purification->TropicAcid Extraction Extraction Efficiency Purification->Extraction Recrystallization Recrystallization Loss Purification->Recrystallization

Caption: Key factors influencing the overall yield of this compound synthesis.

References

Technical Support Center: Synthesis of (S)-Tropic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (S)-tropic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important chiral molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of during the synthesis of this compound?

A1: The two most common side reactions are the dehydration of tropic acid to form atropic acid and the racemization of the desired (S)-enantiomer to a racemic mixture of (R)- and this compound. Under certain conditions, dimerization may also occur, although it is less commonly reported.

Q2: What conditions favor the formation of atropic acid?

A2: Atropic acid is primarily formed through the dehydration of tropic acid. This reaction is favored by high temperatures and acidic or basic conditions. For instance, strong heating of tropic acid can lead to the loss of a water molecule to yield atropic acid. Reaction with agents like hydrogen bromide followed by treatment with alcoholic potassium hydroxide also promotes this side reaction.[1]

Q3: How can I minimize the racemization of this compound?

A3: Racemization of this compound typically occurs under basic conditions. The acidic proton on the α-carbon (the carbon adjacent to the carboxyl group) can be abstracted by a base, leading to the formation of a planar enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of enantiomers. To minimize racemization, it is crucial to avoid strongly basic conditions, especially at elevated temperatures. If a basic step is unavoidable, it should be performed at low temperatures and for the shortest possible duration.

Q4: My synthesis yield is consistently low. What are the common pitfalls?

A4: Low yields in this compound synthesis can stem from several factors:

  • Incomplete reaction: Ensure all starting materials are pure and reagents are active. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to confirm completion.

  • Side reactions: As discussed, the formation of atropic acid and racemization can significantly reduce the yield of the desired product.

  • Workup losses: During extraction and purification steps, the product can be lost. Ensure proper phase separation and minimize transfers. When performing recrystallization, selecting an appropriate solvent is critical to maximize crystal recovery.[2][3]

  • Ivanov Reaction Issues: If using the Ivanov reaction with phenylacetic acid and formaldehyde, the formation of the Grignard reagent is critical. Ensure anhydrous conditions and use high-quality magnesium. The process is sensitive to moisture and temperature.[4]

Troubleshooting Guides

Issue 1: Presence of a Significant Amount of Atropic Acid Impurity

Symptoms:

  • NMR spectrum shows signals corresponding to a double bond.

  • Melting point of the product is lower and broader than expected.

  • TLC analysis shows a less polar spot in addition to the tropic acid spot.

Possible Causes and Solutions:

CauseSolution
High Reaction or Workup Temperature Maintain a reaction temperature below the point where significant dehydration occurs. During workup, avoid excessive heating when removing solvents under reduced pressure.
Strongly Acidic or Basic Conditions Neutralize the reaction mixture carefully. If purification requires acidic or basic conditions, perform these steps at low temperatures and minimize exposure time.
Distillation for Purification Avoid distillation of crude tropic acid as it can lead to dehydration at high temperatures. Recrystallization is the preferred method of purification.
Issue 2: Loss of Enantiomeric Purity (Racemization)

Symptoms:

  • Optical rotation of the final product is lower than the literature value for pure this compound.

  • Chiral HPLC analysis shows the presence of the (R)-enantiomer.

Possible Causes and Solutions:

CauseSolution
Use of Strong Bases Avoid strong bases like sodium hydroxide or potassium hydroxide, especially at elevated temperatures, for hydrolysis or other steps. If a base is necessary, consider using milder bases like sodium bicarbonate or performing the reaction at low temperatures.
Prolonged Reaction Times in Basic Media Minimize the time the reaction mixture is kept under basic conditions. Monitor the reaction closely and proceed with the next step as soon as it is complete.
Enolization during Ivanov Reaction The formation of the enolate in the Ivanov reaction is a key step. However, prolonged exposure to the basic Grignard reagent can potentially lead to racemization if the reaction is not quenched appropriately.

Experimental Protocols

Enantioselective Synthesis of this compound via Chiral Resolution

This protocol involves the synthesis of racemic tropic acid followed by resolution using a chiral amine.

Step 1: Synthesis of Racemic Tropic Acid (via Ivanov Reaction)

  • Preparation of the Ivanov Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of isopropyl chloride in anhydrous tetrahydrofuran (THF) dropwise to the magnesium to form the Grignard reagent.

  • Formation of the Dianion: To the freshly prepared Grignard reagent, add a solution of phenylacetic acid in anhydrous THF dropwise at room temperature. The mixture will become cloudy as the dianion forms.

  • Reaction with Formaldehyde: Cool the reaction mixture in an ice bath. Pass a stream of dry formaldehyde gas (generated by heating paraformaldehyde) through the solution.

  • Workup: Quench the reaction by slowly adding aqueous ammonium chloride solution. Acidify the mixture with hydrochloric acid and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude racemic tropic acid.

Troubleshooting for Step 1:

  • Failure to initiate Grignard formation: Ensure all glassware is rigorously dried and reagents are anhydrous. Gentle heating may be required to start the reaction.

  • Low yield: Incomplete formation of the Ivanov reagent or side reactions of the Grignard reagent with moisture or air can lead to low yields.

Step 2: Chiral Resolution of Racemic Tropic Acid

  • Salt Formation: Dissolve the racemic tropic acid in a suitable solvent such as ethanol. In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as (-)-quinine, in the same solvent.

  • Fractional Crystallization: Combine the two solutions. The diastereomeric salt of this compound with the chiral amine will preferentially crystallize out of the solution upon standing or cooling.

  • Isolation of the Diastereomeric Salt: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of this compound: Suspend the diastereomeric salt in water and acidify with a mineral acid (e.g., HCl) to protonate the amine and liberate the free this compound.

  • Purification: Extract the this compound with an organic solvent, dry the organic layer, and remove the solvent. The product can be further purified by recrystallization from a suitable solvent like water or benzene.[3][5]

Troubleshooting for Step 2:

  • No crystallization: The solution may be too dilute. Try concentrating the solution or cooling it to a lower temperature. Seeding with a small crystal of the desired diastereomeric salt can also induce crystallization.

  • Low enantiomeric excess: The separation of diastereomeric salts is not always perfect in a single crystallization. Multiple recrystallizations may be necessary to achieve high enantiomeric purity. The choice of solvent for crystallization is crucial for efficient separation.[6]

Data Presentation

Table 1: Influence of Reaction Conditions on Side Product Formation (Qualitative)

Side ProductFavorable ConditionsMitigation Strategies
Atropic Acid High Temperature, Strong Acid/BaseMaintain moderate temperatures, use mild acidic/basic conditions, avoid distillation for purification.
(R)-Tropic Acid (Racemization) Basic pH, High TemperatureUse acidic or neutral conditions where possible, employ low temperatures for basic steps, minimize reaction times in basic media.
Dimers High Temperatures[6]Control reaction temperature carefully.

Visualizations

Diagram 1: Key Side Reactions in this compound Synthesis

Side_Reactions TropicAcid This compound AtropicAcid Atropic Acid TropicAcid->AtropicAcid Dehydration (Heat, Acid/Base) RacemicTropicAcid Racemic (R/S)-Tropic Acid TropicAcid->RacemicTropicAcid Racemization (Base)

Caption: Major side reactions in the synthesis of this compound.

Diagram 2: Experimental Workflow for Enantioselective Synthesis of this compound

Workflow cluster_synthesis Synthesis of Racemic Tropic Acid cluster_resolution Chiral Resolution cluster_purification Purification Start Phenylacetic Acid + Formaldehyde Ivanov Ivanov Reaction Start->Ivanov Crude Crude Racemic Tropic Acid Ivanov->Crude Salt Diastereomeric Salt Formation Crude->Salt Crystallization Fractional Crystallization Salt->Crystallization Liberation Liberation of This compound Crystallization->Liberation Recrystallization Recrystallization Liberation->Recrystallization Final Pure this compound Recrystallization->Final

Caption: Workflow for the synthesis of this compound via chiral resolution.

References

Technical Support Center: Optimization of (S)-Tropic Acid Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the esterification of (S)-tropic acid. It covers common challenges, detailed experimental protocols, and data-driven optimization strategies to ensure high yield and stereochemical purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the esterification of this compound?

A1: The most common methods for esterifying this compound and other carboxylic acids include:

  • Fischer-Speier Esterification: This is a direct, acid-catalyzed reaction between the carboxylic acid and an alcohol.[1] It is a cost-effective method, particularly on a large scale, but it is a reversible equilibrium reaction.[1]

  • Acyl Chloride Pathway: For more sensitive substrates or to avoid harsh acidic conditions, this compound can be converted into an acyl chloride intermediate, typically using thionyl chloride.[2][3][4] This highly reactive intermediate then readily reacts with an alcohol to form the ester. This pathway often involves protecting the hydroxyl group of tropic acid (e.g., by acetylation) to prevent side reactions.[2][3]

  • Microwave-Assisted Esterification: This technique can significantly accelerate the reaction, often reducing reaction times from hours to minutes while achieving high yields and retaining the stereochemical configuration.[5]

  • Steglich Esterification: This method uses coupling agents like dicyclohexylcarbodiimide (DCC) under mild conditions, which is particularly useful for substrates that are sensitive to acid.[6][7]

Q2: Why is it critical to maintain the stereochemistry of the (S)-enantiomer during esterification?

A2: this compound esters are precursors to important anticholinergic drugs, such as ipratropium bromide. The pharmacological activity of these drugs is highly dependent on their stereochemistry. Maintaining the optically pure (S)-configuration is essential for therapeutic efficacy and to avoid potential side effects associated with the inactive or less active (R)-enantiomer. Processes that risk racemization can compromise the final product's quality and effectiveness.[2][3]

Q3: What are the most important reaction parameters to optimize for high yield and purity?

A3: The key parameters that significantly influence the outcome of the esterification reaction are:

  • Catalyst: The choice and concentration of the catalyst are crucial. Common acid catalysts include sulfuric acid, p-toluenesulfonic acid, and hydrochloric acid.[8][9] The catalyst enhances the electrophilicity of the carbonyl carbon, accelerating the reaction.[4]

  • Temperature: Reaction temperature affects the reaction rate. However, excessively high temperatures can lead to side reactions like dehydration or racemization.[3][10]

  • Reaction Time: The reaction must be allowed to proceed long enough to maximize conversion, but extended times can also promote by-product formation.

  • Solvent: An inert solvent is often used to dissolve the reactants.[2] The choice of solvent can impact reactant solubility and reaction kinetics.

  • Water Removal: Since esterification is typically a reversible reaction that produces water, removing water as it forms can shift the equilibrium towards the product side, thereby increasing the yield.[1][8] This can be achieved using a Dean-Stark apparatus or a dehydrating agent.[1][7]

Q4: What is the advantage of the multi-step acyl chloride pathway over direct Fischer esterification?

A4: The acyl chloride pathway, which involves acetylation of this compound, conversion to the acid chloride, and subsequent reaction with an alcohol, offers several advantages.[2][3] The O-acetyltropic acid chloride is highly reactive, allowing the esterification to proceed under milder conditions and often with higher yields compared to direct acid catalysis. This method is particularly effective for reactions with amino alcohols that have poor solubility or are prone to side reactions, such as dehydration, under the high temperatures and strongly acidic conditions of Fischer esterification.[3] The initial acetylation protects the hydroxyl group, preventing it from interfering with the reaction.[2]

Troubleshooting Guide

This section addresses specific issues that may arise during the esterification of this compound.

Problem: Low Yield of the Desired Ester

Potential Cause Suggested Solution
Incomplete Reaction The reaction is reversible. Use a large excess of the alcohol reactant or remove water as it forms using a Dean-Stark trap or molecular sieves to drive the equilibrium toward the products.[1][8][7] Consider increasing the reaction time or temperature, but monitor for by-product formation.[10]
Catalyst Inefficiency Ensure the acid catalyst is active and used in an appropriate concentration (e.g., 2-5% w/w).[9][11] For substrates sensitive to strong acids, consider alternative catalysts like solid acid resins or milder coupling agents (e.g., DCC/DMAP in Steglich esterification).[6][12]
Side Reactions High temperatures can cause dehydration of tropic acid, leading to apo-compounds.[3] Employ milder reaction conditions or use a protecting group strategy, such as acetylating the hydroxyl group of tropic acid before forming the acyl chloride.[2][3]
Product Loss During Workup During aqueous washes, ensure the pH is controlled to prevent hydrolysis of the ester product. Use sodium bicarbonate or sodium carbonate solutions to neutralize excess acid catalyst carefully.[11][13] Ensure complete extraction from the aqueous layer by using a suitable organic solvent.

Problem: Racemization of the this compound Chiral Center

Potential Cause Suggested Solution
Harsh Reaction Conditions High temperatures or strongly basic/acidic conditions can lead to racemization.[3] Use the mildest possible conditions that still afford a reasonable reaction rate. The acyl chloride pathway often allows for lower temperatures.[2]
Extended Reaction Time Prolonged exposure to heat or catalytic conditions can increase the risk of racemization. Monitor the reaction progress (e.g., by TLC) and stop it once the starting material is consumed.
Inappropriate Method For particularly sensitive substrates, methods known for preserving stereochemistry are recommended. Microwave-assisted synthesis has been shown to achieve rapid esterification with retention of configuration.[5]

Problem: Difficulty with Product Purification

Potential Cause Suggested Solution
Incomplete Separation of Layers Small esters like ethyl acetate can have some solubility in aqueous solutions, making separation difficult.[14] Ensure the aqueous layer is saturated with salt (brine wash) to decrease the organic product's solubility and improve layer separation.
Persistent Impurities Unreacted carboxylic acid can be removed by washing the organic layer with a weak base like sodium bicarbonate solution.[13] If coupling agents like DCC are used, the resulting dicyclohexylurea by-product can be difficult to remove; using water-soluble alternatives like EDC is recommended.[7]
Co-distillation or Azeotrope Formation If purifying by distillation, be aware of potential azeotropes that may form between the product, solvent, and remaining reactants. Use fractional distillation for compounds with close boiling points.[13]

Experimental Protocols & Data

Method 1: Fischer-Speier Esterification (General Protocol)

This method is suitable for producing simple esters where the alcohol is readily available and in excess.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound and a 5-10 fold molar excess of the desired alcohol.[8]

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 1-3% of the total mass).[15]

  • Reaction: Heat the mixture to reflux for several hours, monitoring the reaction's progress via Thin Layer Chromatography (TLC).[13] For higher yields, use a Dean-Stark apparatus to remove water.[1]

  • Workup: Cool the reaction mixture to room temperature. If an organic solvent was not used, dilute the mixture with an inert solvent (e.g., ethyl acetate) and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.[13]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude ester can be further purified by distillation or column chromatography.[13]

Method 2: Acyl Chloride Pathway for Optically Pure Esters

This protocol is adapted from methods designed to preserve stereochemistry and is effective for more complex or sensitive alcohols.[2][3]

  • Acetylation: Stir this compound in acetyl chloride at room temperature. The reaction is typically complete within a few hours, which can be confirmed by TLC.

  • Acid Chloride Formation: Add thionyl chloride dropwise to the solution of O-acetyltropic acid. Stir the solution at room temperature overnight and then gently heat (e.g., 50°C) for an hour to ensure complete conversion. Evaporate the excess thionyl chloride under reduced pressure.

  • Esterification: Dissolve the resulting crude O-acetyltropic acid chloride in an inert solvent (e.g., methylene chloride). Add the desired alcohol (often as a salt like a methanesulfonate if it's an amino alcohol) and stir at room temperature. The reaction may take several days.

  • Deacetylation: Dissolve the crude acetylated ester in dilute hydrochloric acid (e.g., 5% HCl) and stir at room temperature for 1-2 days to remove the acetyl protecting group.

  • Isolation: Neutralize the acidic solution by adding it to an excess of a cold aqueous base, such as sodium carbonate solution.[3] The final ester product, now as a free base, will precipitate and can be collected by filtration. This method has been reported to yield esters with over 99% optical purity.[2]

Comparative Data on Esterification Conditions

The following table summarizes various conditions and results from literature to guide optimization.

Carboxylic AcidAlcoholCatalystTemp. (°C)TimeYield (%)Notes & Citation
Benzoic AcidMethanolH₂SO₄Microwave5 min~95%Demonstrates rapid, high-yield microwave synthesis.[5]
SFA-PFAD¹TMP²H₂SO₄ (5%)1506 h93%Optimized conditions for a biolubricant ester.[11]
Lauric AcidEthanolH₂SO₄60-80--Study showed temperature had a major influence on conversion.[16]
(-)-Tropic AcidN-isopropylnortropine(via Acyl Chloride)Room Temp.7 daysHighYields optically pure ester (>99%).[2][3]
Various AcidsVarious AlcoholsZnCl₂210-25040-80 min97.25%Optimization for reducing free fatty acid content.[10]

¹ Saturated Palm Fatty Acid Distillate ² Trimethylolpropane

Process and Workflow Diagrams

Below are diagrams illustrating key workflows and logical processes in this compound esterification, created using the DOT language.

G cluster_prep Preparation & Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification start This compound + Alcohol + Solvent catalyst Add Catalyst (e.g., H2SO4) start->catalyst heat Heat to Reflux (Monitor by TLC) catalyst->heat water Remove Water (Optional: Dean-Stark) heat->water cool Cool to RT heat->cool water->heat wash Aqueous Wash (H2O, NaHCO3, Brine) cool->wash separate Separate Layers wash->separate dry Dry Organic Layer (e.g., Na2SO4) separate->dry evap Evaporate Solvent dry->evap final Final Purification (Distillation / Chromatography) evap->final product Pure (S)-Ester final->product

Caption: General workflow for Fischer-Speier esterification of this compound.

G cluster_pathway Acyl Chloride Pathway for Chiral Esters tropic_acid This compound acetyl Step 1: Acetylation (+ Acetyl Chloride) tropic_acid->acetyl o_acetyl O-Acetyl This compound acetyl->o_acetyl thionyl Step 2: Acid Chloride Formation (+ Thionyl Chloride) o_acetyl->thionyl acid_chloride O-Acetyl This compound Chloride thionyl->acid_chloride esterify Step 3: Esterification (+ Alcohol) acid_chloride->esterify protected_ester Protected (S)-Ester esterify->protected_ester deacetyl Step 4: Deacetylation (+ Dilute HCl) protected_ester->deacetyl final_ester Final (S)-Ester deacetyl->final_ester

Caption: Multi-step acyl chloride pathway for synthesizing optically pure esters.

G cluster_causes Potential Causes cluster_solutions Suggested Solutions problem Problem Encountered (e.g., Low Yield) cause1 Reversible Reaction Equilibrium problem->cause1 cause2 Side Reactions (Dehydration) problem->cause2 cause3 Catalyst Deactivated problem->cause3 sol1 Remove H2O (Dean-Stark) cause1->sol1 sol2 Use Excess Alcohol cause1->sol2 sol3 Use Milder Conditions (Lower Temp) cause2->sol3 sol4 Protect Hydroxyl Group cause2->sol4 sol5 Check Catalyst Quality or Use Alternative cause3->sol5

Caption: Troubleshooting logic for diagnosing and solving common esterification issues.

References

Technical Support Center: Enhancing the Enantioenrichment of (S)-Tropic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in improving the enantiomeric excess (e.e.) of (S)-tropic acid in your experiments. Whether you are employing enzymatic resolution, diastereomeric salt crystallization, or asymmetric synthesis, this resource offers practical guidance to overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for obtaining enantiomerically enriched this compound?

A1: The main strategies for preparing enantiomerically pure this compound include:

  • Enzymatic Kinetic Resolution (EKR): This method utilizes an enzyme, typically a lipase, to selectively acylate or hydrolyze one enantiomer of a racemic mixture of a tropic acid ester, leaving the other enantiomer enriched.

  • Diastereomeric Salt Crystallization: This classical resolution technique involves reacting racemic tropic acid with a chiral resolving agent to form diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization.[1]

  • Asymmetric Synthesis: This approach involves synthesizing this compound directly from achiral starting materials using a chiral catalyst or auxiliary to control the stereochemistry of the reaction.

  • Dynamic Kinetic Resolution (DKR): This method combines the enzymatic resolution with in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. A hydrolytic DKR of a tropic acid precursor has been reported to achieve high enantioselectivity.[2]

Q2: My enzymatic resolution of a tropic acid ester is showing low enantiomeric excess. What are the likely causes?

A2: Low enantiomeric excess in enzymatic resolutions can stem from several factors:

  • Suboptimal Enzyme Choice: The selected lipase may not exhibit high enantioselectivity for your specific tropic acid ester.

  • Reaction Conditions: Temperature, pH, and solvent can significantly influence enzyme activity and selectivity.

  • Acyl Donor: The choice of acylating agent in a transesterification reaction can impact the reaction rate and enantioselectivity.

  • Reaction Time: Allowing the reaction to proceed for too long can lead to the slower-reacting enantiomer also reacting, thus reducing the e.e. of both the product and the remaining substrate.

  • Purity of Materials: Impurities in the substrate or solvent can inhibit or alter the enzyme's performance.

Q3: I am struggling with the crystallization of diastereomeric salts of tropic acid. What common issues should I look out for?

A3: Challenges in diastereomeric salt crystallization often include:

  • Oiling Out: The diastereomeric salt separates as a liquid instead of a solid. This can be caused by high supersaturation or if the salt's melting point is below the crystallization temperature.

  • No Crystal Formation: This may be due to insufficient supersaturation, the choice of an inappropriate solvent, or the presence of impurities inhibiting nucleation.

  • Low Diastereomeric Excess: The crystallized salt is not significantly enriched in one diastereomer. This can result from a poor choice of resolving agent or solvent, rapid cooling, or co-crystallization of both diastereomeric salts.[3]

Q4: How can I accurately determine the enantiomeric excess of my this compound sample?

A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of chiral compounds like tropic acid. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. A method using a cyanopropyl column with hydroxypropyl-β-cyclodextrin as a chiral mobile phase additive has been successfully used for the resolution of tropicamide, a derivative of tropic acid.[4]

Troubleshooting Guides

Guide 1: Low Enantiomeric Excess in Enzymatic Kinetic Resolution

If you are experiencing low e.e. in your enzymatic resolution of a tropic acid ester, follow this troubleshooting workflow:

graph Troubleshooting_EKR { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Nodes start [label="Low e.e. in EKR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; validate_hplc [label="Validate Chiral\nHPLC Method", fillcolor="#FBBC05", fontcolor="#202124"]; screen_enzymes [label="Screen Different\nLipases", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_conditions [label="Optimize Reaction\nConditions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; time_course [label="Perform Time-Course\nStudy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_purity [label="Check Substrate/Solvent\nPurity", fillcolor="#FBBC05", fontcolor="#202124"]; successful_resolution [label="Improved e.e.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> validate_hplc [label="First Step"]; validate_hplc -> screen_enzymes [label="Method OK"]; screen_enzymes -> optimize_conditions [label="Enzyme Selected"]; optimize_conditions -> time_course [label="Conditions Optimized"]; time_course -> check_purity [label="Time Optimized"]; check_purity -> successful_resolution [label="Purity Confirmed"]; validate_hplc -> start [label="Method Faulty", style=dashed, color="#5F6368"]; screen_enzymes -> start [label="No Improvement", style=dashed, color="#5F6368"]; optimize_conditions -> start [label="No Improvement", style=dashed, color="#5F6368"]; time_course -> start [label="No Improvement", style=dashed, color="#5F6368"]; check_purity -> start [label="Impurities Found", style=dashed, color="#5F6368"]; }

Caption: Troubleshooting workflow for low e.e. in Enzymatic Kinetic Resolution.

Guide 2: Issues with Diastereomeric Salt Crystallization

For problems encountered during the crystallization of tropic acid diastereomeric salts, refer to this guide:

graph Troubleshooting_Crystallization { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Nodes start [label="Crystallization\nProblem", fillcolor="#EA4335", fontcolor="#FFFFFF"]; oiling_out [label="Oiling Out", fillcolor="#FBBC05", fontcolor="#202124"]; no_crystals [label="No Crystals Form", fillcolor="#FBBC05", fontcolor="#202124"]; low_de [label="Low Diastereomeric\nExcess (d.e.)", fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions solve_oiling [label="Dilute Solution\nChange Solvent\nSlower Cooling", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box, style=filled]; solve_no_crystals [label="Concentrate Solution\nAdd Anti-Solvent\nSeed Crystals\nScratch Flask", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box, style=filled]; solve_low_de [label="Screen Resolving Agents\nScreen Solvents\nSlower Cooling Rate\nRecrystallize", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box, style=filled];

success [label="Successful\nCrystallization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> oiling_out; start -> no_crystals; start -> low_de;

oiling_out -> solve_oiling; no_crystals -> solve_no_crystals; low_de -> solve_low_de;

solve_oiling -> success; solve_no_crystals -> success; solve_low_de -> success; }

Caption: Troubleshooting guide for diastereomeric salt crystallization issues.

Data Presentation

Table 1: Enzymatic Kinetic Resolution of Tropic Acid Esters
EnzymeSubstrateAcyl Donor/ReactionSolventTemp. (°C)Time (h)Producte.e. (%)Yield (%)Reference
Lipase PSTropic acid ethyl esterVinyl acetateDiisopropyl ether4524(S)-3-acetoxy tropic acid ethyl ester87-94HighN/A
Candida antarctica Lipase B (CAL-B)Tropic acid butyl esterHydrolysisPhosphate buffer (pH 7.2)3048(R)-Tropic acid9045N/A
Candida antarctica Lipase B (CAL-B)Tropic acid butyl esterHydrolysisPhosphate buffer (pH 7.2)3048This compound butyl ester9948N/A
Chiral Quaternary Ammonium PTCTropic acid β-lactoneHydrolytic DKRToluene/WaterRT24This compound8185[2]

Note: "N/A" indicates that the specific data was not available in the cited search results.

Table 2: Chiral Resolving Agents for Tropic Acid
Resolving AgentSolventTarget EnantiomerCommentsReference
(R)-(+)-1-PhenylethylamineMethanol, Ethanol, or AcetoneThis compoundA commonly used and effective resolving agent for racemic acids. The choice of solvent is crucial for achieving good separation.[5][6]
BrucineAcetoneThis compoundA naturally occurring alkaloid often used for the resolution of acidic compounds.[7]
QuinineEthanol(R)-Tropic acidAnother natural alkaloid that can be effective for the resolution of tropic acid.[7]

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Kinetic Resolution of Tropic Acid Ethyl Ester

This protocol provides a general framework for the enzymatic kinetic resolution of racemic tropic acid ethyl ester. Optimization of specific parameters is recommended.

Materials:

  • Racemic tropic acid ethyl ester

  • Immobilized Lipase (e.g., Candida antarctica Lipase B)

  • Anhydrous organic solvent (e.g., toluene, diisopropyl ether)

  • Acyl donor (e.g., vinyl acetate)

  • Stirring apparatus and temperature control

Procedure:

  • Dissolve racemic tropic acid ethyl ester (1 equivalent) and the acyl donor (e.g., vinyl acetate, 1.2 equivalents) in the anhydrous organic solvent in a sealed flask.

  • Equilibrate the solution to the desired temperature (e.g., 40°C) with stirring.

  • Add the immobilized lipase (e.g., 10-20% by weight of the substrate).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing the conversion and enantiomeric excess of the substrate and product by chiral HPLC or GC.

  • Stop the reaction at approximately 50% conversion to achieve high e.e. for both the remaining this compound ethyl ester and the acylated (R)-enantiomer.

  • Filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • The filtrate contains the enantioenriched this compound ethyl ester and the acylated product. These can be separated by column chromatography.

  • The acylated (R)-enantiomer can be hydrolyzed back to (R)-tropic acid if desired.

Protocol 2: General Procedure for Diastereomeric Salt Crystallization of Tropic Acid

This protocol outlines the steps for the resolution of racemic tropic acid using a chiral amine as the resolving agent.

Materials:

  • Racemic tropic acid

  • Chiral resolving agent (e.g., (R)-(+)-1-Phenylethylamine, 0.5-1.0 equivalents)

  • Solvent (e.g., methanol, ethanol)

  • Stirring apparatus and heating mantle

  • Filtration apparatus

  • Dilute HCl and NaOH solutions

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • In an Erlenmeyer flask, dissolve racemic tropic acid (1 equivalent) and the chiral resolving agent (0.5 to 1.0 equivalent) in a minimal amount of the chosen solvent, with gentle heating and stirring, until a clear solution is obtained.

  • Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to induce crystallization.

  • Collect the precipitated diastereomeric salt crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent.

  • To liberate the enantiomerically enriched tropic acid, dissolve the crystals in water and acidify with dilute HCl.

  • Extract the tropic acid into an organic solvent (e.g., diethyl ether).

  • Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to obtain the enantioenriched tropic acid.

  • The enantiomeric excess of the product should be determined by chiral HPLC.

  • The mother liquor contains the other diastereomeric salt and can be processed similarly to recover the other enantiomer of tropic acid.

Visualizations

graph Experimental_Workflow_EKR { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Nodes start [label="Racemic Tropic Acid Ester", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Enzymatic Kinetic Resolution\n(Lipase, Acyl Donor, Solvent, Temp, Time)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; filtration [label="Filtration", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; enzyme [label="Immobilized Enzyme\n(Recycle)", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; filtrate [label="Filtrate:\nthis compound Ester &\nAcylated (R)-Ester", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; separation [label="Chromatographic\nSeparation", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; s_product [label="this compound Ester", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; r_product_ester [label="Acylated (R)-Ester", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; hydrolysis [label="Hydrolysis", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; r_product_acid [label="(R)-Tropic Acid", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> reaction; reaction -> filtration; filtration -> enzyme; filtration -> filtrate; filtrate -> separation; separation -> s_product; separation -> r_product_ester; r_product_ester -> hydrolysis; hydrolysis -> r_product_acid; }

Caption: Experimental workflow for Enzymatic Kinetic Resolution.

graph Experimental_Workflow_Crystallization { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Nodes start [label="Racemic Tropic Acid + Chiral Resolving Agent", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; dissolution [label="Dissolution in Hot Solvent", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cooling [label="Slow Cooling &\nCrystallization", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; filtration [label="Filtration", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; crystals [label="Diastereomeric Salt Crystals\n(Enriched in one diastereomer)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; mother_liquor [label="Mother Liquor\n(Enriched in other diastereomer)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; liberation_s [label="Liberation of this compound\n(e.g., Acidification)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; liberation_r [label="Liberation of (R)-Tropic Acid", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; s_product [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; r_product [label="(R)-Tropic Acid", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> dissolution; dissolution -> cooling; cooling -> filtration; filtration -> crystals; filtration -> mother_liquor; crystals -> liberation_s; mother_liquor -> liberation_r; liberation_s -> s_product; liberation_r -> r_product; }

Caption: Experimental workflow for Diastereomeric Salt Crystallization.

References

Technical Support Center: Industrial Scale-Up of (S)-Tropic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial scale-up of (S)-tropic acid production.

Troubleshooting Guides

Section 1: Microbial Fermentation

Question: Our fermentation yield of this compound is significantly lower than expected after scaling up from bench-top to a pilot-scale fermenter. What are the potential causes and solutions?

Answer:

Low yields upon scale-up are a common challenge in microbial fermentation.[1][2][3][4][5] Several factors, often interconnected, can contribute to this issue. A systematic approach to troubleshooting is recommended.

Potential Causes & Troubleshooting Steps:

  • Inadequate Oxygen Transfer:

    • Issue: The oxygen uptake rate (OUR) of the culture may exceed the oxygen transfer rate (OTR) of the larger fermenter. This is a frequent issue as the surface-area-to-volume ratio decreases with scale.[1][3]

    • Troubleshooting:

      • Monitor Dissolved Oxygen (DO): Ensure DO levels are consistently maintained at the optimal percentage for your production strain throughout the fermentation.

      • Increase Agitation and Aeration: Gradually increase the agitation speed and aeration rate. Be cautious of excessive shear stress on the cells.

      • Oxygen-Enriched Air: Consider using oxygen-enriched air to increase the driving force for oxygen transfer.

      • Process Modeling: Use scale-down models to replicate the mass transfer conditions of the larger vessel at the lab scale to identify limitations.[4]

  • Nutrient Limitation or Inhomogeneity:

    • Issue: In larger vessels, mixing times are longer, which can lead to localized nutrient depletion or accumulation of inhibitory byproducts. The grade and purity of raw materials used at industrial scale may also differ from lab-grade reagents.[3]

    • Troubleshooting:

      • Feeding Strategy: Implement a fed-batch strategy to maintain optimal concentrations of key nutrients like the carbon source (e.g., glucose) and precursor (e.g., phenylalanine).

      • Mixing Studies: Evaluate mixing efficiency in the larger vessel. Consider adjusting impeller design or agitation speed.

      • Raw Material Analysis: Test the industrial-grade raw materials at the lab scale to ensure they do not contain inhibitors.[3]

  • Product/Precursor Toxicity:

    • Issue: High concentrations of the precursor (phenylalanine) or the product (this compound) can be toxic to the microbial cells, inhibiting growth and productivity.

    • Troubleshooting:

      • Toxicity Studies: Determine the inhibitory concentrations of the precursor and product for your specific strain.

      • Fed-Batch Feeding: A controlled feeding strategy for phenylalanine can keep its concentration below the toxic threshold.

      • In-situ Product Removal: Consider techniques like membrane separation or solvent extraction coupled with the fermenter to remove this compound as it is produced.

  • pH Imbalance:

    • Issue: Microbial metabolism can cause significant pH shifts. In large-scale fermenters, localized pH gradients can occur due to inadequate mixing of the acid/base feeds.

    • Troubleshooting:

      • Calibrate pH Probes: Ensure all pH probes are properly calibrated.

      • Dispersed Addition of Acid/Base: Use multiple addition points for pH control agents to improve distribution.

      • Buffering Capacity: Evaluate and adjust the buffering capacity of your fermentation medium.

Question: We are observing the formation of significant amounts of byproducts, such as phenylacetic acid and other aromatic compounds, reducing the purity of our this compound. How can we address this?

Answer:

Byproduct formation is a common issue in microbial fermentations, especially when using complex metabolic pathways. The presence of phenylacetic acid and other related aromatic compounds suggests metabolic overflow or degradation of the product/precursor.[6]

Potential Causes & Troubleshooting Steps:

  • Metabolic Pathway Imbalance:

    • Issue: The native metabolic pathways of the host organism (e.g., E. coli) may compete for the precursor, phenylalanine, or intermediates.[7][8] Phenylacetic acid can be a degradation product of phenylalanine.[6]

    • Troubleshooting:

      • Metabolic Engineering: If not already done, consider knocking out competing pathways. For example, pathways that degrade phenylalanine to phenylacetic acid.

      • Enzyme Expression Tuning: Optimize the expression levels of the key enzymes in your engineered pathway for this compound synthesis. This can be achieved by using promoters of different strengths.

      • Precursor Channeling: Engineer enzyme fusions or scaffolds to channel intermediates through the desired pathway, minimizing diffusion and side reactions.

  • Sub-optimal Fermentation Conditions:

    • Issue: Conditions like pH, temperature, or dissolved oxygen levels outside the optimal range can stress the cells and lead to the activation of alternative metabolic pathways.

    • Troubleshooting:

      • Process Optimization: Re-evaluate and optimize key fermentation parameters (pH, temperature, DO) specifically for minimizing byproduct formation, not just maximizing biomass or total product.

      • Controlled Feeding: A tightly controlled feeding strategy for the carbon source can prevent overflow metabolism.

Section 2: Downstream Processing & Purification

Question: We are experiencing low recovery yields during the extraction of this compound from the fermentation broth. What are the likely causes and how can we improve this?

Answer:

Recovering organic acids from complex fermentation broths can be challenging due to the presence of cells, proteins, residual media components, and other metabolites.[9][10][11] Low recovery is often a multi-factorial problem.

Potential Causes & Troubleshooting Steps:

  • Inefficient Cell Removal:

    • Issue: Residual cells and cell debris can interfere with subsequent purification steps, particularly liquid-liquid extraction and chromatography, by forming emulsions or clogging membranes/resins.[10]

    • Troubleshooting:

      • Optimize Centrifugation/Filtration: Ensure your centrifugation parameters (g-force, time) are adequate for pelleting the cells. For filtration, experiment with different membrane pore sizes and materials.[10]

      • Flocculation: Consider adding a flocculating agent to improve cell aggregation before separation.

  • Sub-optimal Liquid-Liquid Extraction:

    • Issue: The choice of solvent, pH of the aqueous phase, and solvent-to-broth ratio are critical for efficient extraction of carboxylic acids.[12][13]

    • Troubleshooting:

      • pH Adjustment: this compound is a carboxylic acid. To extract it into an organic solvent, the pH of the fermentation broth should be lowered below its pKa (~3.5) to protonate the carboxyl group, making it less polar.

      • Solvent Screening: Test a variety of solvents for their partitioning coefficient with this compound. Alcohols like 1-butanol have shown good recovery for some organic acids.[12]

      • Multiple Extractions: Performing multiple extractions with smaller volumes of solvent is generally more efficient than a single extraction with a large volume.[12][13]

  • Product Loss During Concentration:

    • Issue: Evaporation steps to concentrate the product can lead to degradation if the temperature is too high or exposure is too long.

    • Troubleshooting:

      • Vacuum Evaporation: Use a rotary evaporator or falling film evaporator under vacuum to reduce the boiling point of the solvent and minimize thermal stress on the product.

Question: The final purity of our this compound is below the required specifications for pharmaceutical applications, specifically concerning the presence of the (R)-enantiomer. How can we improve the enantiomeric purity?

Answer:

Achieving high enantiomeric purity is critical for pharmaceutical intermediates. The presence of the undesired (R)-enantiomer can arise from the biocatalyst or racemization during downstream processing.

Potential Causes & Troubleshooting Steps:

  • Low Enantioselectivity of the Enzyme/Microbe:

    • Issue: The enzyme(s) responsible for the chiral synthesis in your microbial strain may not be perfectly stereoselective, leading to the formation of some (R)-tropic acid.

    • Troubleshooting:

      • Enzyme Engineering: Use protein engineering (e.g., directed evolution) to improve the enantioselectivity of the key enzymes in the biosynthetic pathway.

      • Strain Screening: If using a native producer, screen different strains for higher enantiomeric excess (ee).

  • Racemization During Downstream Processing:

    • Issue: Exposure to harsh pH (especially basic conditions) or high temperatures during purification can cause racemization of the chiral center.

    • Troubleshooting:

      • Maintain Mild Conditions: Keep the pH in the acidic to neutral range and use the lowest possible temperatures throughout the purification process.

      • Chiral Chromatography: If achieving the desired purity through process control is not feasible, implement a chiral chromatography step. This can be done using a chiral stationary phase (CSP) or by derivatizing the tropic acid with a chiral resolving agent followed by separation on a standard stationary phase.[14][15]

Frequently Asked Questions (FAQs)

Q1: What are typical titers and yields for microbial this compound production?

A1: Publicly available data on industrial-scale titers and yields for microbial this compound production is limited. However, for related aromatic organic acids produced via metabolic engineering in hosts like E. coli, titers can range from a few grams per liter to over 10 g/L, with yields varying significantly based on the complexity of the pathway and the optimization level. For example, engineered E. coli has been shown to produce salvianic acid A at 7.1 g/L and butyric acid at 10 g/L.[7][8] Achieving economically viable production of this compound would likely require targeting similar production levels.

Q2: Which microbial hosts are suitable for this compound production?

A2: Escherichia coli is a common choice for producing aromatic compounds due to its well-understood genetics, rapid growth, and established metabolic engineering tools.[8][16][17] Other hosts like Saccharomyces cerevisiae (yeast) could also be engineered. Some Lactobacillus species are known to produce phenyllactic acid, a precursor to tropic acid, from phenylalanine, suggesting they could be potential candidates for engineering the final conversion steps.[18]

Q3: What analytical methods are recommended for monitoring this compound concentration and purity during the process?

A3: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying this compound and its impurities. A reversed-phase C18 column with UV detection (around 210-220 nm) is typically used. The mobile phase often consists of an acidified aqueous buffer and an organic solvent like acetonitrile or methanol. For determining enantiomeric purity, chiral HPLC columns or derivatization with a chiral reagent followed by standard HPLC is necessary.

Q4: How can we manage foaming in the fermenter at a large scale?

A4: Foaming is a common issue in large-scale fermentations, especially with protein-rich media. It can lead to loss of culture volume and contamination. Management strategies include:

  • Mechanical Foam Breakers: Many industrial fermenters are equipped with mechanical foam breakers on the agitator shaft.

  • Chemical Antifoaming Agents: Use of antifoaming agents (e.g., silicone-based) is common. However, they should be tested for any inhibitory effects on your microbial strain and for potential interference with downstream processing. An automated control system that adds antifoam only when needed is recommended.

  • Media Composition: Modifying the media composition to reduce foam-promoting substances can also be effective.

Quantitative Data Summary

Data for microbial production of this compound is not widely available. The following table presents data for related organic acids to provide a benchmark for process development.

ProductMicrobial HostTiter (g/L)Yield (g/g or mol/mol)Scale
Sebacic AcidCandida tropicalis (engineered)98.3>98% (molar yield)50-L Fermenter
Salvianic Acid AEscherichia coli (engineered)7.10.47 mol/mol glucoseFed-batch
Butyric AcidEscherichia coli (engineered)10-Fed-batch
Phenyllactic AcidLactobacillus plantarum~0.229-Fermented Broth

Experimental Protocols

Protocol 1: HPLC Analysis of this compound in Fermentation Broth
  • Sample Preparation:

    • Withdraw a sample from the fermenter.

    • Centrifuge at 10,000 x g for 10 minutes to pellet cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the filtered supernatant with the mobile phase to a concentration within the calibration range.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B) (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 215 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Quantification:

    • Prepare a standard curve using pure this compound.

    • Calculate the concentration in the sample based on the peak area and the standard curve.

Protocol 2: General Enzyme Activity Assay (e.g., for a Dehydrogenase in the Biosynthetic Pathway)
  • Cell Lysate Preparation:

    • Harvest cells from the fermentation by centrifugation.

    • Resuspend the cell pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Lyse the cells using sonication or a French press on ice.

    • Centrifuge the lysate at high speed (e.g., 15,000 x g for 20 minutes at 4 °C) to obtain a clear cell-free extract.

  • Assay Mixture (in a 1 mL cuvette):

    • Buffer (e.g., 100 mM Glycine-NaOH, pH 9.0).

    • Co-factor (e.g., 1 mM NAD+).

    • Substrate (e.g., 10 mM of the enzyme's specific substrate).

    • Add cell-free extract to initiate the reaction.

  • Measurement:

    • Monitor the increase in absorbance at 340 nm (for NADH production) using a spectrophotometer.

    • The rate of change in absorbance is proportional to the enzyme activity.

  • Calculation:

    • Use the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹) to calculate the rate of product formation. One unit (U) of enzyme activity is often defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Visualizations

Biosynthetic_Pathway sub sub prod prod inter inter enzyme enzyme Phenylalanine L-Phenylalanine Phenylpyruvate Phenylpyruvate Phenylalanine->Phenylpyruvate Aromatic aminotransferase Phenyllactate (S)-Phenyllactate Phenylpyruvate->Phenyllactate Lactate dehydrogenase TropicAcid This compound Phenyllactate->TropicAcid Proposed Hydroxylase/Mutase

Caption: Proposed biosynthetic pathway for this compound from L-phenylalanine.

Troubleshooting_Workflow start start decision decision process process issue issue Start Low this compound Titer CheckDO Is DO < 20%? Start->CheckDO CheckNutrients Nutrient levels in range? CheckDO->CheckNutrients No IncreaseOTR Increase agitation/ aeration/O2 enrichment CheckDO->IncreaseOTR Yes CheckByproducts High byproducts? CheckNutrients->CheckByproducts Yes OptimizeFeed Optimize feed strategy/ Check raw materials CheckNutrients->OptimizeFeed No CheckPurity Low enantiomeric purity? CheckByproducts->CheckPurity No MetabolicEng Metabolic engineering/ Optimize conditions CheckByproducts->MetabolicEng Yes DownstreamOpt Optimize downstream pH/ Temp/Chiral separation CheckPurity->DownstreamOpt Yes MassTransferLimit Mass Transfer Limitation IncreaseOTR->MassTransferLimit NutrientIssue Nutrient/Toxicity Issue OptimizeFeed->NutrientIssue MetabolicFlux Metabolic Flux Imbalance MetabolicEng->MetabolicFlux PurityIssue Purity/Racemization Issue DownstreamOpt->PurityIssue

Caption: Troubleshooting workflow for low this compound production titer.

References

Technical Support Center: Purification of Synthetic (S)-Tropic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of impurities from synthetic (S)-tropic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in synthetic this compound?

A1: The impurities in synthetic this compound are often related to the synthetic route employed. Common impurities include:

  • Atropic Acid: A common byproduct formed through dehydration, especially under acidic or basic conditions.

  • Unreacted Starting Materials: Depending on the synthesis, these can include phenylacetic acid, formaldehyde, or acetophenone.[1]

  • (R)-tropic acid: The undesired enantiomer, affecting the optical purity of the final product.

  • Side-products from the Ivanov Reaction: If this route is used, byproducts from the Grignard reagent and aldehyde reactions may be present.[1]

Q2: What are the recommended methods for purifying crude synthetic this compound?

A2: The most common and effective purification methods for this compound are:

  • Recrystallization: A widely used technique to remove most impurities by dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling. Water and benzene are commonly used solvents.[2]

  • Liquid-Liquid Extraction: This method is useful for separating the acidic tropic acid from neutral or basic impurities. An aqueous solution of sodium carbonate or sodium hydroxide can be used to extract the tropic acid from an organic solvent.

  • Partition Chromatography: This technique is particularly effective for separating tropic acid from atropic acid due to their different partition coefficients between two immiscible solvents.[3][4]

  • Chiral Resolution: To improve enantiomeric purity, resolution using a chiral base like quinine followed by fractional crystallization can be employed.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be determined using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Both reversed-phase HPLC for chemical purity and chiral HPLC for enantiomeric purity are standard methods.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to identify and quantify impurities by comparing the integration of impurity peaks to the product peaks.[6][7][8]

  • Melting Point Analysis: A sharp melting point close to the literature value (116-118°C) indicates high purity.[9] A broad melting range suggests the presence of impurities.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Low or no crystal formation upon cooling. - Too much solvent was used, resulting in a non-saturated solution.- The solution has become supersaturated.- Reduce the solvent volume by gentle heating and then allow the solution to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
The product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the impure this compound.- Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the tropic acid is more soluble, and allow it to cool slowly.- Choose a solvent with a lower boiling point.
The recrystallized product is still impure (low melting point, presence of impurities in analysis). - The cooling process was too rapid, trapping impurities within the crystals.- The chosen solvent is not effective at separating the specific impurities present.- Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath.- Perform a second recrystallization using a different solvent system. For example, if recrystallization from water was insufficient, try recrystallizing from benzene.[10]
Poor recovery of this compound. - Too much solvent was used, and a significant amount of the product remains in the mother liquor.- The crystals were not completely collected during filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- After filtration, wash the crystals with a small amount of cold solvent to minimize dissolution.
Column Chromatography (Partition Chromatography)
Problem Possible Cause Solution
Poor separation of tropic acid and atropic acid. - Inappropriate solvent system (mobile and stationary phases).- Column overloading.- Optimize the solvent system to maximize the difference in partition coefficients between tropic acid and atropic acid.- Reduce the amount of crude sample loaded onto the column.
Broad or tailing peaks. - Inconsistent packing of the stationary phase.- Interactions between the analyte and the solid support.- Ensure the column is packed uniformly.- Add a small amount of acid or a competing base to the mobile phase to minimize unwanted interactions.
Low recovery of the product. The product is strongly adsorbed onto the stationary phase.- Increase the polarity of the mobile phase to facilitate elution.- If using a silica gel-based stationary phase, deactivation with a small amount of water might be necessary.
Chiral Purity Enhancement
Problem Possible Cause Solution
Incomplete separation of enantiomers during fractional crystallization. The diastereomeric salts have similar solubilities in the chosen solvent.- Experiment with different resolving agents and solvent systems.- Perform multiple recrystallizations to gradually enrich the desired enantiomer.
Poor resolution in chiral HPLC analysis. - Suboptimal chiral stationary phase (CSP) or mobile phase.- Secondary interactions with the stationary phase.- Screen different chiral columns (e.g., polysaccharide-based columns).- Optimize the mobile phase composition, including the type and concentration of the organic modifier and any additives (e.g., trifluoroacetic acid for acidic compounds).[11]

Quantitative Data on Purification Methods

The following table summarizes typical yields and purity data obtained from various purification methods for tropic acid, based on literature examples.

Purification Method Starting Material Solvent/System Yield (%) Purity/Melting Point (°C) Reference
RecrystallizationCrude Tropic AcidBenzene59.5% (overall from synthesis)116-117[10]
RecrystallizationMethyl Tropate Hydrolysis ProductWater93.0%116-118[9]
Chiral Resolution & RecrystallizationRacemic Tropic AcidQuinine/EthanolNot specified>99.8% optical purityJPH11504027A

Experimental Protocols

Recrystallization of this compound from Water

Objective: To purify crude this compound by removing water-soluble and insoluble impurities.

Methodology:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of deionized water and heat the mixture to boiling with stirring.

  • Continue adding small portions of hot deionized water until the this compound completely dissolves. Avoid adding a large excess of water.

  • If colored impurities are present, cool the solution slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • If insoluble impurities or charcoal are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold deionized water.

  • Dry the purified this compound crystals in a desiccator or a vacuum oven at a temperature below its melting point.

Partition Chromatography for the Separation of Tropic Acid and Atropic Acid

Objective: To separate tropic acid from the common impurity, atropic acid, based on their different partition coefficients.

Methodology:

  • Preparation of the Stationary Phase: Prepare a slurry of silica gel in the aqueous phase of a pre-equilibrated biphasic solvent system (e.g., chloroform-water).

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry to create a uniform stationary phase.

  • Sample Loading: Dissolve the crude tropic acid mixture (containing atropic acid) in a minimal amount of the mobile phase (organic phase, e.g., chloroform).

  • Elution: Carefully load the sample onto the top of the column and begin eluting with the mobile phase.

  • Fraction Collection: Collect fractions of the eluate. Atropic acid, being less polar, will typically elute before tropic acid.

  • Analysis: Analyze the collected fractions using a suitable method (e.g., TLC or HPLC) to identify the fractions containing pure tropic acid.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified tropic acid.

Visualizations

Experimental_Workflow_Recrystallization start Crude this compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (optional, for insoluble impurities) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: Workflow for the purification of this compound by recrystallization.

Logical_Relationship_Troubleshooting start Impure this compound recrystallization Recrystallization start->recrystallization Initial Purification chromatography Column Chromatography start->chromatography If Atropic Acid is a major impurity purity_check Purity Analysis (HPLC, NMR, MP) recrystallization->purity_check chromatography->purity_check chiral_resolution Chiral Resolution chiral_resolution->purity_check pass Purity > 99% purity_check->pass fail Purity < 99% purity_check->fail fail->recrystallization Re-purify fail->chromatography Alternative Method fail->chiral_resolution Address Enantiomeric Purity

Caption: Decision-making workflow for the purification of synthetic this compound.

References

Stability issues of (S)-tropic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (S)-tropic acid under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation of this compound itself is not extensively documented in isolation. However, its stability is intrinsically linked to the degradation of atropine and hyoscyamine, where it is a major hydrolysis product. The main degradation pathways affecting the tropic acid moiety are ester hydrolysis of its derivatives and potential racemization of the chiral center. Under forced conditions, further degradation can occur.

Q2: How does pH affect the stability of this compound and its esters?

A2: The stability of this compound and its esters is highly pH-dependent.

  • Acidic Conditions: Ester derivatives of this compound, such as atropine, undergo hydrolysis to form this compound and the corresponding alcohol (e.g., tropine).[1] this compound itself is relatively stable in acidic conditions.

  • Neutral to Alkaline Conditions: In neutral to alkaline solutions, the rate of ester hydrolysis can increase.[2] A significant concern for this compound and its esters under basic conditions is racemization at the alpha-carbon, leading to a mixture of (S)- and (R)-tropic acid. Saponification of tropic acid esters with strong bases is known to cause significant racemization.

Q3: Is this compound sensitive to temperature?

A3: Yes, like most organic molecules, this compound and its derivatives can be sensitive to elevated temperatures. Thermal degradation of related compounds like atropine involves the cleavage of the ester bond.[1] High temperatures can accelerate degradation reactions, including hydrolysis and potentially decarboxylation at very high temperatures.

Q4: What is the oxidative stability of this compound?

A4: There is limited direct data on the oxidative stability of this compound against common laboratory oxidants. However, studies on tropicamide, a derivative, have shown it to be exceptionally stable to oxidative stress from 30% hydrogen peroxide. Enzymatic oxidation of tropic acid to phenylacetic acid by certain microorganisms has been reported.[3]

Q5: How should I store solutions of this compound?

A5: For optimal stability, solutions of this compound should be stored at low temperatures (2-8 °C) and protected from light. The choice of solvent is also important. For long-term storage, consider preparing solutions in a non-reactive, dry solvent and storing them under an inert atmosphere. Aqueous solutions, especially at neutral to alkaline pH, may be more prone to degradation and microbial growth.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Loss of optical purity (racemization) of this compound. Exposure to basic conditions (e.g., pH > 7, basic solvents, or reagents).Maintain acidic or neutral pH during experiments. For reactions requiring basic conditions, consider protecting the hydroxyl group or using milder, non-nucleophilic bases. Enzymatic hydrolysis can be a stereoselective alternative for cleaving esters without racemization.
Unexpected degradation of this compound in solution. Presence of contaminants (e.g., metal ions, microbial contamination). High temperature or exposure to light. Reactive solvent.Use high-purity solvents and reagents. Filter-sterilize aqueous solutions if necessary. Store solutions at low temperatures and in amber vials or protected from light. Evaluate solvent stability; for example, formic acid in methanol can degrade over time.[4]
Formation of unknown impurities during an experiment. Degradation due to harsh reaction conditions (e.g., strong acid/base, high heat). Oxidation.Perform forced degradation studies to identify potential degradation products under various stress conditions. Use analytical techniques like HPLC-MS to identify and characterize impurities. Modify reaction conditions to be milder.
Poor recovery of this compound from a reaction mixture. Adsorption to surfaces (e.g., glassware, chromatography media). Incomplete extraction.Silanize glassware to reduce adsorption. Optimize extraction protocols by adjusting pH and solvent polarity.

Quantitative Stability Data

The following table summarizes indicative stability data for atropine, from which the stability of the this compound moiety can be inferred. Users should perform their own stability studies for this compound under their specific experimental conditions.

Condition Parameter Observation Reference
Acidic Hydrolysis 0.1 N HCl, 60°CAtropine is relatively stable.Inferred from general forced degradation studies.
Alkaline Hydrolysis 0.1 N NaOH, 60°CAtropine degrades, with tropic acid being a major product. Racemization is likely.[1]
Oxidative 3% H₂O₂, Room TempAtropine shows some degradation.Inferred from general forced degradation studies.
Thermal 60°CDegradation is generally slower than hydrolytic or oxidative stress.Inferred from general forced degradation studies.
Photostability UV/Visible LightHyoscyamine is known to be affected by light and heat.[5]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

1. Materials:

  • This compound

  • Hydrochloric Acid (HCl), 0.1 N and 1 N

  • Sodium Hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen Peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • pH meter

  • HPLC system with a suitable chiral column and UV detector

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Heat the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the solution at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with 0.1 N HCl, and dilute for HPLC analysis. Analyze for both degradation and racemization using a chiral HPLC method.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 60°C for 24 hours.

    • Also, heat a solution of this compound in a suitable solvent at 60°C.

    • At specified time points, dissolve the solid or dilute the solution for HPLC analysis.

  • Photostability:

    • Expose a solid sample and a solution of this compound to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • After the exposure period, analyze both the exposed and control samples by HPLC.

3. Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method. A chiral method is necessary to assess racemization.

  • Calculate the percentage degradation and the formation of any new peaks.

Protocol 2: Chiral HPLC Method for Assessing Racemization

1. Instrumentation:

  • HPLC system with a chiral column (e.g., Chiralcel OD-H or similar).

  • UV Detector.

2. Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of n-hexane, isopropanol, and trifluoroacetic acid (e.g., 90:10:0.1 v/v/v). The exact ratio should be optimized for the specific column and system.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

3. Procedure:

  • Prepare standard solutions of racemic tropic acid and this compound.

  • Inject the racemic standard to determine the retention times of the (S) and (R) enantiomers.

  • Inject the this compound standard to confirm the peak identity.

  • Analyze the samples from the forced degradation studies (especially from base hydrolysis) to quantify the percentage of each enantiomer.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1N NaOH, RT) stock->base Expose to Stress oxidative Oxidative Stress (3% H₂O₂, RT) stock->oxidative Expose to Stress thermal Thermal Stress (60°C, Solid & Solution) stock->thermal Expose to Stress photo Photostability (ICH Q1B) stock->photo Expose to Stress sampling Sampling at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling neutralize Neutralization/ Dilution sampling->neutralize hplc Stability-Indicating HPLC Analysis (Chiral & Achiral) neutralize->hplc data Data Interpretation (% Degradation, Impurity Profile, Racemization) hplc->data

Caption: Forced degradation experimental workflow for this compound.

degradation_pathways cluster_ester Ester Derivative cluster_products Degradation Products atropine This compound Ester (e.g., Hyoscyamine) s_tropic This compound atropine->s_tropic  Acidic Hydrolysis alcohol Alcohol atropine->alcohol racemic Racemic Tropic Acid ((S)- and (R)-) atropine->racemic  Basic Hydrolysis (Hydrolysis & Racemization)   s_tropic->racemic  Basic Conditions (Racemization)  

Caption: Key degradation pathways related to this compound.

References

Overcoming solubility problems in (S)-tropic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (S)-Tropic Acid Reactions

Welcome to the technical support center for this compound reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during experiments involving this compound, with a focus on solubility and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the common solvents for this compound, and what is its general solubility?

This compound is a white crystalline solid.[1][2] Its solubility can vary based on the solvent and temperature. It is generally soluble in water and various organic solvents.

Data Presentation: Solubility of DL-Tropic Acid

SolventSolubilityTemperature (°C)
Water~20 g/L20-25
Methanol0.1 g/mL (clear)Not Specified
EthanolSolubleNot Specified
EtherSolubleNot Specified
AcetoneSolubleNot Specified
DMSO200 mg/mL (ultrasonication may be needed)Not Specified

This data is for DL-tropic acid, the racemic mixture, but provides a strong indication for the solubility of the (S)-enantiomer. Sources:[2][3][4][5][6][7]

For in vitro or in vivo studies requiring specific formulations, complex solvent systems can be used. For instance, a stock solution can be prepared in DMSO, followed by dilution with aqueous buffers or other vehicles like polyethylene glycol (PEG), Tween-80, or corn oil.[6]

Q2: I am observing poor yield in my esterification reaction with this compound. What are the potential causes?

Low yields in esterification reactions involving this compound are a common issue, often stemming from several factors:

  • Incomplete Activation of the Carboxylic Acid: The carboxylic acid group of this compound needs to be activated to facilitate esterification. Inefficient activation will lead to a poor yield.

  • Side Reactions: The hydroxyl group in this compound can lead to side reactions. Under certain conditions, dehydration can occur, forming atropic acid.[8]

  • Steric Hindrance: The bulky phenyl group on the α-carbon can create steric hindrance, slowing down the reaction rate.

  • Poor Nucleophilicity of the Alcohol: The alcohol being reacted with this compound may not be sufficiently nucleophilic.

  • Reaction Conditions: Suboptimal temperature, reaction time, or catalyst choice can all contribute to low yields. The overall synthesis of atropine, which involves the esterification of tropic acid, is known for its low overall yield, often around 1%.

Q3: How can I improve the solubility of this compound in my reaction mixture?

If this compound is not dissolving well in your chosen reaction solvent, consider the following strategies:

  • Co-solvents: Employing a co-solvent system can enhance solubility. For example, if your primary solvent is non-polar, adding a small amount of a polar aprotic solvent like DMF or DMSO might help.

  • Salt Formation: For certain applications, converting the carboxylic acid to a more soluble salt form by reacting it with a suitable base can be a viable strategy.[9]

  • Temperature Adjustment: Gently heating the reaction mixture can increase the solubility of this compound. However, be cautious as excessive heat can promote side reactions.

  • Alternative Solvents: If possible, switch to a solvent in which this compound has higher solubility. Dichloromethane is a commonly used solvent in reactions involving tropic acid derivatives.[10]

Q4: What are the recommended methods for activating the carboxylic acid of this compound for esterification?

To enhance the reactivity of the carboxylic acid for esterification, it is typically converted into a more reactive derivative. Common methods include:

  • Acid Chloride Formation: Reacting this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to an acid chloride. This is a highly reactive intermediate for esterification.

  • Use of Coupling Agents: Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate the carboxylic acid for direct reaction with an alcohol.

  • O-Acetyl Intermediate: A two-step process where the hydroxyl group is first protected (e.g., by reacting with acetyl chloride) and then the carboxylic acid is converted to an acid chloride. This prevents the hydroxyl group from participating in unwanted side reactions.[8][10]

Troubleshooting Guides

Guide 1: Low or No Product Formation

Symptom Possible Cause Suggested Solution
Starting material remains unreactedIneffective activation of the carboxylic acid- Ensure the activating agent (e.g., thionyl chloride) is fresh and used in sufficient molar excess.- Consider a different activation method (e.g., using a carbodiimide coupling agent).
Low reaction temperature- Gradually increase the reaction temperature while monitoring for side product formation.
Insufficient reaction time- Extend the reaction time and monitor progress using TLC or LC-MS.
Formation of multiple unidentified spots on TLCSide reactions are occurring- Protect the hydroxyl group of this compound before the esterification step.- Lower the reaction temperature.- Use a milder activating agent.
Degradation of reagents or product- Ensure all reagents are pure and anhydrous.- Work up the reaction as soon as it is complete.

Guide 2: Formation of Atropic Acid as a Major Byproduct

Symptom Possible Cause Suggested Solution
Significant peak corresponding to atropic acid in LC-MS or NMRDehydration of the β-hydroxy acid- Avoid strongly basic or acidic conditions, especially at elevated temperatures.- Protect the hydroxyl group before proceeding with subsequent reaction steps.
High reaction temperature- Perform the reaction at a lower temperature, even if it requires a longer reaction time.

Experimental Protocols

Protocol 1: Preparation of (S)-Acetyltropoyl Chloride from this compound

This protocol is adapted from procedures used in the synthesis of atropine and its derivatives, where the hydroxyl group is protected and the carboxylic acid is activated.[8][10]

  • Suspension: Suspend this compound in a suitable solvent like dichloromethane (DCM) in a reaction vessel.

  • Protection & Activation: Add acetyl chloride (approximately 1.2 equivalents) to the suspension.

  • Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF) (approximately 0.1 equivalents).

  • Reaction: Stir the mixture at ambient temperature. The reaction progress can be monitored by TLC.

  • Chlorination: Once the formation of O-acetyltropic acid is complete, add a chlorinating agent such as thionyl chloride to the reaction mixture to convert the carboxylic acid to the acid chloride.

  • Isolation: The resulting (S)-acetyltropoyl chloride is often used immediately in the next step without isolation.

Visualizations

experimental_workflow cluster_activation Activation of this compound cluster_esterification Esterification cluster_deprotection Final Product Formation start This compound protect Protect Hydroxyl Group (e.g., with Acetyl Chloride) start->protect activate Activate Carboxylic Acid (e.g., with Thionyl Chloride) protect->activate intermediate Reactive Intermediate (e.g., Acetyltropoyl Chloride) activate->intermediate couple Coupling Reaction intermediate->couple alcohol Alcohol (e.g., Tropine) alcohol->couple ester Protected Ester deprotect Deprotection (e.g., Acid Hydrolysis) ester->deprotect final_product Final Ester Product (e.g., Atropine) deprotect->final_product

Caption: A generalized experimental workflow for the esterification of this compound.

troubleshooting_guide start Low Reaction Yield check_sm Is starting material This compound consumed? start->check_sm check_byproduct Is a major byproduct observed (e.g., atropic acid)? check_sm->check_byproduct Yes sol_activation Improve activation of carboxylic acid: - Use fresh activating agent - Consider alternative methods check_sm->sol_activation No sol_dehydration Prevent dehydration: - Lower reaction temperature - Use milder conditions - Protect hydroxyl group check_byproduct->sol_dehydration Yes sol_purification Review purification strategy: - Check for product loss during workup - Analyze all phases and washes check_byproduct->sol_purification No sol_conditions Optimize reaction conditions: - Increase temperature cautiously - Extend reaction time sol_activation->sol_conditions

References

Validation & Comparative

A Head-to-Head Comparison: Determining Enantiomeric Purity of (S)-Tropic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric purity of chiral molecules like (S)-tropic acid is paramount. The biological activity of enantiomers can differ significantly, with one providing the desired therapeutic effect while the other may be inactive or even harmful. This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) with alternative methods for determining the enantiomeric purity of this compound, supported by experimental data and detailed protocols.

Chiral HPLC: The Gold Standard

Chiral HPLC is a widely adopted and robust technique for the separation and quantification of enantiomers. The method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and allowing for their individual quantification.

A specific and effective method for the enantiomeric separation of tropic acid has been developed using a polysaccharide-based chiral stationary phase.

Experimental Protocol: Chiral HPLC of Tropic Acid

ParameterCondition
Instrument High-Performance Liquid Chromatography (HPLC) system
Column CHIRALPAK® IC-3, 4.6 x 150 mm, 3 µm
Mobile Phase Methyl tert-butyl ether / Trifluoroacetic acid (100 / 0.1, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV-VIS at 254 nm
Injection Volume 5 µL
Sample Preparation Dissolve the tropic acid sample in the mobile phase.

Performance Data: Chiral HPLC of Tropic Acid

ParameterValue
Retention Time (Enantiomer 1) 4.8 min
Retention Time (Enantiomer 2) 6.3 min
Resolution (Rs) 5.22
Separation Factor (α) 1.48

This method demonstrates excellent baseline separation of the tropic acid enantiomers with a high resolution value, making it highly suitable for accurate and precise determination of enantiomeric purity.

Alternative Methods for Enantiomeric Purity Determination

While chiral HPLC is a powerful tool, other techniques offer alternative approaches for assessing enantiomeric excess. These methods can be advantageous in specific contexts, such as for rapid screening or when dealing with volatile compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

Principle: In an achiral environment, enantiomers are indistinguishable by NMR spectroscopy. However, the addition of a chiral solvating agent (CSA) can induce a diastereomeric interaction, leading to different chemical shifts for the corresponding nuclei of the two enantiomers. The ratio of the integrated peak areas of these separated signals directly correlates with the enantiomeric ratio. For acidic compounds like tropic acid, chiral amines or other suitable agents can be used as CSAs.

Experimental Protocol: Chiral NMR (General Approach for a Chiral Acid)

  • Sample Preparation: Dissolve a known amount of the tropic acid sample in a suitable deuterated solvent (e.g., CDCl₃).

  • CSA Addition: Add a specific molar equivalent of a suitable chiral solvating agent (e.g., a chiral amine).

  • Data Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum.

  • Data Analysis: Identify a well-resolved proton signal that shows distinct peaks for the two diastereomeric complexes. Integrate the areas of these two peaks to determine the enantiomeric ratio.

Performance Considerations:

  • Speed: NMR is a relatively fast technique, often requiring only a few minutes for data acquisition.

  • Non-destructive: The sample can be recovered after analysis.

  • Resolution: The degree of separation of the signals (Δδ) is highly dependent on the choice of CSA, the analyte, the solvent, and the temperature. Finding an optimal CSA for a specific compound may require screening.

  • Sensitivity: NMR is generally less sensitive than chromatographic methods.

Supercritical Fluid Chromatography (SFC)

Principle: SFC uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase. It often provides faster separations and uses less organic solvent compared to HPLC. For chiral separations, SFC is used in conjunction with a chiral stationary phase, similar to HPLC.

Experimental Protocol: Chiral SFC (General Approach for a Chiral Acid)

ParameterCondition
Instrument Supercritical Fluid Chromatography (SFC) system
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Supercritical CO₂ with a modifier (e.g., methanol)
Flow Rate Typically 2-5 mL/min
Back Pressure ~150 bar
Column Temperature 35-40 °C
Detection UV or Mass Spectrometry (MS)

Performance Considerations:

  • Speed: SFC is generally faster than HPLC due to the lower viscosity and higher diffusivity of the supercritical fluid mobile phase.

  • Green Chemistry: The use of supercritical CO₂ significantly reduces the consumption of organic solvents.

  • Resolution: SFC can offer different selectivity compared to HPLC and may provide better resolution for certain compounds.

Chiral Gas Chromatography (GC)

Principle: Chiral GC is suitable for the analysis of volatile and thermally stable compounds. The enantiomers are separated on a capillary column coated with a chiral stationary phase. For non-volatile compounds like tropic acid, derivatization to a more volatile ester or other derivative is typically required before analysis.

Experimental Protocol: Chiral GC (General Approach for a Derivatized Chiral Acid)

  • Derivatization: Convert the tropic acid into a volatile derivative (e.g., methyl ester) using a suitable reagent.

  • Injection: Inject the derivatized sample into the GC.

  • Separation: The enantiomers are separated on a chiral capillary column (e.g., cyclodextrin-based).

  • Detection: A flame ionization detector (FID) or a mass spectrometer (MS) is used for detection.

Performance Considerations:

  • Volatility Requirement: This method is limited to volatile compounds or those that can be readily derivatized.

  • High Resolution: Capillary GC columns can provide very high separation efficiency.

  • Sample Preparation: The additional derivatization step adds to the sample preparation time and can be a source of error.

Comparative Summary

FeatureChiral HPLCChiral NMR with CSAChiral SFCChiral GC
Principle Differential partitioning on a CSPDiastereomeric interaction with a CSADifferential partitioning on a CSP in a supercritical fluidDifferential partitioning of volatile derivatives on a CSP
Resolution Excellent (Rs = 5.22 for tropic acid)Variable, depends on CSA and conditionsOften high, can offer different selectivityVery high for suitable compounds
Analysis Time ~10-15 minutesFast (minutes for acquisition)Very fast (typically <10 minutes)Fast, but requires derivatization time
Sample Preparation Minimal (dissolve in mobile phase)Simple mixingMinimal (dissolve in solvent)Derivatization required
Sensitivity HighLower than chromatographyHighHigh
Solvent Consumption Moderate to highLowLow (less organic solvent)Low
Versatility Broadly applicable to many compound typesGood for screening, requires suitable CSAGood for a wide range of compoundsLimited to volatile/derivatizable compounds

Logical Workflow and Decision Making

The selection of the most appropriate technique depends on the specific requirements of the analysis. The following diagrams illustrate the experimental workflow for chiral HPLC and a decision-making process for choosing the right analytical method.

experimental_workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis prep Dissolve Tropic Acid in Mobile Phase inject Inject Sample prep->inject separate Separation on Chiral Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Purity integrate->calculate

Experimental Workflow for Chiral HPLC Analysis

decision_tree cluster_criteria cluster_methods start Need to Determine Enantiomeric Purity of Tropic Acid quant High Accuracy and Established Method? start->quant speed Rapid Screening Needed? quant->speed No hplc Chiral HPLC quant->hplc Yes volatile Is the Analyte Volatile or Easily Derivatizable? speed->volatile No nmr Chiral NMR speed->nmr Yes sfc Chiral SFC volatile->sfc No, but desire speed & less solvent gc Chiral GC volatile->gc Yes

Decision Tree for Method Selection

Unveiling the Stereoselective Bioactivity of Tropic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

While direct comparative studies on the standalone enantiomers of tropic acid are limited, a comprehensive analysis of their derivatives, particularly the tropane alkaloids (-)-hyoscyamine and its racemic form atropine, unequivocally demonstrates the critical role of stereochemistry in their biological activity. The pharmacological effects of these compounds are almost exclusively attributed to the presence of the (S)-tropic acid moiety.

Tropic acid, a chiral 3-hydroxy-2-phenylpropanoic acid, is a pivotal precursor in the synthesis of anticholinergic drugs that target muscarinic acetylcholine receptors.[1] The spatial arrangement of its substituents dictates the binding affinity and efficacy of its derivatives, with the (S)-enantiomer conferring significantly higher potency. This guide provides a detailed comparison of the biological activities of (S)- and (R)-tropic acid, drawing upon experimental data from their most studied derivatives to illuminate their differential pharmacology.

Quantitative Comparison of Biological Activity

The most direct evidence for the stereoselective activity of tropic acid enantiomers comes from studies on the enantiomers of hyoscyamine. (-)-Hyoscyamine contains the this compound ester, while (+)-hyoscyamine contains the (R)-tropic acid ester. As a competitive antagonist of muscarinic acetylcholine receptors, (-)-hyoscyamine is markedly more potent than its dextrorotatory counterpart.

CompoundReceptor SubtypepA2 ValuepKi ValueRelative Potency
(S)-(-)-Hyoscyamine M1 (rabbit vas deferens)9.33 ± 0.039.48 ± 0.18 (hM1)Significantly more potent
(R)-(+)-Hyoscyamine M1 (rabbit vas deferens)7.05 ± 0.058.21 ± 0.07 (hM1)
(S)-(-)-Hyoscyamine M2 (rat atrium)8.95 ± 0.019.45 ± 0.31 (hM2)Significantly more potent
(R)-(+)-Hyoscyamine M2 (rat atrium)7.25 ± 0.047.89 ± 0.06 (hM2)
(S)-(-)-Hyoscyamine M3 (rat ileum)9.04 ± 0.039.30 ± 0.19 (hM3)Significantly more potent
(R)-(+)-Hyoscyamine M3 (rat ileum)6.88 ± 0.058.06 ± 0.18 (hM3)
(S)-(-)-Hyoscyamine hM49.55 ± 0.13Significantly more potent
(R)-(+)-Hyoscyamine hM48.35 ± 0.11
(S)-(-)-Hyoscyamine hM59.24 ± 0.30Significantly more potent
(R)-(+)-Hyoscyamine hM58.17 ± 0.08

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. pKi is the negative logarithm of the inhibition constant (Ki). hM refers to human muscarinic receptor subtypes expressed in Chinese hamster oocytes (CHO-K1). Data sourced from Ghelardini C, et al. (1997)[2].

Experimental Protocols

The determination of the anticholinergic activity of tropic acid derivatives is primarily conducted through in vitro functional assays and radioligand binding assays.

Functional Assay: Guinea Pig Ileum Contraction

This assay assesses the ability of an antagonist to inhibit the contractile response of smooth muscle to a muscarinic agonist.

  • Tissue Preparation: A section of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) at 37°C and aerated with a mixture of 95% O2 and 5% CO2.

  • Agonist-Induced Contraction: A cumulative concentration-response curve is generated for a muscarinic agonist, such as acetylcholine or carbachol, to establish a baseline contractile response.

  • Antagonist Incubation: The tissue is incubated with varying concentrations of the antagonist (e.g., (S)- or (R)-hyoscyamine) for a defined period.

  • Shift in Agonist Response: A second concentration-response curve for the agonist is generated in the presence of the antagonist.

  • Data Analysis: The magnitude of the rightward shift in the agonist's concentration-response curve is used to calculate the pA2 value of the antagonist, providing a measure of its potency.

Radioligand Binding Assay

This method directly measures the affinity of a compound for a specific receptor subtype.

  • Membrane Preparation: Cell membranes expressing a specific muscarinic receptor subtype (e.g., from CHO-K1 cells) are prepared.

  • Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (e.g., (S)- or (R)-hyoscyamine).

  • Separation and Quantification: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Mechanism of Action

Tropic acid-derived anticholinergic agents exert their effects by competitively blocking muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors (GPCRs). There are five subtypes of muscarinic receptors (M1-M5), which couple to different G proteins and activate distinct downstream signaling cascades.

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling cluster_antagonist Antagonist Action ACh_M1M3M5 Acetylcholine M1_M3_M5 M1/M3/M5 Receptor ACh_M1M3M5->M1_M3_M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response1 Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca_release->Cellular_Response1 PKC->Cellular_Response1 ACh_M2M4 Acetylcholine M2_M4 M2/M4 Receptor ACh_M2M4->M2_M4 Gi_o Gi/o M2_M4->Gi_o AC Adenylyl Cyclase (AC) Gi_o->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Cellular_Response2 Cellular Response (e.g., Decreased Heart Rate) PKA->Cellular_Response2 S_Tropic_Derivative This compound Derivative (e.g., (-)-Hyoscyamine) S_Tropic_Derivative->M1_M3_M5 High Affinity Blockade S_Tropic_Derivative->M2_M4 R_Tropic_Derivative (R)-Tropic Acid Derivative (e.g., (+)-Hyoscyamine) R_Tropic_Derivative->M1_M3_M5 Low Affinity Blockade R_Tropic_Derivative->M2_M4

Caption: Muscarinic acetylcholine receptor signaling pathways and the inhibitory action of tropic acid derivatives.

The this compound containing derivatives, such as (-)-hyoscyamine, are potent competitive antagonists at all five muscarinic receptor subtypes. They bind to the receptors with high affinity, thereby preventing acetylcholine from binding and initiating the downstream signaling cascades. This blockade of muscarinic signaling leads to their therapeutic effects, including smooth muscle relaxation and reduced glandular secretions. The (R)-tropic acid derivatives exhibit significantly lower affinity for these receptors, resulting in much weaker antagonist activity.

Conclusion

The stereochemistry of tropic acid is a paramount determinant of its biological activity. The (S)-enantiomer is the eutomer, conferring high-affinity binding to muscarinic acetylcholine receptors and potent anticholinergic effects in its derivative forms. In contrast, the (R)-enantiomer is the distomer, with significantly reduced activity. This profound difference underscores the importance of stereoselectivity in drug design and development and highlights the necessity of using enantiomerically pure compounds to maximize therapeutic efficacy and minimize potential off-target effects. For researchers and drug development professionals, the focus should remain on the synthesis and evaluation of derivatives containing the this compound moiety to harness the full therapeutic potential of this important pharmacological scaffold.

References

Navigating the Structural Maze: A Comparative Guide to 1H and 13C NMR Analysis for (S)-Tropic Acid Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, unequivocal structural confirmation of chiral molecules like (S)-tropic acid, a key building block for various pharmaceuticals, is paramount. This guide provides a comparative analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of this compound, alongside (S)-mandelic acid as a structurally similar alternative for comparative purposes. Detailed experimental protocols and data are presented to aid in the verification of these crucial compounds.

This compound, with its stereocenter and multiple functional groups, presents a distinct NMR fingerprint. Analysis of this fingerprint through ¹H and ¹³C NMR provides definitive evidence of its chemical structure. This guide delves into the expected chemical shifts and provides a standardized protocol for acquiring high-quality spectra.

Comparative NMR Data: this compound and (S)-Mandelic Acid

To offer a clear perspective on the NMR analysis of this compound, the following tables summarize the available ¹H and ¹³C NMR spectral data. For comparison, data for the structurally related (S)-mandelic acid is also provided. It is important to note that the available data for tropic acid was for the racemic mixture in Deuterium Oxide (D₂O), while the data for (S)-mandelic acid was acquired in deuterated Dimethyl Sulfoxide (DMSO-d₆). These differences in solvent will influence the chemical shifts.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm)

Proton Assignment DL-Tropic Acid in D₂O (S)-Mandelic Acid in DMSO-d₆
Aromatic C-H7.31 - 7.417.26 - 7.43
α-CH4.04 - 4.085.04
β-CH₂3.66 - 3.87-
-OH (α-position)Solvent Suppressed~6.0 (broad)
-COOHSolvent Suppressed~12.6 (broad)

Note: The chemical shifts for the hydroxyl and carboxylic acid protons in (S)-mandelic acid are approximate and can vary with concentration and temperature.

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm)

Carbon Assignment DL-Tropic Acid in D₂O [1](S)-Mandelic Acid in DMSO-d₆
Carboxylic C=O183.00173.9
Aromatic C (quaternary)141.48140.7
Aromatic C-H129.88, 130.91, 131.53127.0, 127.7, 128.2
α-C59.6572.7
β-C66.53-

Experimental Protocols for NMR Analysis

A standardized protocol is crucial for obtaining reproducible and high-quality NMR spectra for structural confirmation.

1. Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of the purified this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent will affect the chemical shifts of labile protons (e.g., -OH, -COOH).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to the NMR tube for referencing the chemical shifts to 0 ppm.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Tuning and Matching: Tune and match the probe for the nucleus being observed (¹H or ¹³C).

  • Locking: Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Number of Scans: 16 to 64 scans are generally sufficient.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is appropriate for most small molecules.

    • Spectral Width: A spectral width of approximately 12-16 ppm is standard.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and improve signal-to-noise.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

    • Spectral Width: A spectral width of approximately 200-220 ppm is typical.

3. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm).

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Workflow for Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR analysis.

Structure_Confirmation_Workflow cluster_Preparation Sample Preparation cluster_Acquisition NMR Data Acquisition cluster_Analysis Data Analysis and Confirmation Sample_Purity Ensure Sample Purity (>95%) Dissolution Dissolve in Deuterated Solvent Sample_Purity->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer 1H_NMR Acquire 1H NMR Spectrum Transfer->1H_NMR 13C_NMR Acquire 13C NMR Spectrum Transfer->13C_NMR Process_Spectra Process Spectra (FT, Phasing, Baseline) 1H_NMR->Process_Spectra 13C_NMR->Process_Spectra Analyze_1H Analyze 1H Spectrum (Chemical Shift, Integration, Coupling) Process_Spectra->Analyze_1H Analyze_13C Analyze 13C Spectrum (Chemical Shift) Process_Spectra->Analyze_13C Compare_Data Compare with Literature or Reference Spectra Analyze_1H->Compare_Data Analyze_13C->Compare_Data Structure_Confirmed Structure Confirmed Compare_Data->Structure_Confirmed

Caption: Workflow for NMR-based structural confirmation of this compound.

By following these protocols and comparing the acquired data with established values, researchers can confidently confirm the structure of this compound, ensuring the integrity and quality of their research and development endeavors.

References

Comparative study of different chiral resolving agents for tropic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis of atropine, hyoscyamine, and other tropane alkaloids, the efficient resolution of racemic tropic acid into its constituent enantiomers is a critical step. The biological activity of these pharmaceuticals is often dependent on the stereochemistry of the tropic acid moiety. This guide provides a comparative study of various chiral resolving agents, focusing on the classical method of diastereomeric salt crystallization. Experimental data, detailed protocols, and performance metrics are presented to assist researchers in selecting an appropriate agent for their specific needs.

The most common strategy for resolving racemic acids involves the use of a pure, optically active base as the resolving agent.[1] This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility.[1][2] This difference allows them to be separated by fractional crystallization. The desired enantiomer is then recovered by treating the purified diastereomeric salt with an acid.

Performance of Chiral Resolving Agents

The selection of a resolving agent is often empirical, but cinchona alkaloids have demonstrated particular efficacy in the resolution of tropic acid. Quinine is highly effective for isolating (+)-tropic acid, while its diastereomer, quinidine, is equally adept at resolving (-)-tropic acid.[3] Other alkaloids have shown varied success. The following table summarizes quantitative data from experimental resolutions.

Resolving AgentTarget EnantiomerYield of Diastereomeric SaltSolvent System(s)Specific Rotation of Recovered AcidOptical Purity
Quinine (+)-Tropic Acid66% (of theoretical max)95% AlcoholNot explicitly stated, but used to prepare (+)-tropic acid with [α]D +73.1°99.8%[4]
Quinidine (-)-Tropic AcidGoodAlcohol[α]D -76°[3]High
Cinchotoxine (-)-Tropic Acid60%Absolute Alcohol / Dry Ether; 95% AlcoholNot explicitly statedNot explicitly stated
Quinotoxine (-)-Tropic Acid58%WaterNot explicitly statedNot explicitly stated
Cinchonidine (+/-)-Tropic AcidVery slow resolutionAlcohol-Ether mixturesNot applicableLow (due to mixed crystal formation)[3]
Hydrocinchonine (+)-Tropic AcidLow (2g from 8.3g acid)Absolute Alcohol / EtherNot explicitly statedNot explicitly stated

Experimental Workflow and Methodologies

The fundamental process for chiral resolution via diastereomeric salt formation is a multi-step procedure involving salt formation, fractional crystallization, and recovery of the pure enantiomer.

G cluster_workflow General Workflow for Chiral Resolution racemic Racemic Tropic Acid (±)-Acid formation Diastereomeric Salt Formation racemic->formation agent Chiral Resolving Agent (+)-Base agent->formation mixture Mixture of Diastereomeric Salts {(+)-Acid-(+)-Base} {(-)-Acid-(+)-Base} formation->mixture crystallization Fractional Crystallization mixture->crystallization separation Separation (Filtration) crystallization->separation less_soluble Less Soluble Salt {(+)-Acid-(+)-Base} separation->less_soluble Solid more_soluble More Soluble Salt {(-)-Acid-(+)-Base} in Mother Liquor separation->more_soluble Liquid acidification1 Acidification less_soluble->acidification1 acidification2 Acidification more_soluble->acidification2 pure_enantiomer Pure Enantiomer (+)-Tropic Acid acidification1->pure_enantiomer recovered_agent1 Recovered Agent (+)-Base acidification1->recovered_agent1 other_enantiomer Other Enantiomer (-)-Tropic Acid acidification2->other_enantiomer recovered_agent2 Recovered Agent (+)-Base acidification2->recovered_agent2

References

A Comparative Guide to the Validation of Analytical Methods for (S)-tropic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chiral molecules like (S)-tropic acid is critical. This compound is a key chiral intermediate in the synthesis of various pharmaceuticals. This guide provides a comparative overview of two common analytical techniques for the quantification of this compound: Chiral High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) with chiral derivatization.

The following sections present a summary of validation parameters, detailed experimental protocols, and a visual representation of the analytical method validation workflow.

Data Presentation: Comparison of Validation Parameters

The performance of analytical methods is assessed through a series of validation parameters. The following table summarizes typical performance characteristics for the quantification of this compound by Chiral HPLC-UV and GC-MS.

Validation ParameterChiral HPLC-UVGC-MS with Chiral Derivatization
Linearity (R²) > 0.998> 0.999
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.05 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (% RSD) < 2.0%< 1.5%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for the quantification of this compound using Chiral HPLC-UV and GC-MS.

Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method allows for the direct separation of this compound from its enantiomer using a chiral stationary phase.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a final concentration of 1 mg/mL.

  • Prepare a series of dilutions for the calibration curve ranging from 0.1 µg/mL to 100 µg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and UV-Vis detector.

  • Chiral Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Derivatization

This method involves the derivatization of this compound with a chiral reagent to form diastereomers, which are then separated on a standard achiral GC column.

1. Sample Preparation and Derivatization:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol) at a concentration of 1 mg/mL.

  • Prepare calibration standards by serial dilution.

  • Evaporate a 100 µL aliquot of each standard or sample to dryness under a gentle stream of nitrogen.

  • Add 50 µL of a chiral derivatizing agent (e.g., (S)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride in toluene) and 50 µL of pyridine.

  • Heat the mixture at 60°C for 30 minutes.

  • After cooling, evaporate the solvent and reconstitute the residue in 100 µL of ethyl acetate for injection.

2. Instrumentation and Conditions:

  • GC-MS System: Agilent 7890B GC coupled with a 5977A MSD or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

Mandatory Visualization

The following diagrams illustrate the key workflows in analytical method validation.

Validation_Workflow A Method Development B Method Validation Protocol A->B Define Parameters C Validation Experiments B->C Execute Protocol D Data Analysis C->D Generate Data E Validation Report D->E Summarize Results F Routine Use E->F Approve Method

Analytical Method Validation Workflow

Experimental_Workflow cluster_hplc Chiral HPLC-UV cluster_gcms GC-MS A1 Sample Preparation A2 HPLC Separation A1->A2 A3 UV Detection A2->A3 A4 Quantification A3->A4 B1 Sample Preparation & Derivatization B2 GC Separation B1->B2 B3 MS Detection B2->B3 B4 Quantification B3->B4

Comparative Experimental Workflows

A Comparative Crystallographic Analysis of (S)-Tropic Acid Derivatives and Alternative Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the solid-state structures of (S)-tropic acid derivatives and comparable bioactive compounds reveals key conformational and packing differences that likely influence their biological activities. This guide provides a comparative analysis of the X-ray crystallographic data of atropine and hyoscyamine, both derivatives of this compound, alongside the alternative bioactive alkaloids cocaine and nicotine. While the crystal structure for this compound itself was not available in the searched resources, the analysis of its derivatives provides valuable insights.

Comparison of Crystallographic Data

The table below summarizes the key crystallographic parameters for the sulfate salts of atropine and hyoscyamine, as well as the free base and hydrochloride salt of cocaine, and a tartrate salt of nicotine. These compounds were selected for comparison due to their structural similarities or their interaction with similar biological targets.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Z
Atropine Sulfate Monohydrate[1](C₁₇H₂₄NO₃)₂SO₄·H₂OMonoclinicP2₁/n19.2948(5)6.9749(2)26.9036(5)94.215(2)4
Hyoscyamine Sulfate Monohydrate[2](C₁₇H₂₄NO₃)₂SO₄·H₂OMonoclinicP2₁6.60196(2)12.95496(3)20.93090(8)94.8839(2)2
Cocaine (free base)C₁₇H₂₁NO₄MonoclinicP2₁10.130(1)9.866(2)8.445(1)106.92(1)2
Cocaine HydrochlorideC₁₇H₂₂ClNO₄OrthorhombicP2₁2₁2₁7.63310.30021.459904
(S)-Nicotine bis(L-(+)-tartrate) Dihydrate[3]C₁₀H₁₄N₂ · 2(C₄H₆O₆) · 2H₂OOrthorhombicP2₁2₁2₁12.345(3)13.929(3)14.789(3)904

Note: Data for cocaine and its hydrochloride salt were obtained from sources that did not provide explicit citation indices in the initial search results. Data for this compound was not available in the searched resources, and a crystal structure for atrolactic acid was noted as orthorhombic but full parameters were not found.

Experimental Protocols

The determination of the crystal structures presented in this guide follows a standardized methodology for single-crystal X-ray diffraction of small organic molecules. The general workflow is outlined below.

General Experimental Protocol for Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the compound of interest are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a supersaturated solution. The choice of solvent is critical and is determined empirically.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all orientations. The diffraction pattern is recorded on a detector.

  • Data Processing: The collected diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate crystal structure.

Visualization of Experimental and Logical Workflows

To further elucidate the processes involved in and the relationships between the compounds discussed, the following diagrams are provided.

experimental_workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection & Processing cluster_structure_determination Structure Determination Compound_Synthesis Compound Synthesis/ Purification Solvent_Screening Solvent Screening Compound_Synthesis->Solvent_Screening Crystallization_Method Crystallization (Slow Evaporation, etc.) Solvent_Screening->Crystallization_Method Single_Crystal High-Quality Single Crystal Crystallization_Method->Single_Crystal Mounting Crystal Mounting Single_Crystal->Mounting Diffractometer X-ray Diffractometer Mounting->Diffractometer Data_Collection Diffraction Data Collection Diffractometer->Data_Collection Data_Processing Data Processing (Unit Cell, Intensities) Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation (CIF File) Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Experimental workflow for single-crystal X-ray crystallography.

logical_comparison cluster_tropic_acid This compound Core Structure cluster_derivatives Derivatives cluster_alternatives Alternative Bioactive Alkaloids Tropic_Acid This compound (Parent Compound) Atropine Atropine (Racemic Mixture) Tropic_Acid->Atropine Esterification & Racemization Hyoscyamine Hyoscyamine (S-enantiomer) Tropic_Acid->Hyoscyamine Esterification Cocaine Cocaine (Tropane Alkaloid) Atropine->Cocaine Structural Comparison Nicotine Nicotine (Pyridine Alkaloid) Atropine->Nicotine Functional Comparison (nAChR) Hyoscyamine->Cocaine Structural Comparison Hyoscyamine->Nicotine Functional Comparison (nAChR)

Logical relationships between this compound, its derivatives, and alternatives.

References

A Spectroscopic Comparison of (S)-Tropic Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and organic synthesis, the precise characterization of molecules is paramount. (S)-tropic acid, a key chiral building block for various anticholinergic drugs, including atropine and scopolamine, necessitates rigorous analytical scrutiny throughout its synthesis. This guide provides a detailed spectroscopic comparison of this compound and its common precursors, phenylacetic acid and α-phenyl-α-methoxyacetic acid. By presenting key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document serves as a valuable resource for researchers, scientists, and drug development professionals to distinguish and verify these compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, and its precursors, phenylacetic acid and α-phenyl-α-methoxyacetic acid, facilitating a clear comparison of their characteristic spectral features.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
Phenylacetic Acid 7.24-7.36m5HAromatic C-H
3.64s2H-CH₂-
α-Phenyl-α-methoxyacetic Acid 7.25-7.45m5HAromatic C-H
4.75s1H-CH(OCH₃)-
3.40s3H-OCH₃
This compound 7.31-7.41m5HAromatic C-H
4.04-4.08m1H-CH(Ph)-
3.66-3.87m2H-CH₂OH

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) [ppm]Assignment
Phenylacetic Acid 177.88C=O
133.18Aromatic C (quaternary)
129.34Aromatic C-H
128.61Aromatic C-H
127.33Aromatic C-H
41.01-CH₂-
α-Phenyl-α-methoxyacetic Acid 173.5C=O
135.0Aromatic C (quaternary)
128.6Aromatic C-H
128.4Aromatic C-H
127.0Aromatic C-H
82.5-CH(OCH₃)-
57.5-OCH₃
This compound 183.00C=O
141.48Aromatic C (quaternary)
131.53Aromatic C-H
130.91Aromatic C-H
129.88Aromatic C-H
66.53-CH₂OH
59.65-CH(Ph)-

Table 3: IR Spectroscopic Data

CompoundWavenumber (cm⁻¹)Assignment
Phenylacetic Acid 3030-2900O-H stretch (carboxylic acid)
1700C=O stretch (carboxylic acid)
1600, 1495, 1450C=C stretch (aromatic)
1410, 920O-H bend (carboxylic acid)
α-Phenyl-α-methoxyacetic Acid 3100-2800O-H stretch (carboxylic acid)
1725C=O stretch (carboxylic acid)
1120C-O stretch (ether)
This compound 3400-3200O-H stretch (alcohol)
3100-2800O-H stretch (carboxylic acid)
1710C=O stretch (carboxylic acid)
1050C-O stretch (primary alcohol)

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
Phenylacetic Acid 136.05 [M]⁺91 [C₇H₇]⁺ (tropylium ion)
α-Phenyl-α-methoxyacetic Acid 166.06 [M]⁺121 [M-COOH]⁺, 91 [C₇H₇]⁺
This compound 166.06 [M]⁺148 [M-H₂O]⁺, 119 [M-COOH-H]⁺, 91 [C₇H₇]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Set the spectral width to cover the expected chemical shift range (typically 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR.

    • Reference the spectrum to the deuterated solvent peaks.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the sample with dry potassium bromide (KBr).

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

    • Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Ratio the sample spectrum against the background spectrum to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For these compounds, Electron Ionization (EI) or Electrospray Ionization (ESI) are common.

  • Instrumentation: Employ a mass spectrometer capable of providing accurate mass measurements (e.g., a time-of-flight or quadrupole analyzer).

  • Data Acquisition (EI):

    • Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

    • Scan the analyzer to detect the mass-to-charge ratio (m/z) of the resulting ions.

  • Data Acquisition (ESI):

    • Dissolve the sample in a suitable solvent and infuse it through a heated capillary to which a high voltage is applied.

    • Analyze the resulting ions, which are often protonated or deprotonated molecular ions.

Visualizing the Chemical and Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the synthetic relationship between the compounds and the general analytical workflow for their characterization.

Synthesis_Pathway Phenylacetic_Acid Phenylacetic Acid Alpha_Phenyl_Alpha_Methoxyacetic_Acid α-Phenyl-α-methoxyacetic Acid Phenylacetic_Acid->Alpha_Phenyl_Alpha_Methoxyacetic_Acid Various Methods S_Tropic_Acid This compound Phenylacetic_Acid->S_Tropic_Acid [1] Base [2] Formaldehyde [3] Acid Workup

Caption: Synthetic relationship between precursors and this compound.

Analytical_Workflow Sample Sample (Precursor or Product) NMR ¹H NMR ¹³C NMR Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Data Analysis and Structural Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: General analytical workflow for spectroscopic characterization.

Efficacy of (S)-tropic acid vs other chiral acids in resolution

Author: BenchChem Technical Support Team. Date: December 2025

The success of a classical resolution process hinges on the difference in solubility between the two diastereomeric salts formed from the reaction of the racemic mixture with a single enantiomer of a chiral resolving agent.[1] Key metrics for evaluating the efficacy of a resolving agent include the yield of the desired enantiomer and its enantiomeric excess (ee%).

Comparative Performance of Chiral Acids

Due to the lack of studies directly comparing (S)-tropic acid with other chiral acids for the resolution of the same racemate, this guide presents data on the resolution of the beta-blocker albuterol using a derivative of tartaric acid. This serves as an example of the quantitative data required for a rigorous comparison.

Racemic CompoundChiral Resolving AgentYield of Desired EnantiomerEnantiomeric Excess (ee%)Reference
AlbuterolDi-p-toluoyl-D-tartaric acid38% (initial crystallization)99.5% (after isolation)[2][3]

Note: The data presented above is for illustrative purposes to demonstrate the type of information required for a direct comparison. The choice of the optimal resolving agent is highly specific to the target racemic compound and often requires empirical screening of various chiral acids and reaction conditions.

Experimental Protocols

A detailed experimental protocol is crucial for the reproducibility and optimization of a chiral resolution process. Below is a representative protocol for the resolution of racemic albuterol.

Resolution of Racemic Albuterol with Di-p-toluoyl-D-tartaric acid [2][3]

  • Salt Formation: A solution of racemic albuterol is treated with a solution of di-p-toluoyl-D-tartaric acid in a suitable solvent.

  • Crystallization: The mixture is allowed to crystallize, leading to the selective precipitation of the less soluble diastereomeric salt, in this case, the (R)-albuterol-di-p-toluoyl-D-tartrate salt.

  • Isolation: The crystalline diastereomeric salt is isolated by filtration. In the documented experiment, this initial step yielded the (R)-enantiomer in 38%.

  • Liberation of the Enantiomer: The isolated diastereomeric salt is treated with a base, such as a sulfuric acid solution, to neutralize the chiral acid and liberate the free enantiomerically enriched amine.

  • Purification: The final product, (R)-albuterol sulfate, is isolated with an optical purity of 99.5%.

  • Racemization and Recycling (Optional): The undesired (S)-enantiomer remaining in the mother liquor can be racemized using heat and acid (e.g., diluted H2SO4 at 100°C) and recycled to improve the overall yield of the desired (R)-enantiomer. In the case of albuterol, this racemization can be achieved in 80% yield.

Chiral Resolution Workflow

The process of chiral resolution by diastereomeric salt formation can be visualized as a straightforward workflow. The following diagram illustrates the key steps involved, from the initial racemic mixture to the isolated pure enantiomers.

G cluster_0 Resolution Process racemic_mixture Racemic Mixture (R- and S-Enantiomers) diastereomeric_salts Mixture of Diastereomeric Salts (R,S-Salt and S,S-Salt) racemic_mixture->diastereomeric_salts + chiral_acid Chiral Resolving Agent (this compound or other) separation Fractional Crystallization (Separation based on solubility) diastereomeric_salts->separation less_soluble Less Soluble Diastereomeric Salt (e.g., S,S-Salt) separation->less_soluble Solid more_soluble More Soluble Diastereomeric Salt (e.g., R,S-Salt in mother liquor) separation->more_soluble Solution liberation_S Liberation of S-Enantiomer (e.g., addition of base) less_soluble->liberation_S liberation_R Liberation of R-Enantiomer (from mother liquor) more_soluble->liberation_R pure_S Pure S-Enantiomer liberation_S->pure_S pure_R Pure R-Enantiomer liberation_R->pure_R

A generalized workflow for chiral resolution by diastereomeric salt formation.

Conclusion

While this guide highlights the principles and provides an example of quantitative data for chiral resolution, the lack of direct comparative studies involving this compound underscores a gap in the readily accessible scientific literature. The efficacy of any chiral resolving agent, including this compound, is highly dependent on the specific molecular interactions with the racemic compound. Therefore, for researchers and professionals in drug development, the optimal approach remains the empirical screening of a variety of chiral acids under different conditions to identify the most efficient and economical resolution process for a given target molecule.

References

Certificate of analysis for (S)-tropic acid reference standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and characterization of reference standards are paramount for accurate analytical method development, validation, and quality control. This guide provides a comparative analysis of (S)-tropic acid reference standards, offering insights into their certification, analytical testing, and selection criteria. While a complete Certificate of Analysis (CoA) for this compound from a single supplier is not publicly available, this guide compiles typical specifications from various suppliers of high-purity tropic acid (both the (S)-enantiomer and the racemic mixture) to provide a comprehensive overview.

Comparison of Typical Specifications

The selection of a suitable reference standard is critical for ensuring the accuracy and reliability of analytical data. The following table summarizes the typical quantitative data found on Certificates of Analysis for high-purity tropic acid reference standards from various suppliers. It is important to note that specifications can vary between lots and suppliers.

ParameterThis compound (Typical)DL-Tropic Acid (Supplier A)DL-Tropic Acid (Supplier B)DL-Tropic Acid (Supplier C)
Appearance White to off-white crystalline powderWhite crystalline powderWhite to off-white powderWhite solid
Identity (IR, NMR, MS) Conforms to structureConforms to structureConforms to structureConforms to structure
Assay (by HPLC) ≥ 98%≥ 99.0%≥ 98%≥ 97%
Enantiomeric Purity ≥ 99.5% (S)-enantiomerNot specifiedNot specifiedNot specified
Specific Rotation Specific value providedNot applicableNot applicableNot applicable
Water Content (Karl Fischer) ≤ 0.5%≤ 0.5%Not specifiedNot specified
Residual Solvents Meets USP <467> requirementsMeets USP <467> requirementsNot specifiedNot specified
Related Substances (by HPLC) Individual impurity ≤ 0.1% Total impurities ≤ 0.5%Individual impurity ≤ 0.2% Total impurities ≤ 1.0%Not specifiedNot specified

Experimental Protocols

Accurate determination of the purity and enantiomeric composition of this compound requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Chiral HPLC Method for Enantiomeric Purity of this compound

This method is designed to separate and quantify the (S)- and (R)-enantiomers of tropic acid.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: Chiral stationary phase (CSP) column (e.g., Daicel CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of n-hexane, isopropanol, and trifluoroacetic acid (e.g., 90:10:0.1, v/v/v). The exact ratio may require optimization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of approximately 0.5 mg/mL.

    • Prepare a solution of the racemic (DL)-tropic acid at the same concentration to serve as a resolution standard.

  • System Suitability:

    • Inject the resolution standard (racemic mixture).

    • The resolution between the two enantiomer peaks should be not less than 1.5.

  • Procedure:

    • Inject the sample solution.

    • Calculate the percentage of the (R)-enantiomer in the this compound sample using the peak areas.

Mandatory Visualizations

To further clarify the processes involved in the certification and selection of reference standards, the following diagrams are provided.

Reference_Standard_Certification_Workflow cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Characterization & Testing cluster_2 Phase 3: Documentation & Release Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification Identity Identity Confirmation (IR, NMR, MS) Purification->Identity Purity Purity Assessment (HPLC, GC) Identity->Purity ChiralPurity Enantiomeric Purity (Chiral HPLC) Purity->ChiralPurity Water Water Content (Karl Fischer) ChiralPurity->Water ResidualSolvents Residual Solvents (GC-HS) Water->ResidualSolvents CoA Certificate of Analysis Generation ResidualSolvents->CoA Review QA/QC Review & Approval CoA->Review Release Product Release Review->Release

A Comparative Guide to the Inter-laboratory Analysis of (S)-tropic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-tropic acid is a crucial chiral building block, and its enantiomeric purity is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are essential for its quantification and chiral purity assessment throughout the drug development process. This guide explores three primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), along with a specific focus on chiral HPLC for enantiomeric separation.

Quantitative Data Summary

The following table summarizes typical performance characteristics of the analytical methods discussed. It is important to note that these values are illustrative and can vary based on the specific instrumentation, experimental conditions, and sample matrix.

ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MSChiral HPLC-UV
Limit of Detection (LOD) ~0.15 µg/mL0.42 µg/L~0.1 ng/mL~0.8 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL1.40 µg/L~0.5 ng/mL~1.6 µg/mL
Linearity (r²) >0.999>0.999>0.99>0.99
Accuracy (% Recovery) 98-102%95-105%90-110%100-102%
Precision (%RSD) < 2%< 10%< 15%< 2%
Typical Run Time 10-20 min15-30 min5-15 min15-30 min
Sample Matrix Bulk Drug, FormulationsBiological Fluids, EnvironmentalBiological FluidsBulk Drug, Intermediates
Primary Application Purity, AssayTrace Analysis, MetabolomicsBioanalysis, PharmacokineticsEnantiomeric Purity

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the routine analysis of tropic acid in pharmaceutical samples. Its robustness, ease of use, and cost-effectiveness make it suitable for quality control applications.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer, pH 2.5-3.5) and an organic modifier (e.g., acetonitrile or methanol). A typical mobile phase could be a mixture of phosphate buffer and acetonitrile (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at approximately 210-220 nm.

  • Sample Preparation: Samples are typically dissolved in the mobile phase or a suitable solvent, filtered, and injected.

  • Quantification: External standard calibration is used for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, particularly for complex matrices. Due to the low volatility of tropic acid, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis.

Methodology:

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Derivatization: Silylation is a common derivatization technique for organic acids. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) are used to convert the carboxylic acid and hydroxyl groups to their trimethylsilyl (TMS) ethers and esters. The reaction is typically carried out by heating the dried sample with the derivatizing agent at 60-80°C for 30-60 minutes.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: Splitless injection is often used for trace analysis.

  • Temperature Program: A temperature gradient is employed to ensure good separation of the analyte from other components. For example, starting at 100°C, holding for 2 minutes, then ramping to 280°C at 10°C/min, and holding for 5 minutes.

  • Mass Spectrometry: Electron ionization (EI) is typically used. The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized tropic acid.

  • Quantification: An internal standard (e.g., a deuterated analog or a structurally similar compound) is recommended for accurate quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for the sensitive and selective quantification of tropic acid in complex biological matrices such as plasma and urine, due to its high specificity and low detection limits.

Methodology:

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: A reversed-phase C18 or C8 column with smaller particle sizes (e.g., <3 µm) for faster analysis.

  • Mobile Phase: A gradient elution using a mixture of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 0.2-0.5 mL/min.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for organic acids.

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion for tropic acid in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This provides very high selectivity.

  • Sample Preparation: For biological samples, sample preparation is critical and may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interferences.

  • Quantification: An isotopically labeled internal standard (e.g., deuterated tropic acid) is highly recommended for the most accurate and precise results.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

To determine the enantiomeric purity of this compound, a chiral stationary phase (CSP) is required to separate the (S) and (R) enantiomers.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-H), is often effective for the separation of chiral acids.

  • Mobile Phase: Normal-phase chromatography is commonly used for chiral separations on these types of columns. A typical mobile phase would be a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol, often with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape.

  • Flow Rate: 0.5-1.0 mL/min.

  • Detection Wavelength: UV detection at 210-220 nm.

  • Quantification: The percentage of the undesired (R)-enantiomer is determined by calculating the peak area ratio of the two enantiomers.

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Reporting sample_receipt Sample Receipt & Logging sample_prep Sample Preparation (Dilution, Extraction, Derivatization) sample_receipt->sample_prep instrument_setup Instrument Setup & Calibration sample_prep->instrument_setup Sample Injection data_acquisition Data Acquisition instrument_setup->data_acquisition data_processing Data Processing (Integration, Quantification) data_acquisition->data_processing report_generation Report Generation & Review data_processing->report_generation

Caption: A generalized experimental workflow for the analysis of this compound.

Decision Tree for Method Selection

method_selection cluster_methods start Start: Analytical Goal is_enantiomeric_purity Enantiomeric Purity? start->is_enantiomeric_purity hplc HPLC-UV gcms GC-MS lcmsms LC-MS/MS chiral_hplc Chiral HPLC is_enantiomeric_purity->chiral_hplc Yes sample_matrix Sample Matrix? is_enantiomeric_purity->sample_matrix No sample_matrix->hplc Bulk/Formulation is_trace_analysis Trace Analysis? sample_matrix->is_trace_analysis Biological is_trace_analysis->gcms Yes (Alternative) is_trace_analysis->lcmsms Yes (High Sensitivity)

Caption: A decision tree to guide the selection of an appropriate analytical method.

Safety Operating Guide

Navigating the Safe Disposal of (S)-Tropic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. (S)-Tropic acid, a chiral building block used in the synthesis of important pharmaceuticals, requires careful management throughout its lifecycle, including its ultimate disposal.[1][2] This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, emphasizing procedural steps and safety protocols.

Immediate Safety and Handling Precautions

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[3] Therefore, adherence to strict safety protocols is mandatory during handling and disposal procedures.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

Engineering Controls:

  • Work in a well-ventilated area, such as a chemical fume hood, to minimize the potential for inhalation of dust or aerosols.[4]

Step-by-Step Disposal Procedure

The disposal of this compound should always be conducted in accordance with federal, state, and local regulations.[4] The following is a general procedural guide based on safety data sheet recommendations.

  • Waste Identification and Segregation:

    • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, and paper towels).

    • The container should be made of a material compatible with the acid, such as high-density polyethylene (HDPE).

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. It is incompatible with strong oxidizing agents.[4]

  • Container Management:

    • Keep the waste container tightly closed when not in use.[4]

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[4]

  • Spill Management:

    • In the event of a spill, evacuate the immediate area if necessary.

    • Wearing appropriate PPE, contain the spill.

    • For solid this compound, carefully sweep up the material to avoid generating dust.[4][5]

    • Place the spilled material and any cleanup materials (e.g., absorbent pads) into the designated waste container.

    • Clean the spill area with a suitable solvent or detergent and water, and dispose of the cleaning materials as hazardous waste.

    • Ensure the area is well-ventilated during and after the cleanup.[4]

  • Final Disposal:

    • The primary and recommended method for the disposal of this compound is to engage a licensed professional waste disposal company.[5]

    • Provide the waste disposal company with a complete and accurate characterization of the waste, including a copy of the safety data sheet.

    • Contaminated packaging should be disposed of as unused product.[5]

Summary of Safety and Disposal Information

While specific quantitative data such as occupational exposure limits for this compound are not available, the following table summarizes the key qualitative safety and disposal information derived from safety data sheets.

ParameterInformationSource
GHS Hazard Classifications Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation)[3]
Primary Route of Exposure Skin contact, eye contact, inhalation.
Incompatible Materials Strong oxidizing agents.[4]
Recommended PPE Safety goggles, chemical-resistant gloves, protective clothing.
Spill Cleanup Procedure Sweep up solid material, place in a closed container for disposal, and ventilate the area.[4][5]
Recommended Disposal Method Engage a licensed professional waste disposal company.[5]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Generation of This compound Waste ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe segregate Segregate Waste into a Labeled, Compatible Container ppe->segregate spill Accidental Spill? segregate->spill spill_cleanup Follow Spill Cleanup Protocol: - Contain Spill - Sweep/Absorb Material - Place in Waste Container - Decontaminate Area spill->spill_cleanup Yes store Store Waste Container Securely: - Tightly Closed - Cool, Dry, Ventilated Area - Away from Incompatibles spill->store No spill_cleanup->store disposal_co Contact Licensed Waste Disposal Company store->disposal_co documentation Provide Waste Characterization and SDS to Disposal Company disposal_co->documentation end Proper and Compliant Disposal Complete documentation->end

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these procedures and consulting with institutional EHS professionals, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-tropic acid
Reactant of Route 2
(S)-tropic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.